molecular formula C5H13Na2O10P B8143734 D-Ribose 5-phosphate disodium dihydrate

D-Ribose 5-phosphate disodium dihydrate

カタログ番号: B8143734
分子量: 310.10 g/mol
InChIキー: ROFJYRUKQPRHKK-WFAHMUOKSA-L
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-Ribose 5-phosphate disodium dihydrate is a useful research compound. Its molecular formula is C5H13Na2O10P and its molecular weight is 310.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P.2Na.2H2O/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;;2*1H2/q;2*+1;;/p-2/t3-,4+,5-;;;;/m0..../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFJYRUKQPRHKK-WFAHMUOKSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Na2O10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biosynthesis of D-Ribose 5-phosphate from glucose-6-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of D-Ribose 5-Phosphate from Glucose-6-Phosphate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of D-Ribose 5-phosphate (R5P) from Glucose-6-phosphate (G6P) is a critical metabolic process accomplished via the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), also known as the hexose (B10828440) monophosphate shunt.[1][2] This pathway is paramount for cellular function, serving two primary roles: the generation of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) for reductive biosynthesis and protection against oxidative stress, and the production of R5P, an essential precursor for nucleotide and nucleic acid synthesis.[1][3][4] This technical guide provides a detailed examination of the core biochemical reactions, enzymatic regulation, quantitative kinetics, and experimental methodologies relevant to the conversion of G6P to R5P.

Introduction to the Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway is a cytosolic metabolic route that runs parallel to glycolysis.[1][2] Unlike glycolysis, its primary role is anabolic rather than catabolic, as it does not directly produce ATP.[1][4] The PPP is composed of two distinct phases: an irreversible oxidative phase, which produces NADPH and pentose phosphates, and a reversible non-oxidative phase, which facilitates the interconversion of sugar phosphates.[1][2][5] For most organisms, the PPP takes place in the cytosol; in plants, many steps occur in plastids.[1] This guide focuses on the oxidative phase and the subsequent isomerization that directly yields D-Ribose 5-phosphate.

The Oxidative Phase: From Glucose-6-Phosphate to Ribulose-5-Phosphate

The oxidative phase is a linear, irreversible pathway that converts one molecule of Glucose-6-phosphate into one molecule of Ribulose-5-phosphate, with the concomitant production of two molecules of NADPH and one molecule of CO₂.[1][6]

Step 1: Dehydrogenation of Glucose-6-Phosphate

The pathway begins with the oxidation of Glucose-6-phosphate at the first carbon, a reaction catalyzed by Glucose-6-phosphate dehydrogenase (G6PD) .[2][6] This is the committed and rate-limiting step of the entire pathway.[1][4] The enzyme transfers a hydride ion from G6P to NADP+, forming NADPH.[6] The product of this reaction is the intramolecular ester 6-phosphoglucono-δ-lactone.[6]

  • Overall Reaction: Glucose-6-phosphate + NADP⁺ → 6-phosphoglucono-δ-lactone + NADPH + H⁺

Step 2: Hydrolysis of 6-phosphoglucono-δ-lactone

The lactone is unstable and can hydrolyze spontaneously, but this reaction is efficiently accelerated by the enzyme 6-phosphogluconolactonase (6PGL) .[6][7] This hydrolysis step opens the ring structure to form 6-phosphogluconate.[6][8]

  • Overall Reaction: 6-phosphoglucono-δ-lactone + H₂O → 6-phosphogluconate

Step 3: Oxidative Decarboxylation of 6-phosphogluconate

In the final step of the oxidative phase, 6-phosphogluconate dehydrogenase (6PGDH) catalyzes the oxidative decarboxylation of 6-phosphogluconate.[2][6] This reaction yields the five-carbon ketose sugar Ribulose-5-phosphate, a second molecule of NADPH, and releases a molecule of carbon dioxide (CO₂).[6]

  • Overall Reaction: 6-phosphogluconate + NADP⁺ → Ribulose-5-phosphate + NADPH + CO₂

The net reaction for the entire oxidative phase is: Glucose-6-phosphate + 2 NADP⁺ + H₂O → Ribulose-5-phosphate + 2 NADPH + 2 H⁺ + CO₂ [1]

Isomerization to D-Ribose 5-Phosphate

Ribulose-5-phosphate (Ru5P), the product of the oxidative phase, stands at a critical branch point. To serve as a precursor for nucleotide synthesis, this ketose must be converted into its aldose isomer, D-Ribose 5-phosphate (R5P).[2][9]

This conversion is catalyzed by the enzyme Ribose-5-phosphate isomerase (Rpi) .[9][10] The reaction is reversible and proceeds through an enediol intermediate.[11]

  • Overall Reaction: Ribulose-5-phosphate ⇌ D-Ribose 5-phosphate

Alternatively, Ru5P can be converted to its epimer, Xylulose-5-phosphate (Xu5P), by the enzyme Ribulose-5-phosphate 3-epimerase.[10][12] Both R5P and Xu5P can then enter the non-oxidative phase for further interconversion.[10]

Pathway Regulation

The flux through the Pentose Phosphate Pathway is tightly regulated to meet the cell's metabolic needs for NADPH and R5P. The primary point of regulation is the first irreversible step, catalyzed by Glucose-6-phosphate dehydrogenase (G6PD).[1][4]

The activity of G6PD is allosterically controlled by the cellular ratio of NADPH to NADP⁺.[1][2] High concentrations of NADPH act as a strong competitive inhibitor of G6PD, while a high concentration of the substrate NADP⁺ stimulates the enzyme's activity.[1][13] This ensures that NADPH is produced only when it is being consumed by reductive processes, such as fatty acid synthesis or detoxification of reactive oxygen species.[1][4] This step is also reported to be inhibited by Acetyl CoA.[1]

Data Presentation: Enzymes and Kinetics

The following tables summarize the key enzymes of the oxidative pathway and their reported kinetic parameters.

EnzymeEC NumberSubstrate(s)Product(s)Cofactor
Glucose-6-phosphate dehydrogenase (G6PD) 1.1.1.49Glucose-6-phosphate, NADP⁺6-phosphoglucono-δ-lactone, NADPHMg²⁺
6-phosphogluconolactonase (6PGL) 3.1.1.316-phosphoglucono-δ-lactone, H₂O6-phosphogluconateNone
6-phosphogluconate dehydrogenase (6PGDH) 1.1.1.446-phosphogluconate, NADP⁺Ribulose-5-phosphate, NADPH, CO₂Mg²⁺
Ribose-5-phosphate isomerase (Rpi) 5.3.1.6Ribulose-5-phosphateD-Ribose 5-phosphateNone

Table 1: Summary of Enzymes in the Biosynthesis of D-Ribose 5-Phosphate.

EnzymeOrganism/TissueKₘ (Substrate)Value (µM)Kᵢ (Inhibitor)Value (µM)Reference
G6PD Pig LiverNADP⁺4.8--[14][15]
Glucose-6-phosphate36--[14][15]
G6PD Human ErythrocyteNADP⁺11NADPHCompetitive[16]
Glucose-6-phosphate43[16]
6PGL Bass Liver6-phosphogluconolactone90--[17]
6PGDH Rat Small Intestine6-phosphogluconate595NADPH31.91[18]
NADP⁺53.03[18]

Table 2: Selected Kinetic Parameters for Pentose Phosphate Pathway Enzymes.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Dehydrogenase Activity

This protocol measures the combined activity of G6PD and 6PGDH or the activity of 6PGDH alone by monitoring the reduction of NADP⁺ to NADPH, which results in an increase in absorbance at 340 nm.[19][20]

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0) containing 1 mM MgCl₂

  • NADP⁺ solution (0.2 mM)

  • D-glucose-6-phosphate (G6P) solution (0.4 mM)

  • 6-phosphogluconate (6PG) solution (0.4 mM)

  • Cell or tissue extract (e.g., 2 mg/mL protein concentration)

  • UV-Vis Spectrophotometer with temperature control (37°C) and kinetics module

Procedure for Total Dehydrogenase Activity (G6PD + 6PGDH):

  • Prepare a 1 mL reaction mixture in a cuvette containing Tris-HCl buffer, 0.2 mM NADP⁺, 0.4 mM G6P, and 0.4 mM 6PG.[20]

  • Incubate the mixture for 5 minutes at 37°C to reach thermal equilibrium.

  • Initiate the reaction by adding a small volume (e.g., 5 µL) of the cell extract.[20]

  • Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes).

  • Calculate the rate of reaction (ΔA/min) from the linear portion of the curve.

Procedure for 6PGDH Activity:

  • Follow the same procedure as above, but prepare the reaction mixture with only 0.4 mM 6PG as the substrate, omitting G6P.[20]

  • The resulting rate corresponds to 6PGDH activity alone.

Calculation of G6PD Activity:

  • Subtract the rate of 6PGDH activity from the total dehydrogenase activity to determine the specific activity of G6PD.[20]

  • Enzyme activity (Units, U) can be calculated using the Beer-Lambert law:

    • U (µmol/min) = (ΔA/min * Total Volume) / (ε * Pathlength)

    • Where ε (molar extinction coefficient) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[19]

Protocol 2: Quantification of PPP Intermediates by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of sugar phosphate intermediates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21][22]

Materials:

  • Internal standards (e.g., isotopically labeled versions of intermediates like ¹³C₆-Glucose-6-phosphate).[23]

  • Methanol/Acetonitrile for protein precipitation and metabolite extraction.

  • LC-MS/MS system equipped with an appropriate column (e.g., ion-pair-loaded C18).[23]

Procedure:

  • Sample Quenching & Extraction: Rapidly quench metabolic activity in cell/tissue samples using cold solvent (e.g., -80°C methanol). Extract metabolites by lysing cells and precipitating proteins.

  • Internal Standard Spiking: Add a known concentration of internal standards to the sample extract to correct for matrix effects and variations in instrument response.[23]

  • Derivatization (Optional): To improve chromatographic separation and sensitivity, intermediates can be derivatized.[21]

  • LC Separation: Separate the sugar phosphate intermediates using an optimized liquid chromatography method. Anion-exchange or reversed-phase chromatography with an ion-pairing agent are common approaches.[22][23]

  • MS/MS Detection: Detect and quantify the eluting metabolites using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[23] Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard, ensuring high specificity.

  • Data Analysis: Construct calibration curves and quantify the concentration of each intermediate in the original sample by comparing its peak area to that of the known internal standard.

Mandatory Visualizations

oxidative_phase cluster_enzymes Enzymes G6P Glucose-6-phosphate Lactone 6-Phosphoglucono- δ-lactone G6P->Lactone  G6PD PG 6-Phosphogluconate Lactone->PG  6PGL Ru5P Ribulose-5-phosphate PG->Ru5P  6PGDH R5P D-Ribose-5-phosphate Ru5P->R5P  RPI G6PD G6PD NADPH1_out NADPH G6PD->NADPH1_out PGL 6PGL PGDH 6PGDH NADPH2_out NADPH PGDH->NADPH2_out CO2_out CO2 PGDH->CO2_out RPI RPI NADP1_in NADP+ NADP1_in->G6PD NADP2_in NADP+ NADP2_in->PGDH

Caption: Oxidative phase converting Glucose-6-phosphate to D-Ribose-5-phosphate.

regulation_pathway G6P Glucose-6-phosphate G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) G6P->G6PD PPP Pentose Phosphate Pathway Products (NADPH, R5P) G6PD->PPP NADP High NADP+ NADP->G6PD Activates NADPH High NADPH NADPH->G6PD Inhibits

Caption: Allosteric regulation of G6PD, the rate-limiting enzyme of the PPP.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Mix 1. Prepare Reaction Mix (Buffer, Substrates, NADP+) Incubate 2. Incubate at 37°C Mix->Incubate Initiate 3. Add Cell Extract to Initiate Reaction Incubate->Initiate Measure 4. Measure Absorbance at 340 nm over Time Initiate->Measure Calculate 5. Calculate Rate (ΔA/min) Measure->Calculate Activity 6. Determine Enzyme Activity (U) Calculate->Activity

Caption: Workflow for a spectrophotometric enzyme activity assay.

References

The Isomerization of Ribulose-5-Phosphate: A Technical Guide to the Core Enzymatic Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible isomerization of D-ribulose-5-phosphate (Ru5P) to D-ribose-5-phosphate (R5P) is a critical reaction in central carbon metabolism. Catalyzed by the enzyme Ribose-5-Phosphate (B1218738) Isomerase (RPI), this conversion serves as a lynchpin in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and the Calvin cycle, directly linking carbohydrate metabolism to the biosynthesis of nucleotides, nucleic acids, and certain coenzymes.[1][2] The enzyme exists in two structurally distinct and evolutionarily unrelated families, RpiA and RpiB, which, despite their differences, catalyze the same reaction.[3][4] Given its essential role in cellular proliferation and its unique presence (RpiB) in certain pathogens, RPI has emerged as a significant target for therapeutic drug development.[3] This guide provides an in-depth examination of the enzymatic conversion, including its mechanism, quantitative kinetics, detailed experimental protocols, and its role in broader metabolic networks.

The Core Reaction: An Overview

Ribose-5-phosphate isomerase (EC 5.3.1.6) catalyzes the reversible aldose-ketose isomerization between Ru5P and R5P.[2] This reaction is a key step in the non-oxidative phase of the Pentose Phosphate Pathway, ensuring a supply of R5P for nucleotide and nucleic acid synthesis.[4] In the oxidative direction of the PPP, RPI converts the product Ru5P into R5P, which is the final product of that branch and a major source of NADPH for biosynthetic reactions.[2]

There are two distinct classes of RPI:

  • RpiA: The most common form, found in nearly all organisms, including bacteria, plants, and animals.[3]

  • RpiB: Predominantly found in bacteria and some fungi. RpiB is structurally unrelated to RpiA.[3][5] Its absence in humans makes it a potential target for antimicrobial drug design.[3]

Reaction Ru5P D-Ribulose-5-Phosphate (Ketose) Enzyme Ribose-5-Phosphate Isomerase (RPI) Ru5P->Enzyme R5P D-Ribose-5-Phosphate (Aldose) Enzyme->R5P reversible isomerization

Caption: Reversible isomerization of D-ribulose-5-phosphate to D-ribose-5-phosphate.

Catalytic Mechanism

The isomerization reaction for both RpiA and RpiB is understood to proceed through a high-energy 1,2-cis-enediol or enediolate intermediate.[6] The overall process involves the movement of a carbonyl group from carbon 2 (in Ru5P) to carbon 1 (in R5P).[2]

The proposed general steps are:

  • Substrate Binding: The enzyme binds the substrate, which can be in its cyclic furanose form. There is evidence that the enzyme can assist in opening the ring to its linear form.[2][5]

  • Proton Abstraction: A basic residue in the active site (e.g., an aspartate in spinach RpiA) abstracts a proton from C1 of R5P (or C2 of Ru5P).[2]

  • Enediol(ate) Intermediate Formation: This proton abstraction leads to the formation of a planar cis-enediol(ate) intermediate, which is stabilized by residues within the active site.[2][6]

  • Protonation: The intermediate is then reprotonated at the adjacent carbon (C2 for R5P formation, C1 for Ru5P formation), yielding the product.

  • Product Release: The newly formed sugar phosphate is released from the active site.

Mechanism cluster_workflow Catalytic Cycle A 1. Substrate Binding (Ribose-5-Phosphate) B 2. Proton Abstraction (e.g., by Asp residue) A->B Enzyme Active Site C 3. Formation of 1,2-cis-Enediol(ate) Intermediate B->C Enzyme Active Site D 4. Reprotonation at C2 C->D Enzyme Active Site E 5. Product Release (Ribulose-5-Phosphate) D->E Enzyme Active Site E->A Enzyme Active Site

Caption: Generalized mechanism for RPI via a cis-enediol(ate) intermediate.

Quantitative Enzyme Kinetics

The kinetic properties of RPI vary depending on the source organism and the specific isoform (RpiA or RpiB). The reaction typically follows Michaelis-Menten kinetics.

Table 1: Kinetic Parameters of Ribose-5-Phosphate Isomerase
Enzyme SourceIsoformSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Optimal pH
Escherichia coliRpiAR5P3.1 ± 0.22100 ± 3006.8 x 105~7.5
Trypanosoma cruziRpiBR5P4.0--~7.6
Ru5P1.4--
Trypanosoma bruceiRpiBR5P11.22.52.2 x 102-
Ru5P2.710.33.8 x 103
Spinacia oleracea (Spinach)RpiAR5P~1.5 - 2.0--7.5 - 8.0

Data compiled from multiple sources. Note: kcat values are not always reported.

Table 2: Competitive Inhibitors of Ribose-5-Phosphate Isomerase

Several compounds, often designed as analogs of the enediol intermediate, act as competitive inhibitors of RPI.

InhibitorEnzyme TargetKiIC50
4-Phospho-D-erythronohydroxamic acid (4-PEH)T. cruzi RpiB1.2 mM0.7 mM
T. brucei RpiB2.2 mM0.8 mM
M. tuberculosis RpiB57 µM-
4-PhosphoerythronateSpinach RpiA~4 µM-
M. tuberculosis RpiB1.7 mM-
5-Phospho-D-ribonateM. tuberculosis RpiB9 µM-
Phosphate (PO43-)Spinach RpiA7.9 mM-

Data compiled from multiple sources.[1][6][7][8][9]

Experimental Protocols

Direct Spectrophotometric Assay for RPI Activity

This assay measures the RPI-catalyzed conversion of D-ribose-5-phosphate to D-ribulose-5-phosphate by monitoring the increase in absorbance at 290 nm, which is characteristic of the keto group in Ru5P.[5][10]

Principle: Ribulose-5-phosphate has a higher molar extinction coefficient at 290 nm than ribose-5-phosphate. The rate of increase in A290 is directly proportional to the rate of enzyme activity. The molar extinction coefficient (ε) for Ru5P at 290 nm is 72 M-1cm-1.[10]

Materials:

  • Spectrophotometer with UV capabilities and temperature control

  • Quartz cuvettes (1 cm path length)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5 (or desired pH)

  • Substrate Stock: 100 mM D-ribose-5-phosphate (R5P) in water

  • Enzyme: Purified Ribose-5-Phosphate Isomerase at a suitable concentration

Procedure:

  • Prepare the reaction mixture in a quartz cuvette. For a 1 mL final volume:

    • 50 µL of 1 M Tris-HCl, pH 7.5 (for a final concentration of 50 mM)

    • X µL of 100 mM R5P stock (for the desired final substrate concentration)

    • Y µL of deionized water to bring the volume to 995 µL (assuming a 5 µL enzyme addition)

  • Incubate the cuvette at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Blank the spectrophotometer using the reaction mixture without the enzyme.

  • Initiate the reaction by adding 5 µL of the enzyme solution to the cuvette.

  • Quickly mix by inverting the cuvette with parafilm or using a plunger, and immediately start recording the absorbance at 290 nm over time (e.g., every 10 seconds for 3-5 minutes).

  • Determine the initial velocity (v) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA/Δt).

Data Analysis:

  • Convert the rate of change in absorbance (ΔA/min) to the rate of reaction in concentration per unit time (M/s) using the Beer-Lambert law (A = εcl):

    • v (M/s) = (ΔA/min) / (ε * l * 60 s/min)

    • Where: ε = 72 M-1cm-1, l = 1 cm

Assay_Workflow cluster_protocol Spectrophotometric Assay Workflow A 1. Prepare Reaction Mix (Buffer, Substrate, H2O) B 2. Temperature Equilibration A->B C 3. Blank Spectrophotometer B->C D 4. Initiate with Enzyme C->D E 5. Record A290 vs. Time D->E F 6. Calculate Initial Velocity (ΔA / Δt) E->F

Caption: Workflow for the direct spectrophotometric RPI activity assay.

Purification of Recombinant RPI

This protocol outlines a general procedure for purifying His-tagged recombinant spinach RPI expressed in E. coli.[7]

Materials:

  • E. coli cell paste expressing the recombinant RPI.

  • Lysis Buffer: 50 mM Bicine, pH 8.0, 1 mM EDTA, 1 mM DTT, protease inhibitors (e.g., PMSF, leupeptin), 5% glycerol.

  • Ni-NTA affinity chromatography column.

  • Wash Buffer: Lysis buffer with 20 mM imidazole.

  • Elution Buffer: Lysis buffer with 250 mM imidazole.

  • Ion-Exchange Chromatography Column (e.g., Mono Q).

  • Dialysis tubing.

Procedure:

  • Cell Lysis: Resuspend the cell paste in Lysis Buffer. Lyse the cells using sonication or a French press on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-45 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

  • Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged RPI from the column using Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Dialysis: Pool the fractions containing pure RPI and dialyze against a suitable buffer (e.g., Tris-HCl with DTT) to remove imidazole. If desired, the His-tag can be cleaved at this stage using a specific protease (e.g., TEV protease), followed by a second Ni-NTA step to remove the cleaved tag and protease.

  • (Optional) Ion-Exchange Chromatography: For higher purity, the dialyzed protein can be further purified using an anion exchange column (like Mono Q), eluting with a salt gradient (e.g., NaCl).[7]

  • Concentration and Storage: Concentrate the final pure protein using an appropriate method (e.g., centrifugal concentrators) and store at -80°C in a buffer containing glycerol.

Role in Metabolic Pathways and Clinical Significance

The RPI-catalyzed reaction is a nexus point in metabolism, primarily within the Pentose Phosphate Pathway.

Pentose Phosphate Pathway (PPP):

  • Non-oxidative Phase: RPI interconverts Ru5P and R5P, balancing the cellular needs for these two pentose phosphates. R5P is the direct precursor for phosphoribosyl pyrophosphate (PRPP), which is essential for the synthesis of nucleotides (ATP, GTP, etc.) and the amino acid histidine.[1][2]

  • Oxidative Phase: This phase produces Ru5P and NADPH. RPI then converts Ru5P to R5P, linking the production of reducing power (NADPH) to the generation of biosynthetic precursors.[2]

Clinical Significance:

  • Drug Target: The RpiB isoform, present in pathogens like Trypanosoma cruzi (Chagas' disease), Trypanosoma brucei (African sleeping sickness), and Mycobacterium tuberculosis but absent in humans, is an attractive target for selective drug design.[3][6] Similarly, the RpiA enzyme in the malaria parasite Plasmodium falciparum is essential for its rapid proliferation, which requires a high flux through the PPP for both NADPH and nucleic acid synthesis.[2]

  • RPI Deficiency: A very rare genetic disorder caused by mutations in the RPIA gene leads to a deficiency in RPI activity. It is characterized by neurological abnormalities.[2]

  • Cancer: Rapidly proliferating cancer cells often exhibit an upregulated PPP to meet the high demand for nucleotides for DNA replication and NADPH to counteract oxidative stress. This makes RPI a potential target in cancer therapy.[11]

PPP_Pathway cluster_ppp Pentose Phosphate Pathway (Simplified) G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative Phase (produces NADPH) R5P Ribose-5-P Ru5P->R5P RPI X5P Xylulose-5-P Ru5P->X5P Epimerase Glycolysis Glycolytic Intermediates R5P->Glycolysis Transketolase/ Transaldolase Nucleotides Nucleotide Synthesis (via PRPP) R5P->Nucleotides X5P->Glycolysis Transketolase/ Transaldolase

Caption: Role of RPI in the Pentose Phosphate Pathway.

References

The Central Role of D-Ribose 5-Phosphate in the Synthesis of PRPP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phosphoribosyl-α-1-pyrophosphate (PRPP) is a pivotal molecule in cellular metabolism, serving as a direct precursor for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP. The synthesis of PRPP from D-ribose 5-phosphate and ATP is a critical, rate-limiting step that connects the pentose (B10789219) phosphate (B84403) pathway with these essential biosynthetic routes. This technical guide provides an in-depth exploration of this core reaction, including the enzyme responsible, its kinetic properties, detailed experimental protocols for its study, and its significance as a target for drug development.

The Core Reaction: Synthesis of PRPP from D-Ribose 5-Phosphate

The synthesis of PRPP is a phosphoribosyl transfer reaction catalyzed by the enzyme Ribose-phosphate pyrophosphokinase, also known as PRPP synthetase (EC 2.7.6.1).[1] The reaction involves the transfer of a pyrophosphoryl group from ATP to the C1 hydroxyl group of D-ribose 5-phosphate, yielding PRPP and AMP.[2]

Reaction: D-Ribose 5-phosphate + ATP → 5-Phosphoribosyl-α-1-pyrophosphate (PRPP) + AMP

This reaction is energetically favorable and is a key regulatory point in nucleotide metabolism.[3] The product, PRPP, provides the activated ribose-phosphate moiety for the de novo and salvage pathways of nucleotide synthesis.[2]

The Enzyme: Ribose-Phosphate Pyrophosphokinase (PRPP Synthetase)

PRPP synthetase is a highly regulated allosteric enzyme found in all domains of life.[4] In humans, the enzyme is encoded by the PRPS1 gene and exists as a homohexamer in its active form.[5] The enzyme's activity is dependent on the presence of inorganic phosphate (Pi) and magnesium ions (Mg2+), which acts as a cofactor for ATP.[4]

The catalytic mechanism of PRPP synthetase is proposed to be an ordered sequential Bi Bi reaction.[4] In this model, Mg-ATP binds to the enzyme first, followed by D-ribose 5-phosphate. After the transfer of the pyrophosphoryl group, AMP is released, followed by the final product, PRPP.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of PRPP synthetase have been characterized in various organisms. These values are crucial for understanding the enzyme's efficiency and its interaction with substrates and regulators.

OrganismSubstrateKm (μM)VmaxReference
Homo sapiens (Human) D-Ribose 5-phosphate33Not specified[4]
MgATP14Not specified[4]
Escherichia coli D-Ribose 5-phosphate138 - 300129 μmol/min/mgUniProt: P0A717
ATP230143 μmol/min/mgUniProt: P0A717
Spinacia oleracea (Spinach) D-Ribose 5-phosphate48Not specified[6]
ATP77Not specified[6]

Note: Specific Vmax values are often dependent on the specific activity of the purified enzyme and assay conditions and are not always reported in a standardized format.

Signaling Pathway and Logical Relationships

The synthesis of PRPP is a central node in cellular metabolism, linking anabolic and catabolic pathways. The following diagram illustrates the position of PRPP synthesis in the broader metabolic landscape.

PRPP_Synthesis_Pathway Glucose-6-Phosphate Glucose-6-Phosphate Pentose Phosphate Pathway Pentose Phosphate Pathway Glucose-6-Phosphate->Pentose Phosphate Pathway D-Ribose 5-Phosphate D-Ribose 5-Phosphate Pentose Phosphate Pathway->D-Ribose 5-Phosphate PRPP Synthetase PRPP Synthetase D-Ribose 5-Phosphate->PRPP Synthetase ATP ATP ATP->PRPP Synthetase PRPP PRPP PRPP Synthetase->PRPP AMP AMP PRPP Synthetase->AMP Purine Synthesis Purine Synthesis PRPP->Purine Synthesis Pyrimidine Synthesis Pyrimidine Synthesis PRPP->Pyrimidine Synthesis Histidine Synthesis Histidine Synthesis PRPP->Histidine Synthesis Tryptophan Synthesis Tryptophan Synthesis PRPP->Tryptophan Synthesis

Caption: The central role of PRPP synthesis in metabolism.

Experimental Protocols

Spectrophotometric Assay for PRPP Synthetase Activity

This continuous spectrophotometric assay measures the production of AMP, which is coupled to the oxidation of NADH.

Principle:

  • PRPP Synthetase: D-Ribose 5-Phosphate + ATP → PRPP + AMP

  • Myokinase: AMP + ATP → 2 ADP

  • Pyruvate Kinase: 2 Phosphoenolpyruvate + 2 ADP → 2 Pyruvate + 2 ATP

  • Lactate Dehydrogenase: 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+

The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: 125 mM Sodium Phosphate buffer, pH 7.6, containing 7 mM MgCl2.

  • Substrate Solution: 60 mM D-Ribose 5-phosphate in Assay Buffer.

  • ATP Solution: 120 mM ATP in 1.19 M Sodium Bicarbonate.

  • Coupling Enzyme Mix:

    • 70 mM Phosphoenolpyruvate

    • 10 mg/mL NADH

    • Pyruvate Kinase (e.g., 700 units/mL)

    • Lactate Dehydrogenase (e.g., 1000 units/mL)

    • Myokinase (e.g., 2000 units/mL)

  • Enzyme Sample: Purified or partially purified PRPP synthetase in a suitable buffer.

Procedure:

  • Prepare a reaction cocktail containing Assay Buffer, Substrate Solution, ATP Solution, and the Coupling Enzyme Mix in a cuvette.

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or AMP.

  • Initiate the reaction by adding the PRPP synthetase enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The rate of PRPP synthetase activity is proportional to this rate.

Purification of Recombinant His-tagged E. coli PRPP Synthetase

This protocol describes the purification of N-terminally His-tagged PRPP synthetase from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged PRPP synthetase expression vector.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA affinity chromatography column.

  • Dialysis tubing and buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 1 mM DTT).

Procedure:

  • Expression:

    • Inoculate a culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 20-25°C) to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged PRPP synthetase with Elution Buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for buffer exchange.

    • Concentrate the protein if necessary.

    • Store the purified enzyme at -80°C in aliquots containing glycerol (B35011) (e.g., 10-20%) for long-term stability.

Logical Workflow for PRPP Synthetase Research

The following diagram outlines a typical workflow for studying PRPP synthetase, from gene to functional characterization.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Gene Identification Gene Identification Vector Construction Vector Construction Gene Identification->Vector Construction Transformation Transformation Vector Construction->Transformation Protein Expression Protein Expression Transformation->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Purity Analysis (SDS-PAGE) Purity Analysis (SDS-PAGE) Affinity Chromatography->Purity Analysis (SDS-PAGE) Activity Assay Activity Assay Purity Analysis (SDS-PAGE)->Activity Assay Kinetic Analysis (Km, Vmax) Kinetic Analysis (Km, Vmax) Activity Assay->Kinetic Analysis (Km, Vmax) Inhibitor Screening Inhibitor Screening Kinetic Analysis (Km, Vmax)->Inhibitor Screening

Caption: A standard experimental workflow for PRPP synthetase.

Conclusion and Future Directions

D-ribose 5-phosphate is the indispensable precursor for the synthesis of PRPP, a molecule of paramount importance in cellular metabolism. The enzyme responsible, PRPP synthetase, represents a critical control point and is a validated target for therapeutic intervention in diseases characterized by aberrant nucleotide metabolism, such as certain cancers and gout. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricacies of this vital enzyme and to explore novel strategies for its modulation. Future research may focus on the development of highly specific inhibitors of PRPP synthetase isoforms and on elucidating the complex regulatory networks that govern PRPP metabolism in health and disease.

References

The Lynchpin of Life's Code: D-Ribose 5-Phosphate in De Novo Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

De novo nucleotide synthesis is a fundamental metabolic process essential for DNA replication, RNA synthesis, and cellular energy transfer. At the heart of this intricate pathway lies D-Ribose 5-phosphate (R5P), a pentose (B10789219) sugar that provides the foundational scaffold upon which purine (B94841) and pyrimidine (B1678525) bases are assembled. This whitepaper provides an in-depth exploration of the critical function of R5P in nucleotide biosynthesis, detailing its origins in the pentose phosphate (B84403) pathway, its activation to phosphoribosyl pyrophosphate (PRPP), and its ultimate incorporation into the building blocks of the genome and transcriptome. This guide also presents relevant quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in the fields of biochemistry, molecular biology, and therapeutic development.

Introduction: The Centrality of D-Ribose 5-Phosphate

Nucleotides are the monomeric units of nucleic acids and are indispensable for a multitude of cellular functions.[1][2] The de novo synthesis pathways provide a means for cells to produce these vital molecules from simple precursors. D-Ribose 5-phosphate (R5P) emerges as a pivotal metabolite in this process, serving as the precursor for the ribose sugar moiety in all nucleotides.[2][3][4] Its production and subsequent activation are tightly regulated to meet the cell's demands for growth, proliferation, and repair. Understanding the role and regulation of R5P metabolism is therefore critical for developing novel therapeutics targeting diseases characterized by dysregulated cell growth, such as cancer.[1][5][6]

The Genesis of R5P: The Pentose Phosphate Pathway

The primary source of D-Ribose 5-phosphate in most organisms is the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis.[3][7][8] The PPP is composed of two distinct phases:

  • The Oxidative Phase: In this phase, glucose-6-phosphate is irreversibly oxidized to generate NADPH and ribulose-5-phosphate.[1][7] NADPH is crucial for reductive biosynthesis and for protecting the cell against oxidative stress.[3][4][9]

  • The Non-Oxidative Phase: This phase consists of a series of reversible sugar-phosphate interconversions.[3][7] The enzyme ribose-5-phosphate (B1218738) isomerase catalyzes the conversion of ribulose-5-phosphate to the central metabolite, D-Ribose 5-phosphate.[1][9]

The flux through the PPP is regulated to balance the cellular needs for NADPH and R5P.[1] When the demand for nucleotide synthesis is high, the non-oxidative phase can also generate R5P from the glycolytic intermediates fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.[1][6]

Caption: Generation of D-Ribose 5-Phosphate from Glycolysis and the PPP.

The Activation Step: Synthesis of Phosphoribosyl Pyrophosphate (PRPP)

While R5P provides the sugar backbone, it is not directly used in nucleotide synthesis.[3] It must first be activated to 5-phosphoribosyl-1-pyrophosphate (PRPP).[1][3] This critical activation step is catalyzed by the enzyme PRPP synthetase (PRS).[3][5] The reaction involves the transfer of a pyrophosphate group from ATP to the C1 position of R5P.[5][10][11]

Reaction: R5P + ATP → PRPP + AMP

PRPP is a key metabolic intermediate that stands at a crucial crossroads, as it is utilized not only for the de novo synthesis of purine and pyrimidine nucleotides but also for their salvage pathways and for the biosynthesis of histidine and tryptophan.[5][10][12] The activity of PRPP synthetase is subject to complex allosteric regulation by various cellular metabolites, including feedback inhibition by purine and pyrimidine nucleotides and activation by inorganic phosphate, ensuring that the production of PRPP is tightly coupled to cellular demand.[5][13][14]

R5P_to_PRPP cluster_inputs cluster_outputs R5P D-Ribose 5-Phosphate PRS PRPP Synthetase (PRS) R5P->PRS ATP ATP ATP->PRS PRPP Phosphoribosyl Pyrophosphate (PRPP) AMP AMP PRS->PRPP PRS->AMP Nucleotide_Synthesis_Overview cluster_purine De Novo Purine Synthesis cluster_pyrimidine De Novo Pyrimidine Synthesis R5P D-Ribose 5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP IMP PRPP->IMP Ring built on PRPP UMP UMP PRPP->UMP PRPP added to ring AMP AMP IMP->AMP GMP GMP IMP->GMP Orotate Orotate (Pyrimidine Ring) Py_Nucs Other Pyrimidine Nucleotides (CTP, UTP) UMP->Py_Nucs Experimental_Workflow cluster_extraction Nucleotide Extraction cluster_analysis LC-MS/MS Analysis Cells Cell Culture Quench Quench Metabolism (Ice-cold PBS) Cells->Quench Lyse Lyse & Extract (Cold Methanol) Quench->Lyse Centrifuge Centrifuge & Collect Supernatant Lyse->Centrifuge Dry Dry Extract Centrifuge->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into HPLC-MS/MS Reconstitute->Inject Quantify Quantify Nucleotides Inject->Quantify

References

The Central Role of D-Ribose-5-Phosphate in the Nucleotide Salvage Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleotide salvage pathway is a critical metabolic route for the synthesis of nucleotides from the degradation products of DNA and RNA, as well as from intermediates of metabolism. This pathway is essential for cellular homeostasis, particularly in rapidly proliferating cells or tissues with limited de novo nucleotide synthesis capacity. At the heart of this pathway lies D-ribose-5-phosphate (R5P), a pentose (B10789219) phosphate (B84403) that serves as the precursor for the activated ribose donor, 5-phosphoribosyl-α-1-pyrophosphate (PRPP). The availability of R5P and its subsequent conversion to PRPP are pivotal control points in the salvage of both purine (B94841) and pyrimidine (B1678525) bases. This technical guide provides an in-depth exploration of R5P's involvement in the nucleotide salvage pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to support research and drug development endeavors.

D-Ribose-5-Phosphate Metabolism and its Link to the Salvage Pathway

D-ribose-5-phosphate is primarily generated through the pentose phosphate pathway (PPP), a branch of glycolysis. The oxidative phase of the PPP produces NADPH and ribulose-5-phosphate, which is then isomerized to R5P. Alternatively, the non-oxidative phase of the PPP can reversibly synthesize R5P from glycolytic intermediates, fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. The intracellular concentration of R5P is a key determinant of the rate of de novo purine synthesis and the activity of the salvage pathway[1][2].

The crucial step linking R5P to the nucleotide salvage pathway is its conversion to PRPP, a reaction catalyzed by the enzyme PRPP synthetase (EC 2.7.6.1).

Reaction: D-Ribose-5-Phosphate + ATP → 5-Phosphoribosyl-α-1-Pyrophosphate (PRPP) + AMP

PRPP then serves as the ribose-phosphate donor for the salvage of purine and pyrimidine bases by a family of enzymes known as phosphoribosyltransferases.

Quantitative Data

Intracellular Concentrations of R5P and PRPP

The intracellular concentrations of R5P and PRPP can vary significantly depending on the cell type and metabolic state. These variations directly impact the flux through the nucleotide salvage pathway.

MetaboliteCell LineConcentrationReference
D-Ribose-5-Phosphate (R5P) Human Hepatoma (HepG2)107 ± 31 nmol/g protein (0 mM Glucose)[1]
Human Hepatoma (HepG2)311 ± 57 nmol/g protein (10 mM Glucose)[1]
5-Phosphoribosyl-1-Pyrophosphate (PRPP) Murine B16 Melanoma~200 pmol/10⁶ cells[3]
Human IGR3 Melanoma~100 pmol/10⁶ cells[3]
Human M5 Melanoma~100 pmol/10⁶ cells[3]
Human WiDr Colon Carcinoma~100 pmol/10⁶ cells[3]
Human Fibroblasts (Lesch-Nyhan)20- to 50-fold increase with aminopterin[4]
Kinetic Parameters of Key Salvage Pathway Enzymes

The efficiency of the nucleotide salvage pathway is governed by the kinetic properties of its key enzymes.

EnzymeSubstrateK_m_k_cat_ / V_max_Organism/TissueReference
PRPP Synthetase D-Ribose-5-Phosphate--Homo sapiens
ATP--Homo sapiens
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Hypoxanthine--Homo sapiens
Guanine--Homo sapiens
PRPP--Homo sapiens
Adenine Phosphoribosyltransferase (APRT) Adenine--Homo sapiens
PRPP--Homo sapiens
Thymidine Kinase 1 (TK1) Thymidine0.3-0.4 µM (high affinity)-Homo sapiens (recombinant)
14 µM (low affinity)Homo sapiens (lymphocytes)
ATP--Homo sapiens
Uridine Phosphorylase (UP) Uridine--Homo sapiens
Phosphate--Homo sapiens

Signaling Pathways and Logical Relationships

Overview of the Nucleotide Salvage Pathway

The following diagram illustrates the central role of D-Ribose-5-Phosphate in feeding into both the purine and pyrimidine salvage pathways.

Nucleotide_Salvage_Pathway cluster_PPP Pentose Phosphate Pathway cluster_purine Purine Salvage cluster_pyrimidine Pyrimidine Salvage Glucose-6-P Glucose-6-P Ribulose-5-P Ribulose-5-P Glucose-6-P->Ribulose-5-P Oxidative Phase R5P D-Ribose-5-Phosphate Ribulose-5-P->R5P Isomerase PRPP PRPP R5P->PRPP PRPP Synthetase (ATP -> AMP) Purine_Nucleotides IMP / GMP AMP PRPP->Purine_Nucleotides Purine_Bases Hypoxanthine Guanine Adenine Purine_Bases->Purine_Nucleotides HGPRT / APRT Pyrimidine_Bases Uracil Thymine Pyrimidine_Nucleosides Uridine Thymidine Pyrimidine_Bases->Pyrimidine_Nucleosides Uridine/Thymidine Phosphorylase Pyrimidine_Nucleotides UMP TMP Pyrimidine_Nucleosides->Pyrimidine_Nucleotides Uridine/Thymidine Kinase Enzyme_Kinetics_Workflow start Start: Enzyme & Substrate Preparation prepare_enzyme Prepare purified enzyme or cell lysate start->prepare_enzyme prepare_substrates Prepare serial dilutions of substrates start->prepare_substrates run_assay Perform enzyme activity assay (e.g., spectrophotometric, HPLC, radioactive) prepare_enzyme->run_assay prepare_substrates->run_assay measure_product Measure product formation or substrate depletion over time run_assay->measure_product calculate_velocity Calculate initial reaction velocities (V₀) measure_product->calculate_velocity plot_data Plot V₀ vs. [Substrate] calculate_velocity->plot_data fit_model Fit data to Michaelis-Menten or other kinetic model plot_data->fit_model determine_params Determine K_m_ and V_max_ fit_model->determine_params end End: Kinetic Parameters determine_params->end

References

Regulation of D-Ribose 5-Phosphate Levels in Response to Metabolic Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to D-Ribose 5-Phosphate and its Metabolic Significance

D-Ribose 5-phosphate (R5P) is a critical biomolecule that stands at the crossroads of cellular metabolism, serving as a key precursor for the synthesis of nucleotides (ATP, GTP, CTP, UTP), deoxynucleotides, and the coenzymes NAD and FAD. Consequently, the regulation of its intracellular concentration is paramount for cell growth, proliferation, and survival. The primary route for R5P synthesis is the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic cascade that also plays a crucial role in producing the reductive equivalent NADPH, which is essential for antioxidant defense and reductive biosynthesis.

Metabolic stress, a condition arising from imbalances in nutrient supply, oxygen availability, or the presence of reactive oxygen species (ROS), necessitates a dynamic adaptation of cellular metabolism to maintain homeostasis. A key aspect of this adaptation is the fine-tuning of R5P levels to meet the cellular demands for nucleotide synthesis for DNA repair and replication, and for the production of NADPH to counteract oxidative damage. This guide provides a comprehensive overview of the intricate regulatory mechanisms that govern R5P levels in response to various metabolic stressors.

Core Regulatory Hub: The Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is the central metabolic route controlling the production of R5P. It consists of two interconnected branches: the oxidative and the non-oxidative phases.

  • Oxidative Phase: This irreversible phase is the primary source of NADPH. It is initiated by the rate-limiting enzyme Glucose-6-Phosphate Dehydrogenase (G6PD), which converts glucose-6-phosphate to 6-phosphoglucono-δ-lactone, generating one molecule of NADPH. This is followed by the action of 6-phosphogluconolactonase and 6-phosphogluconate dehydrogenase, which produces a second molecule of NADPH and ribulose-5-phosphate.

  • Non-Oxidative Phase: This reversible phase allows for the interconversion of various sugar phosphates. Ribulose-5-phosphate can be isomerized to R5P by ribose-5-phosphate (B1218738) isomerase or epimerized to xylulose-5-phosphate by ribulose-5-phosphate 3-epimerase. The enzymes transketolase and transaldolase then catalyze a series of reactions that can either generate more R5P from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) or convert excess R5P back into these intermediates, thereby linking the PPP with glycolysis.

cluster_glycolysis Glycolysis Intermediates cluster_oxPPP Oxidative PPP cluster_nonoxPPP Non-Oxidative PPP G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PD (NADPH) G3P Glyceraldehyde-3-Phosphate F6P->G3P E4P Erythrose-4-Phosphate F6P->E4P TAL Glycolysis Glycolysis G3P->Glycolysis S7P Sedoheptulose-7-Phosphate G3P->S7P TAL PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD (NADPH) R5P D-Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE R5P->S7P TKT X5P->F6P X5P->G3P TKT S7P->E4P TAL

Caption: The Pentose Phosphate Pathway and its interface with glycolysis.

Regulation of R5P Levels under Metabolic Stress

Oxidative Stress

Oxidative stress, characterized by an accumulation of reactive oxygen species (ROS), triggers a rapid increase in the flux through the oxidative PPP. This response is primarily aimed at regenerating NADPH, which is consumed by antioxidant systems like the glutathione (B108866) system to neutralize ROS.

The key regulatory enzyme, G6PD, is allosterically inhibited by NADPH. Under oxidative stress, as NADPH is consumed, the NADPH/NADP+ ratio decreases, alleviating the inhibition of G6PD and thereby increasing the flux through the oxidative PPP to produce more NADPH. This immediate response precedes any transcriptional changes.

Hypoxia

Hypoxia, or low oxygen availability, induces a metabolic shift towards anaerobic glycolysis. This adaptive response is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α upregulates the expression of glycolytic enzymes and glucose transporters.

The effect of hypoxia on the PPP can be complex. In some contexts, HIF-1α has been shown to decrease the expression of G6PD, thereby reducing the flux into the PPP. However, other studies have reported an upregulation of PPP enzymes and an increase in NADPH levels in response to hypoxia, suggesting a mechanism to counteract the increased ROS production from the partially inhibited electron transport chain. HIF-1α can also positively regulate the expression of phosphogluconate dehydrogenase (PGD), another key enzyme in the oxidative PPP. This suggests that the regulation of the PPP by HIF-1α is context-dependent and may vary between cell types and the severity and duration of hypoxia.

Nutrient Deprivation

Nutrient deprivation, such as a lack of glucose or glutamine, activates the master energy sensor AMP-activated protein kinase (AMPK). AMPK activation generally promotes catabolic pathways to generate ATP and inhibits anabolic processes to conserve energy.

Under glucose deprivation, the availability of the initial PPP substrate, glucose-6-phosphate, is limited. This can lead to a decrease in R5P levels. However, cancer cells have been shown to utilize alternative pathways to generate NADPH under these conditions, such as through the activity of isocitrate dehydrogenase 1 (IDH1) and malic enzyme 1 (ME1), which can be supported by lactate (B86563) and glutamine.

Glutamine deprivation can also impact the PPP. Some studies suggest that glutamine is a primary regulator of PPP activity in cancer cells. Its withdrawal has been shown to decrease the proliferation rate and induce redox damage despite an increased expression of G6PD.

Signaling Pathways Modulating R5P Metabolism

AMPK Signaling

AMPK acts as a crucial regulator of metabolic homeostasis. Its activation under low energy conditions can influence the PPP. Studies have shown that AMPK activation can lead to the inhibition of G6PD expression, thereby reducing the flux through the PPP. This is thought to be a mechanism to divert the available glucose towards ATP-generating pathways like glycolysis.

Nutrient_Deprivation Nutrient Deprivation (e.g., low glucose) AMPK AMPK Nutrient_Deprivation->AMPK Activates p38_MAPK p38 MAPK AMPK->p38_MAPK Activates G6PD_Expression G6PD Expression p38_MAPK->G6PD_Expression Inhibits PPP_Flux Pentose Phosphate Pathway Flux G6PD_Expression->PPP_Flux Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a_Nucleus HIF-1α (nucleus) HIF1a_Stabilization->HIF1a_Nucleus HRE Hypoxia Response Element (HRE) HIF1a_Nucleus->HRE Binds to PPP_Enzymes PPP Enzyme Genes (e.g., G6PD, PGD) HRE->PPP_Enzymes Regulates Transcription PPP_Flux Pentose Phosphate Pathway Flux PPP_Enzymes->PPP_Flux

The Central Role of D-Ribose 5-Phosphate in Histidine and Tryptophan Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of D-Ribose 5-phosphate, via its activated form 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), in the biosynthesis of the essential amino acids L-histidine and L-tryptophan. This document details the intricate biochemical pathways, key enzymatic reactions, and regulatory mechanisms that govern these vital metabolic routes. A comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the pathways and workflows are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction: PRPP as a Key Metabolic Node

D-Ribose 5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway, is a crucial precursor for the synthesis of 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). The formation of PRPP from ribose-5-phosphate (B1218738) and ATP is catalyzed by PRPP synthetase (EC 2.7.6.1) and represents an irreversible and rate-limiting step.[1] PRPP serves as a central metabolite, providing the phosphoribosyl moiety for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP.[1][2] Its role as a substrate for phosphoribosyltransferases is fundamental to these pathways.[2] This guide will focus on the utilization of PRPP in the biosynthesis of histidine and tryptophan, highlighting the first committed steps in each pathway which are key targets for metabolic engineering and drug development.

The Role of PRPP in L-Histidine Biosynthesis

The biosynthesis of L-histidine is a metabolically expensive process that is tightly regulated.[3] The pathway commences with the condensation of ATP and PRPP, a reaction that links histidine biosynthesis to nucleotide metabolism.[4]

The Histidine Biosynthesis Pathway

The initial and rate-limiting step in histidine biosynthesis is the condensation of ATP and PRPP to form N'-(5'-phosphoribosyl)-ATP (PRATP) and pyrophosphate (PPi).[5][6] This reaction is catalyzed by ATP-phosphoribosyltransferase (ATP-PRT; EC 2.4.2.17).[7] The pathway proceeds through a series of nine additional enzymatic steps to yield L-histidine.[5] A significant link to purine biosynthesis occurs at the fifth step, where the formation of imidazole (B134444) glycerol-phosphate is coupled with the production of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an intermediate in de novo purine synthesis.[8]

Histidine_Biosynthesis cluster_main Histidine Biosynthesis cluster_regulation Regulation cluster_purine Purine Biosynthesis Ribose-5-P Ribose-5-P PRPP PRPP Ribose-5-P->PRPP PRPP Synthetase PRATP PRATP PRPP->PRATP ATP-PRT (HisG) ATP ATP ATP->PRATP ProFAR ProFAR PRATP->ProFAR PR-ATP Pyrophosphohydrolase IGP IGP ProFAR->IGP HisA/HisF AICAR AICAR ProFAR->AICAR HisA/HisF IAP IAP IGP->IAP HisB (dehydratase) Histidinol_P Histidinol_P IAP->Histidinol_P HisC Histidinol Histidinol Histidinol_P->Histidinol HisB (phosphatase) Histidinal Histidinal Histidinol->Histidinal HisD Histidine Histidine Histidinal->Histidine HisD AICAR_purine AICAR AICAR->AICAR_purine Histidine_reg Histidine ATP_PRT_reg ATP-PRT Histidine_reg->ATP_PRT_reg Feedback Inhibition Purines Purines AICAR_purine->Purines

Caption: L-Histidine Biosynthesis Pathway.
ATP-Phosphoribosyltransferase (ATP-PRT): The Key Regulatory Enzyme

ATP-PRT is the primary site of regulation for the histidine biosynthetic pathway.[4] Its activity is allosterically regulated by the end product, L-histidine, through a feedback inhibition mechanism.[7] In many bacteria, ATP-PRT is a hexameric enzyme.[7] The inhibition by histidine is typically noncompetitive with respect to PRPP and uncompetitive with respect to ATP.[9]

Quantitative Data for ATP-Phosphoribosyltransferase

The kinetic parameters of ATP-PRT vary between organisms. The following table summarizes key quantitative data for this enzyme from Mycobacterium tuberculosis.

OrganismSubstrateKm (µM)kcat (s-1)InhibitorKi (µM)Reference
M. tuberculosisATP150 ± 202.5 ± 0.1L-Histidine4[9]
M. tuberculosisPRPP70 ± 102.5 ± 0.1L-Histidine-[9]
Experimental Protocol: Assay for ATP-Phosphoribosyltransferase Activity

A common method for assaying ATP-PRT activity is a continuous spectrophotometric assay that measures the formation of PRATP, which has a characteristic absorbance at 290 nm. To overcome product inhibition, a coupled assay with PR-ATP pyrophosphohydrolase, which converts PRATP to PR-AMP, can be employed.[10][11]

Materials:

  • Tris-HCl buffer (pH 8.5)

  • MgCl2

  • ATP

  • PRPP

  • Purified ATP-phosphoribosyltransferase

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and ATP in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known concentration of PRPP.

  • Immediately monitor the increase in absorbance at 290 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of PRATP.

  • For inhibition studies, include varying concentrations of L-histidine in the reaction mixture.

  • Controls should be run without the enzyme and without each substrate to account for any background absorbance changes.

ATP_PRT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare Reaction Mix Prepare Reaction Mixture (Buffer, MgCl2, ATP) Equilibrate Equilibrate to 25°C Prepare Reaction Mix->Equilibrate Start Reaction Initiate Reaction (Add PRPP) Equilibrate->Start Reaction Prepare Enzyme Prepare Enzyme Dilution Prepare Enzyme->Start Reaction Prepare PRPP Prepare PRPP Solution Prepare PRPP->Start Reaction Monitor Absorbance Monitor A290 nm over time Start Reaction->Monitor Absorbance Calculate Rate Calculate Initial Rate Monitor Absorbance->Calculate Rate Plot Data Plot Rate vs. [Substrate] Calculate Rate->Plot Data Determine Kinetics Determine Km, kcat, Ki Plot Data->Determine Kinetics

Caption: Experimental Workflow for ATP-PRT Assay.

The Role of PRPP in L-Tryptophan Biosynthesis

The biosynthesis of L-tryptophan from chorismate involves a five-step pathway.[12] PRPP is utilized in the second committed step of this pathway.

The Tryptophan Biosynthesis Pathway

The pathway begins with the conversion of chorismate to anthranilate.[13] Anthranilate then reacts with PRPP in a reaction catalyzed by anthranilate phosphoribosyltransferase (AnPRT; EC 2.4.2.18), also known as TrpD, to form N-(5-phosphoribosyl)-anthranilate (PRA) and pyrophosphate.[13][14] The subsequent enzymatic steps lead to the formation of indole-3-glycerol phosphate, which is finally converted to L-tryptophan by tryptophan synthase.[15]

Tryptophan_Biosynthesis cluster_main Tryptophan Biosynthesis cluster_regulation Regulation Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase (TrpE/G) PRA PRA Anthranilate->PRA AnPRT (TrpD) PRPP PRPP PRPP->PRA CdRP CdRP PRA->CdRP PRA Isomerase (TrpF) IGP IGP CdRP->IGP IGP Synthase (TrpC) Indole Indole IGP->Indole Tryptophan Synthase α Tryptophan Tryptophan Indole->Tryptophan Tryptophan Synthase β Tryptophan_reg Tryptophan trp_Operon trp Operon Tryptophan_reg->trp_Operon Repression & Attenuation

Caption: L-Tryptophan Biosynthesis Pathway.
Anthranilate Phosphoribosyltransferase (AnPRT): A Key Enzyme

AnPRT catalyzes the transfer of the phosphoribosyl group from PRPP to anthranilate.[13] This enzyme is a homodimer with the active site located in a cleft between two domains.[16] The reaction is thought to proceed via a dissociative mechanism.[13]

Regulation of the Tryptophan Operon

In bacteria such as E. coli, the genes for tryptophan biosynthesis are organized in the trp operon. The expression of this operon is regulated by two main mechanisms:

  • Repression: A repressor protein, encoded by the trpR gene, is activated by binding to tryptophan. The activated repressor then binds to the operator region of the trp operon, blocking transcription.[4]

  • Attenuation: This is a fine-tuning mechanism that couples transcription and translation.[4] A leader sequence in the trp operon mRNA contains a short open reading frame with two tryptophan codons. When tryptophan levels are high, the ribosome moves quickly through this region, allowing the formation of a terminator hairpin structure in the mRNA, which prematurely terminates transcription.[4] When tryptophan is scarce, the ribosome stalls at the tryptophan codons, leading to the formation of an anti-terminator hairpin and allowing transcription to proceed.[4]

Tryptophan_Attenuation cluster_high_trp High Tryptophan cluster_low_trp Low Tryptophan Ribosome_high Ribosome moves quickly Terminator_loop Terminator loop (3-4) forms Ribosome_high->Terminator_loop Transcription_stops Transcription terminates Terminator_loop->Transcription_stops Ribosome_low Ribosome stalls at Trp codons Antiterminator_loop Anti-terminator loop (2-3) forms Ribosome_low->Antiterminator_loop Transcription_continues Transcription continues Antiterminator_loop->Transcription_continues Leader_Peptide Leader Peptide (with Trp codons) Leader_Peptide->Ribosome_high Leader_Peptide->Ribosome_low

Caption: Tryptophan Operon Attenuation Mechanism.
Quantitative Data for Anthranilate Phosphoribosyltransferase

The kinetic parameters for AnPRT have been determined for various organisms. The following table provides data for the enzyme from Thermococcus kodakarensis.

OrganismSubstrateKm (µM)Specific Activity (µmol·min-1·mg-1)Reference
T. kodakarensisAnthranilate2.21580[6]
T. kodakarensisPRPP2501580[6]
Experimental Protocol: Assay for Anthranilate Phosphoribosyltransferase Activity

AnPRT activity can be measured using a fluorometric assay that monitors the disappearance of the fluorescent substrate, anthranilate.[17]

Materials:

  • Tris-HCl buffer (pH 8.5)

  • MgCl2

  • PRPP

  • Anthranilate

  • Purified anthranilate phosphoribosyltransferase

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and PRPP in a fluorescence cuvette.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding a known concentration of anthranilate.

  • Immediately monitor the decrease in fluorescence over time (excitation at ~325 nm, emission at ~400 nm).

  • The initial rate of the reaction is calculated from the linear portion of the fluorescence versus time plot.

  • For inhibition studies, include varying concentrations of potential inhibitors in the reaction mixture.

  • Controls should be run without the enzyme and without each substrate to account for any background fluorescence changes.

Conclusion

D-Ribose 5-phosphate, through its conversion to PRPP, is a cornerstone of cellular metabolism, providing the essential phosphoribosyl unit for the biosynthesis of histidine and tryptophan. The first committed steps in both pathways, catalyzed by ATP-phosphoribosyltransferase and anthranilate phosphoribosyltransferase, respectively, are critical points of regulation. A thorough understanding of the kinetics and regulatory mechanisms of these enzymes is paramount for the development of novel antimicrobial agents and for the metabolic engineering of microorganisms for the industrial production of these essential amino acids. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing our knowledge in these important areas of biochemistry and biotechnology.

References

Genetic Regulation of D-Ribose 5-Phosphate Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribose 5-phosphate (R5P) is a critical biomolecule, serving as the cornerstone for the synthesis of nucleotides and nucleic acids, as well as a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). The metabolic flux and availability of R5P are intricately regulated at multiple levels to meet the cell's anabolic and redox demands. This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing R5P metabolism. It details the key enzymes, their kinetic properties, and the signaling pathways that modulate their expression and activity. Furthermore, this guide offers detailed experimental protocols for the investigation of R5P metabolism, equipping researchers with the necessary tools to explore this vital metabolic nexus.

Introduction to D-Ribose 5-Phosphate Metabolism

D-Ribose 5-phosphate is primarily generated through the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis.[1] The PPP is bifurcated into two distinct phases: an oxidative phase and a non-oxidative phase.

  • Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, concomitantly producing NADPH.[1] NADPH is a crucial reducing equivalent for anabolic reactions and for maintaining cellular redox homeostasis.[2]

  • Non-oxidative Phase: This reversible phase allows for the interconversion of various sugar phosphates. Ribulose-5-phosphate is isomerized to ribose-5-phosphate (B1218738) by ribose-5-phosphate isomerase (RPI) or epimerized to xylulose-5-phosphate by ribulose-5-phosphate 3-epimerase (RPE).[1] Transketolase (TKT) and transaldolase (TALDO) then catalyze a series of reactions that can either regenerate glycolytic intermediates or produce more R5P from them.[2]

The regulation of R5P metabolism is paramount for cellular function, as it directly impacts nucleotide biosynthesis, and the synthesis of aromatic amino acids. Dysregulation of this pathway is implicated in various pathological conditions, including cancer and metabolic disorders.

Key Enzymes and Their Genetic Regulation

The flux through the pentose phosphate pathway, and consequently the production of R5P, is controlled by the regulation of its key enzymes. This regulation occurs at the allosteric, transcriptional, and post-translational levels.

Glucose-6-Phosphate Dehydrogenase (G6PD)

G6PD catalyzes the first committed and rate-limiting step of the oxidative PPP.[3]

  • Allosteric Regulation: G6PD activity is potently inhibited by its product, NADPH. A high NADPH/NADP+ ratio signals a surplus of reducing equivalents, thus feedback-inhibiting G6PD to divert glucose-6-phosphate towards glycolysis.[4] Conversely, a low NADPH/NADP+ ratio (high NADP+) stimulates G6PD activity.[4]

  • Transcriptional Regulation: The expression of the G6PD gene is upregulated in response to oxidative stress and growth signals. Transcription factors such as NRF2 and STAT3 have been shown to bind to the G6PD promoter and enhance its transcription.[5]

  • Post-Translational Modifications: G6PD activity is modulated by various post-translational modifications (PTMs), including phosphorylation, acetylation, glycosylation, and ubiquitination.[3][6] For instance, acetylation of G6PD can decrease its stability and activity, while deacetylation by SIRT2 enhances its function.[4] The PI3K/AKT signaling pathway has been shown to promote G6PD activity by stabilizing the protein and preventing its degradation.[7][8]

Ribose-5-Phosphate Isomerase (RPI)

RPI catalyzes the reversible isomerization of ribulose-5-phosphate to ribose-5-phosphate.[1] Humans express the RPIA isoform.[5]

  • Transcriptional Regulation: The expression of RPIA is often coordinated with other genes involved in nucleotide biosynthesis.

  • Enzyme Kinetics: The reaction is reversible, with the directionality dependent on the cellular demand for R5P for nucleotide synthesis versus the need for intermediates for the non-oxidative PPP.

Ribulose-5-Phosphate 3-Epimerase (RPE)

RPE catalyzes the reversible epimerization of ribulose-5-phosphate to xylulose-5-phosphate.[9]

  • Metabolic Role: This enzyme plays a crucial role in directing pentose phosphates towards either nucleotide synthesis (via R5P) or glycolysis and other metabolic pathways (via xylulose-5-phosphate).

Transketolase (TKT) and Transaldolase (TALDO)

These enzymes of the non-oxidative PPP catalyze the reversible transfer of two- and three-carbon units, respectively, between various sugar phosphates.[9]

  • Transcriptional Regulation: The expression of TKT and TALDO genes can be upregulated in response to increased demand for R5P or NADPH.

  • Cofactor Dependence: Transketolase requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor for its activity.[2]

Signaling Pathways Regulating R5P Metabolism

Several key signaling pathways converge on the regulation of the pentose phosphate pathway to control R5P production.

PI3K_AKT PI3K/AKT Pathway G6PD_Protein G6PD Protein PI3K_AKT->G6PD_Protein Stabilization Oxidative_Stress Oxidative Stress NRF2 NRF2 Oxidative_Stress->NRF2 Growth_Factors Growth Factors Growth_Factors->PI3K_AKT G6PD_Gene G6PD Gene Transcription NRF2->G6PD_Gene STAT3 STAT3 STAT3->G6PD_Gene G6PD_Gene->G6PD_Protein Translation PPP Pentose Phosphate Pathway G6PD_Protein->PPP Catalysis R5P D-Ribose 5-Phosphate PPP->R5P NADPH NADPH PPP->NADPH NADPH->G6PD_Protein Allosteric Inhibition

Caption: Key signaling pathways regulating G6PD and R5P production.

Quantitative Data

Table 1: Enzyme Kinetic Parameters
EnzymeOrganism/TissueSubstrateKm (mM)VmaxReference
G6PD Sheep Brain CortexGlucose-6-Phosphate0.0732.182 µmol/min/mg[10]
NADP+0.064[10]
Human Erythrocytes (Normal)Glucose-6-Phosphate0.14279.36 IU/ml[11]
Human Erythrocytes (Favism)Glucose-6-Phosphate0.4227.17 IU/ml[11]
RPI B Trypanosoma bruceiRibose-5-Phosphate11.410.1 µmol/min/mg[12]
Ribulose-5-Phosphate2.216.7 µmol/min/mg[12]
Trypanosoma cruziRibose-5-Phosphate4.111.2 µmol/min/mg[12]
Ribulose-5-Phosphate1.111.3 µmol/min/mg[12]
Transaldolase Rat LiverErythrose-4-Phosphate0.13-[13]
Fructose-6-Phosphate0.30 - 0.35-[13]
Rat HepatomaErythrose-4-Phosphate0.17-[13]
Fructose-6-Phosphate0.30 - 0.35-[13]
Transketolase Rat LiverRibose-5-Phosphate0.3-[13]
Xylulose-5-Phosphate0.5-[13]
Rat HepatomaRibose-5-Phosphate0.3-[13]
Xylulose-5-Phosphate0.5-[13]
Table 2: Intracellular Metabolite Concentrations
MetaboliteOrganism/ConditionConcentration (nmol/g cell pellet)Reference
Ribose/Ribulose-5-Phosphate S. meliloti (grown on glucose)~1.0[14]
S. meliloti (grown on erythritol)~0.5[14]
Sedoheptulose-7-Phosphate S. meliloti (grown on glucose)~2.5[14]
S. meliloti (grown on erythritol)~1.0[14]

Experimental Protocols

Spectrophotometric Assay for G6PD Activity

This protocol is adapted from standard quantitative assays for G6PD activity.[7][15][16]

Principle: The activity of G6PD is determined by measuring the rate of NADPH production, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer with temperature control (37°C)

  • UV-transparent cuvettes

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.8)

  • G6PD Assay Reagent 1 (containing G6P)

  • G6PD Assay Reagent 2 (containing NADP+)

  • Whole blood sample collected in EDTA

  • Deionized water

Procedure:

  • Prepare a hemolysate by lysing red blood cells in deionized water.

  • Add 1.0 mL of reconstituted Reagent 1 to a test tube.

  • Add 10 µL of the blood sample to the test tube and mix thoroughly.

  • Incubate at room temperature for 5 minutes.

  • Zero the spectrophotometer at 340 nm with a water blank.

  • Add 2.0 mL of Reagent 2 to the test tube, mix by inversion, and transfer to a cuvette.

  • Place the cuvette in the temperature-controlled spectrophotometer (37°C) and incubate for 5 minutes.

  • Record the initial absorbance (A_initial) at 340 nm.

  • Continue to record the absorbance every minute for 5 minutes to obtain the final absorbance (A_final).

  • Calculate the change in absorbance per minute (ΔA/min).

  • G6PD activity is calculated using the Beer-Lambert law and expressed in U/g Hb after measuring the hemoglobin concentration of the sample.

Measurement of NADPH/NADP+ Ratio

This protocol is based on commercially available assay kits.[17][18][19]

Principle: An enzymatic cycling reaction where glucose dehydrogenase uses NADP+ or NADPH to catalyze a reaction that reduces a probe, leading to a colorimetric or fluorometric signal. The ratio is determined by measuring the total NADP+/NADPH and then selectively decomposing one form to measure the other.

Materials:

  • Commercial NADP/NADPH Assay Kit (containing extraction buffers, assay buffer, enzyme, and probe)

  • Microplate reader (colorimetric or fluorometric)

  • Cultured cells or tissue sample

  • Phosphate Buffered Saline (PBS)

  • 10 kDa molecular weight cutoff spin filters

Procedure:

  • Sample Preparation:

    • Harvest cultured cells (~1-5 x 10^6) or homogenize tissue in ice-cold NADP+/NADPH Extraction Buffer.

    • For total NADP+/NADPH, proceed with the lysate.

    • For selective measurement of NADPH, heat a separate aliquot of the lysate at 60°C for 30-60 minutes to decompose NADP+.

    • Centrifuge the lysates to remove insoluble material and deproteinize using a 10 kDa spin filter.

  • Assay:

    • Prepare standards according to the kit instructions.

    • Add samples (total and NADPH-only) and standards to a 96-well plate.

    • Add the master reaction mix (containing assay buffer, enzyme, and probe) to all wells.

    • Incubate at room temperature for the time specified in the kit protocol (e.g., 30 minutes).

    • Read the absorbance or fluorescence on a microplate reader.

  • Calculation:

    • Determine the concentrations of total NADP+/NADPH and NADPH from the standard curve.

    • Calculate the NADP+ concentration by subtracting the NADPH concentration from the total concentration.

    • Calculate the NADPH/NADP+ ratio.

Quantification of PPP Metabolites by LC-MS/MS

This protocol provides a general workflow for the analysis of PPP intermediates.[20][21]

Principle: Liquid chromatography separates the polar, phosphorylated metabolites, which are then detected and quantified by tandem mass spectrometry.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Reversed-phase C18 column

  • Mobile phase with a volatile ion pair modifier (e.g., tributylammonium (B8510715) acetate)

  • Metabolite standards for all PPP intermediates

  • Isotopically labeled internal standards (optional but recommended)

  • Cell or tissue samples

  • Extraction solvent (e.g., cold methanol/water)

Procedure:

  • Metabolite Extraction:

    • Quench metabolism rapidly by flash-freezing the sample in liquid nitrogen.

    • Extract metabolites with a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the extracted metabolites onto the C18 column.

    • Perform a gradient elution to separate the PPP intermediates.

    • Use electrospray ionization (ESI) in negative mode for detection.

    • Set up Multiple Reaction Monitoring (MRM) transitions for each metabolite and internal standard.

  • Data Analysis:

    • Integrate the peak areas for each metabolite.

    • Generate a standard curve for each metabolite to quantify its concentration.

    • Normalize the metabolite concentrations to the cell number or tissue weight.

Sample Cell/Tissue Sample Extraction Metabolite Extraction (Cold Solvent) Sample->Extraction LC Liquid Chromatography (C18 Column) Extraction->LC MS1 Mass Spectrometry (Ionization) LC->MS1 MS2 Tandem MS (Fragmentation & Detection) MS1->MS2 Data Data Analysis (Quantification) MS2->Data

Caption: Workflow for PPP metabolite analysis by LC-MS/MS.

Conclusion

The genetic regulation of D-Ribose 5-phosphate metabolism is a complex and highly integrated process that is essential for cell growth, proliferation, and stress resistance. The pentose phosphate pathway, as the primary source of R5P, is tightly controlled at multiple levels, with the enzyme G6PD serving as the main regulatory hub. The intricate interplay of allosteric regulation, transcriptional control, and post-translational modifications ensures that the production of R5P and NADPH is precisely matched to the metabolic needs of the cell. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect the complexities of R5P metabolism, paving the way for the identification of novel therapeutic targets for diseases associated with its dysregulation.

References

Methodological & Application

Protocol for the In Vitro Enzymatic Synthesis of D-Ribose 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Ribose 5-phosphate (R5P) is a pivotal intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), serving as a fundamental precursor for the biosynthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA). Its availability is critical for cell growth, proliferation, and the synthesis of various essential biomolecules. This document provides detailed protocols for the in vitro enzymatic synthesis of D-Ribose 5-phosphate, offering two distinct and efficient methods: the phosphorylation of D-ribose using Ribokinase and the isomerization of D-ribulose 5-phosphate catalyzed by Ribose-5-phosphate (B1218738) isomerase. These protocols are designed to yield high-purity D-Ribose 5-phosphate suitable for a range of research and development applications, including metabolic studies and as a starting material for the synthesis of nucleotide analogs.

Method 1: Synthesis of D-Ribose 5-Phosphate via Phosphorylation of D-Ribose

This method utilizes Ribokinase (RK) to catalyze the transfer of a phosphate group from adenosine (B11128) triphosphate (ATP) to D-ribose, producing D-Ribose 5-phosphate and adenosine diphosphate (B83284) (ADP).

Reaction Pathway:

D-Ribose D-Ribose Ribokinase Ribokinase D-Ribose->Ribokinase ATP ATP ATP->Ribokinase D-Ribose_5-phosphate D-Ribose_5-phosphate ADP ADP Ribokinase->D-Ribose_5-phosphate Ribokinase->ADP

Caption: Enzymatic phosphorylation of D-Ribose to D-Ribose 5-phosphate.

Experimental Protocol

Materials and Reagents:

  • D-Ribose

  • Adenosine Triphosphate (ATP), disodium (B8443419) salt

  • Ribokinase (RK) from E. coli

  • Tris-HCl buffer (1 M, pH 7.8)

  • Magnesium Chloride (MgCl₂), 1 M

  • Potassium Chloride (KCl), 1 M

  • Dowex 1x8 resin (formate form)

  • Formic acid solutions (for elution)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Ultrapure water

Equipment:

  • Reaction vessel (e.g., glass beaker or flask)

  • Magnetic stirrer and stir bar

  • pH meter

  • Chromatography column

  • Fraction collector (optional)

  • Spectrophotometer for quantification

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare the reaction mixture by adding the components in the following order to a final volume of 100 mL with ultrapure water:

      • 50 mM Tris-HCl, pH 7.8

      • 10 mM MgCl₂

      • 100 mM KCl

      • 30 mM D-Ribose

      • 45 mM ATP (ensure pH is readjusted to 7.8 after addition)

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25-37°C).

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding Ribokinase to a final concentration of 1-5 U/mL.

    • Incubate the reaction mixture with gentle stirring for 2-4 hours. The reaction progress can be monitored by measuring the depletion of ATP or the formation of ADP using HPLC.

  • Reaction Termination:

    • Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature and precipitate the enzyme.

    • Cool the mixture on ice and centrifuge at 10,000 x g for 15 minutes to pellet the precipitated protein.

    • Carefully collect the supernatant containing the D-Ribose 5-phosphate.

  • Purification by Ion-Exchange Chromatography: [1][2]

    • Pack a chromatography column with Dowex 1x8 resin (formate form).

    • Equilibrate the column with ultrapure water.

    • Load the supernatant from the previous step onto the column.

    • Wash the column with several column volumes of water to remove unreacted D-ribose and other non-ionic components.

    • Elute the D-Ribose 5-phosphate using a stepwise or linear gradient of formic acid (e.g., 0.1 M to 0.5 M).

    • Collect fractions and monitor the absorbance at 260 nm to detect any remaining nucleotides (ATP/ADP) and at a lower wavelength (e.g., 210 nm) or use a colorimetric assay (e.g., orcinol (B57675) reaction) to detect the ribose phosphate.

    • Pool the fractions containing pure D-Ribose 5-phosphate.

  • Quantification and Storage:

    • Determine the concentration of D-Ribose 5-phosphate in the pooled fractions using a suitable assay (e.g., enzymatic assay with a coupled reaction or a colorimetric method).

    • Lyophilize the purified product or store it as a solution at -20°C or below.

Quantitative Data Summary
ParameterValue
Substrates
D-Ribose Concentration30 mM
ATP Concentration45 mM
Enzyme
Ribokinase Concentration1-5 U/mL
Reaction Conditions
Buffer50 mM Tris-HCl, pH 7.8
Co-factors10 mM MgCl₂, 100 mM KCl
Temperature25-37°C
Incubation Time2-4 hours
Purification
ResinDowex 1x8 (formate form)
ElutionFormic acid gradient (0.1 M - 0.5 M)
Expected Yield > 80% (based on D-Ribose)

Method 2: Synthesis of D-Ribose 5-Phosphate via Isomerization of D-Ribulose 5-Phosphate

This method employs Ribose-5-phosphate isomerase (RpiA) to catalyze the reversible isomerization of D-ribulose 5-phosphate to D-Ribose 5-phosphate.

Reaction Pathway:

D-Ribulose_5-phosphate D-Ribulose_5-phosphate RpiA RpiA D-Ribulose_5-phosphate->RpiA D-Ribose_5-phosphate D-Ribose_5-phosphate RpiA->D-Ribose_5-phosphate

Caption: Reversible isomerization of D-Ribulose 5-phosphate.

Experimental Protocol

Materials and Reagents:

  • D-Ribulose 5-phosphate

  • Ribose-5-phosphate isomerase A (RpiA)

  • HEPES buffer (1 M, pH 7.5)

  • EDTA (0.5 M, pH 8.0)

  • Dowex 1x8 resin (formate form)

  • Formic acid solutions (for elution)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Ultrapure water

Equipment:

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • pH meter

  • Chromatography column

  • Fraction collector (optional)

  • Spectrophotometer or other analytical instrumentation for quantification

Procedure:

  • Reaction Setup:

    • Prepare the reaction mixture in a suitable vessel with a final volume of 50 mL:

      • 50 mM HEPES, pH 7.5

      • 1 mM EDTA

      • 20 mM D-Ribulose 5-phosphate

    • Equilibrate the mixture to 30°C.

  • Enzyme Addition and Incubation:

    • Add Ribose-5-phosphate isomerase A to a final concentration of 2-10 U/mL.

    • Incubate at 30°C with gentle agitation for 1-3 hours. The reaction will proceed towards an equilibrium mixture of D-ribulose 5-phosphate and D-Ribose 5-phosphate.

  • Reaction Termination:

    • Stop the reaction by adding a sufficient volume of a strong acid (e.g., perchloric acid to a final concentration of 3%) and incubating on ice for 10 minutes.

    • Neutralize the mixture with a suitable base (e.g., KOH).

    • Centrifuge to remove the precipitated protein and salt.

  • Purification by Ion-Exchange Chromatography:

    • Follow the same ion-exchange chromatography protocol as described in Method 1 to separate D-Ribose 5-phosphate from the remaining D-ribulose 5-phosphate and other reaction components.

  • Quantification and Storage:

    • Quantify the purified D-Ribose 5-phosphate using an appropriate method.

    • Store the final product lyophilized or as a frozen solution.

Quantitative Data Summary
ParameterValue
Substrate
D-Ribulose 5-phosphate Conc.20 mM
Enzyme
RpiA Concentration2-10 U/mL
Reaction Conditions
Buffer50 mM HEPES, pH 7.5
Additives1 mM EDTA
Temperature30°C
Incubation Time1-3 hours
Purification
ResinDowex 1x8 (formate form)
ElutionFormic acid gradient
Expected Yield Equilibrium-dependent (approx. 30-40% conversion)

Experimental Workflow Diagram

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination & Clarification cluster_purification Purification cluster_analysis Analysis and Storage Prepare_Buffer Prepare Buffer and Reagent Solutions Substrate_Addition Add Substrates (D-Ribose/D-Ribulose 5-P) Prepare_Buffer->Substrate_Addition Adjust_pH_Temp Adjust pH and Equilibrate Temperature Substrate_Addition->Adjust_pH_Temp Enzyme_Addition Add Enzyme (Ribokinase/RpiA) Adjust_pH_Temp->Enzyme_Addition Incubation Incubate with Stirring Enzyme_Addition->Incubation Terminate Terminate Reaction (Heat/Acid) Incubation->Terminate Centrifuge Centrifuge to Remove Precipitate Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Load_Sample Load Supernatant Collect_Supernatant->Load_Sample Equilibrate_Column Equilibrate Ion-Exchange Column Equilibrate_Column->Load_Sample Wash_Column Wash Column Load_Sample->Wash_Column Elute_Product Elute D-Ribose 5-Phosphate Wash_Column->Elute_Product Pool_Fractions Pool Pure Fractions Elute_Product->Pool_Fractions Quantify Quantify Product Pool_Fractions->Quantify Store Store Purified Product (Lyophilized or Frozen) Quantify->Store

Caption: General workflow for the enzymatic synthesis of D-Ribose 5-phosphate.

References

Application Note & Protocol: Quantification of Intracellular D-Ribose 5-Phosphate using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Ribose 5-phosphate (R5P) is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic pathway that operates in parallel to glycolysis. The PPP is responsible for generating NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for producing the precursor for nucleotide and nucleic acid synthesis, R5P itself.[1] The accurate quantification of intracellular R5P is crucial for understanding cellular metabolism, particularly in the context of diseases such as cancer, and for the development of therapeutic agents that target metabolic pathways. This document provides a detailed protocol for the quantification of intracellular D-Ribose 5-phosphate in mammalian cells using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

The analytical challenge in quantifying R5P and other sugar phosphates lies in their high polarity, which leads to poor retention on traditional reversed-phase chromatography columns, and the presence of structural isomers that are difficult to separate.[2] To address these challenges, this protocol employs a robust sample preparation procedure involving rapid quenching and efficient extraction of intracellular metabolites, followed by a sensitive and specific HPLC-MS/MS method. Two alternative chromatographic approaches are presented: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Chromatography with an Ion-Pairing agent. Both methods are coupled with tandem mass spectrometry (MS/MS) for selective and sensitive detection.

Signaling Pathway: The Pentose Phosphate Pathway

The diagram below illustrates the central role of D-Ribose 5-phosphate in the Pentose Phosphate Pathway.

PentosePhosphatePathway cluster_nadph Oxidative Phase Glucose-6-Phosphate Glucose-6-Phosphate NADPH NADPH Glucose-6-Phosphate->NADPH NADP+ D-Ribose 5-Phosphate D-Ribose 5-Phosphate Nucleotide Synthesis Nucleotide Synthesis D-Ribose 5-Phosphate->Nucleotide Synthesis Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate D-Ribose 5-Phosphate->Sedoheptulose-7-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGL 6-Phosphogluconate->NADPH NADP+ Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate 6PGD Ribulose-5-Phosphate->D-Ribose 5-Phosphate RPI Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate RPE Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Sedoheptulose-7-Phosphate Glycolysis Glycolysis Glyceraldehyde-3-Phosphate->Glycolysis Erythrose-4-Phosphate Erythrose-4-Phosphate Sedoheptulose-7-Phosphate->Erythrose-4-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Erythrose-4-Phosphate->Fructose-6-Phosphate Fructose-6-Phosphate->Glycolysis

Figure 1: Pentose Phosphate Pathway Overview.

Experimental Workflow

The overall experimental workflow for the quantification of intracellular D-Ribose 5-phosphate is depicted below.

ExperimentalWorkflow start Cell Culture quenching Metabolic Quenching (e.g., Cold Methanol) start->quenching extraction Metabolite Extraction quenching->extraction protein_assay Protein Quantification (BCA Assay) extraction->protein_assay lcms HPLC-MS/MS Analysis extraction->lcms data_analysis Data Analysis and Quantification protein_assay->data_analysis lcms->data_analysis

Figure 2: Intracellular R5P Quantification Workflow.

Experimental Protocols

1. Cell Culture and Harvesting

  • Culture mammalian cells to the desired confluency or cell number in appropriate culture vessels.

  • For adherent cells, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • For suspension cells, pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C, and then aspirate the supernatant.

2. Metabolic Quenching and Intracellular Metabolite Extraction

This step is critical to halt enzymatic activity and preserve the intracellular metabolite profile.

  • Reagents:

  • Protocol:

    • After removing the culture medium (and washing for adherent cells), add a sufficient volume of ice-cold 80% methanol to cover the cells (e.g., 1 mL for a well of a 6-well plate).

    • For adherent cells, place the culture plate on dry ice for 10 minutes. For suspension cells, resuspend the cell pellet in the cold methanol.

    • Scrape the adherent cells using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube. For suspension cells, directly transfer the mixture.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled microcentrifuge tube.

    • The remaining pellet can be used for protein quantification.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until HPLC-MS analysis.

3. Protein Quantification for Normalization

To account for variations in cell number, the extracted metabolite levels should be normalized to the total protein content. The Bicinchoninic Acid (BCA) assay is a suitable method.

  • Reagents:

    • BCA Protein Assay Kit (commercially available).

    • PBS or other suitable buffer for resuspension.

  • Protocol:

    • Resuspend the protein pellet from the metabolite extraction step in a known volume of PBS.

    • Follow the manufacturer's instructions for the BCA Protein Assay Kit.

    • Briefly, prepare a series of bovine serum albumin (BSA) standards with known concentrations.

    • Add the BCA working reagent to both the standards and the protein samples in a 96-well plate.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.

    • Generate a standard curve from the BSA standards and determine the protein concentration of the samples.

HPLC-MS/MS Analysis

The dried metabolite extracts are reconstituted in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) prior to injection into the HPLC-MS system. Two effective chromatographic methods are presented below.

Method 1: HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the retention and separation of polar compounds like sugar phosphates.

ParameterSetting
HPLC System Agilent 1290 Infinity LC or equivalent
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or similar HILIC column
Mobile Phase A 10 mM Ammonium (B1175870) Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide)
Mobile Phase B Acetonitrile
Gradient 85% B to 40% B over 10 minutes, followed by a wash and re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Method 2: Ion-Pair Reversed-Phase LC-MS/MS

This method uses an ion-pairing agent to enhance the retention of anionic metabolites on a reversed-phase column.

ParameterSetting
HPLC System Agilent 1290 Infinity LC or equivalent
Column Agilent ZORBAX RRHD Extend-C18 (2.1 x 150 mm, 1.8 µm) or similar C18 column
Mobile Phase A 97% Water / 3% Methanol with 5 mM Tributylamine (TBA) and 5 mM Acetic Acid
Mobile Phase B Methanol with 5 mM TBA and 5 mM Acetic Acid
Gradient 0% B to 99% B (non-linear) over 20 minutes, followed by a wash and re-equilibration
Flow Rate 0.25 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

The following parameters are for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

ParameterSetting
Mass Spectrometer Agilent 6460 Triple Quadrupole MS or equivalent
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi

MRM Transitions for D-Ribose 5-Phosphate

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
D-Ribose 5-Phosphate229.097.015Quantifier ion, corresponds to [H2PO4]-
D-Ribose 5-Phosphate229.079.020Qualifier ion, corresponds to [PO3]-

Data Presentation

The quantitative data for D-Ribose 5-phosphate should be presented in a clear and structured manner. Below are example tables for summarizing the method's performance characteristics.

Table 1: HPLC-MS/MS Method Performance

ParameterValue
Retention Time (HILIC) ~ 5.5 min
Retention Time (Ion-Pair RP) ~ 8.2 min
Linearity (R²) > 0.995
Linear Range 10 nM - 5000 nM
Limit of Detection (LOD) ~ 2 nM
Limit of Quantification (LOQ) ~ 10 nM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Table 2: Example Quantification of Intracellular D-Ribose 5-Phosphate

Sample GroupMean R5P Concentration (pmol/mg protein)Standard Deviation
Control Cells150.212.5
Treated Cells (Drug X)75.88.9

This application note provides a comprehensive and detailed protocol for the quantification of intracellular D-Ribose 5-phosphate using HPLC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust, sensitive, and specific. By following these protocols, researchers can obtain reliable and accurate quantitative data on this key metabolite of the pentose phosphate pathway, enabling a deeper understanding of cellular metabolism in health and disease.

References

Application Notes and Protocols for Isotopic Labeling of D-Ribose 5-Phosphate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of stable isotope tracers, specifically focusing on the labeling of D-Ribose 5-phosphate (R5P), for the purpose of metabolic flux analysis (MFA). The protocols outlined herein are based on established methodologies in the field and are intended to offer a robust framework for investigating the pentose (B10789219) phosphate (B84403) pathway (PPP) and its interconnectivity with central carbon metabolism.

The pentose phosphate pathway is a critical metabolic route responsible for generating NADPH, essential for antioxidant defense and reductive biosynthesis, and for producing pentose sugars like R5P, which are precursors for nucleotide synthesis.[1][2] Quantifying the metabolic fluxes through the PPP is crucial for understanding cellular metabolism in various physiological and pathological conditions, including cancer and neurodegenerative diseases.[1] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for this purpose, utilizing substrates labeled with the stable isotope ¹³C to trace the flow of carbon atoms through metabolic pathways.[2][3]

Tracer Selection for PPP Flux Analysis

The choice of isotopic tracer is paramount for achieving accurate and precise flux estimations.[1] While various ¹³C-labeled glucose tracers are available, their ability to resolve PPP flux from glycolysis differs significantly.

TracerKey AdvantagesLimitations
[1,2-¹³C₂]glucose Provides high precision for both oxidative and non-oxidative PPP fluxes.[1] Generates a unique M+1 isotopomer of triose phosphates from the oxidative PPP, allowing for clear deconvolution from glycolytic M+2 isotopomers.[1]Higher cost compared to singly labeled tracers.[1]
[1-¹³C]glucose Can provide an estimate of oxidative PPP activity, particularly through the measurement of ¹³CO₂ evolution.[1]Less effective for comprehensive flux analysis of the entire pathway and its interactions with glycolysis.[1] The label is lost as ¹³CO₂ in the oxidative PPP, leading to unlabeled pyruvate.[1]
[2,3-¹³C₂]glucose A novel and specific tracer where [2,3-¹³C₂]lactate arises exclusively through the PPP, while [1,2-¹³C₂]lactate is produced from glycolysis.[4][5] This allows for a direct assessment of PPP activity without the need for correction of natural ¹³C abundance.[4]Relies on the measurement of downstream metabolites like lactate (B86563) or glutamate.[5]
Ribitol-3-¹³C A novel approach for investigating the PPP and related pentitol (B7790432) metabolism.[2]Limited specific literature is currently available.[2]

Experimental Workflow and Protocols

A typical ¹³C-MFA experiment involves several key steps, from cell culture and isotope labeling to metabolite analysis and data modeling.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture media_prep 2. Labeling Media Preparation cell_culture->media_prep media_switch 3. Media Switch & Isotope Labeling media_prep->media_switch steady_state 4. Achieve Isotopic Steady State media_switch->steady_state quenching 5. Metabolic Quenching steady_state->quenching extraction 6. Metabolite Extraction quenching->extraction derivatization 7. Derivatization (for GC-MS) extraction->derivatization analysis 8. MS Analysis (GC-MS or LC-MS/MS) extraction->analysis LC-MS/MS may not require derivatization derivatization->analysis mid_analysis 9. Mass Isotopomer Distribution (MID) Analysis analysis->mid_analysis flux_calc 10. Metabolic Flux Calculation mid_analysis->flux_calc

Figure 1: General experimental workflow for ¹³C-Metabolic Flux Analysis.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is a generalized procedure and should be adapted for specific cell lines and experimental conditions.

  • Cell Seeding: Plate cells at a desired density in a multi-well plate (e.g., 6-well plate) and culture in standard growth medium for 24 hours to allow for attachment and recovery.[2]

  • Media Preparation: Prepare the labeling medium by supplementing a base medium (e.g., DMEM without glucose) with the chosen ¹³C-labeled tracer (e.g., 10 mM [1,2-¹³C₂]glucose).

  • Media Switch: Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.[1]

  • Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient period to achieve isotopic steady state. This is a critical assumption for MFA calculations and should be validated experimentally by measuring isotopic labeling at multiple time points (e.g., 18 and 24 hours).[6] For glycolytic intermediates, 15-30 minutes of labeling may be sufficient, while labeling of nucleotides can take 6-15 hours.

Protocol 2: Metabolite Extraction and Quenching

Rapid quenching of metabolic activity is crucial to prevent alterations in metabolite levels during sample preparation.

  • Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Then, add a cold quenching solution (e.g., 80% methanol (B129727) at -80°C) to the plate and incubate at -80°C for at least 15 minutes.

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the cell debris.

  • Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new tube for further processing.

Protocol 3: Sample Preparation for Mass Spectrometry

The preparation of the metabolite extract for analysis depends on the chosen analytical platform.

For GC-MS Analysis (Requires Derivatization):

Non-volatile compounds like sugar phosphates need to be derivatized to increase their volatility for GC-MS analysis.[7][8] A common method involves a two-step process of oximation followed by silylation.[7]

  • Drying: Dry the metabolite extract completely using a vacuum concentrator.

  • Oximation: Add a solution of methoxylamine hydrochloride in pyridine (B92270) to the dried extract, and incubate to convert the carbonyl groups to oximes.

  • Silylation: Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

For LC-MS/MS Analysis:

LC-MS/MS can directly analyze phosphorylated intermediates without derivatization.[9][10]

  • Reconstitution: The dried metabolite extract can be reconstituted in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the liquid chromatography method.

  • Analysis: The sample is then analyzed by LC-MS/MS, often using anion exchange chromatography to separate the phosphorylated compounds.[9]

Data Analysis and Interpretation

The output from the mass spectrometer is a mass isotopomer distribution (MID) for D-Ribose 5-phosphate and other measured metabolites. The MID represents the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.).[11] This data is then used in computational models to estimate the intracellular metabolic fluxes that best reproduce the experimentally measured MIDs.[3][6]

Signaling Pathways and Isotope Mapping

The following diagram illustrates the central carbon metabolism pathways, highlighting the fate of carbon atoms from glucose in glycolysis and the pentose phosphate pathway.

PPP_Glycolysis cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P _6PGL 6-P-Glucono- lactone G6P->_6PGL G6PD F6P->G6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP DHAP DHAP F16BP->DHAP GAP->F6P Transaldolase _13BPG 1,3-Bisphosphoglycerate GAP->_13BPG S7P Sedoheptulose-7-P GAP->S7P Transaldolase DHAP->GAP _3PG 3-Phosphoglycerate _13BPG->_3PG _2PG 2-Phosphoglycerate _3PG->_2PG PEP Phosphoenolpyruvate _2PG->PEP Pyruvate Pyruvate PEP->Pyruvate _6PG 6-P-Gluconate _6PGL->_6PG Ru5P Ribulose-5-P _6PG->Ru5P 6PGD (+CO2) R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P R5P->S7P Transketolase Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->F6P Transketolase X5P->GAP Transketolase E4P Erythrose-4-P S7P->F6P S7P->E4P Transketolase E4P->F6P

Figure 2: Central carbon metabolism showing glycolysis and the PPP.

Quantitative Data Summary

The following table summarizes exemplary quantitative data that can be obtained from ¹³C-MFA studies of the pentose phosphate pathway.

ParameterValueTracer UsedAnalytical MethodReference
Pentose Cycle (PC) Activity (% of glucose flux)5.73 ± 0.52%[1,2-¹³C₂]glucoseGC-MS[12]
Pentose Cycle (PC) Activity (% of glucose flux)5.55 ± 0.73%[1-¹³C] and [6-¹³C]glucoseGC-MS[12]
Relative Flux through Transketolase (TK)0.032 (relative to glucose uptake)[1,2-¹³C₂]glucoseGC-MS[12]
Relative Flux through Transaldolase (TA)0.85 (relative to glucose uptake)[1,2-¹³C₂]glucoseGC-MS[12]
Precision Score for PPP Flux Estimation~95 (High)[1,2-¹³C₂]glucoseComputational Analysis[1]

Note: The values presented are illustrative and will vary depending on the cell type, experimental conditions, and the model used for flux calculation.

By following these protocols and utilizing the appropriate analytical and computational tools, researchers can gain valuable quantitative insights into the activity of the pentose phosphate pathway and its role in cellular metabolism. This information is critical for understanding disease mechanisms and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Preparation of Stable D-Ribose 5-Phosphate Solutions in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Ribose 5-phosphate (R5P) is a pivotal intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), serving as a direct precursor for the synthesis of nucleotides and nucleic acids.[1][2] Its central role in cellular metabolism makes it a critical reagent in a multitude of biochemical and enzymatic assays. However, the inherent instability of R5P in aqueous solutions presents a significant challenge for researchers, potentially leading to assay variability and inaccurate results. The free form of R5P is particularly prone to degradation.[1] This application note provides a comprehensive guide to the preparation and storage of stable D-Ribose 5-phosphate solutions, ensuring reproducibility and reliability in experimental outcomes. We will discuss the factors influencing R5P stability, present quantitative data on storage conditions, and provide a detailed protocol for the preparation of stable R5P solutions.

Factors Influencing D-Ribose 5-Phosphate Stability

The stability of D-Ribose 5-phosphate in solution is primarily affected by temperature and pH. As with other sugar phosphates, R5P is susceptible to hydrolysis and other degradation reactions, which are accelerated at higher temperatures and non-neutral pH.

One study highlighted the dramatic effect of temperature on the stability of ribose and related compounds, including ribose 5-phosphate. At a neutral pH of 7.0, the half-life of these sugars is approximately 73 minutes at 100°C, while it extends to 44 years at 0°C.[3] This underscores the critical importance of low-temperature storage for maintaining the integrity of R5P solutions.

For practical laboratory applications, the more stable disodium (B8443419) salt of D-Ribose 5-phosphate is recommended over the free acid form.[1] Commercial suppliers of D-Ribose 5-phosphate disodium salt provide specific recommendations for storage to ensure its stability over several months.

Quantitative Data on D-Ribose 5-Phosphate Solution Stability

The following table summarizes the recommended storage conditions and expected stability for aqueous solutions of D-Ribose 5-phosphate disodium salt, based on information from suppliers and best practices for handling unstable reagents.

Storage TemperatureRecommended DurationForm of R5PKey Considerations
-80°CUp to 6 monthsDisodium Salt Stock SolutionStore under nitrogen, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.[4]
-20°CUp to 1 monthDisodium Salt Stock SolutionStore under nitrogen, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.[4]
4°CFor immediate useWorking DilutionsIt is recommended to prepare fresh solutions for each experiment and use them promptly.
Room TemperatureNot recommendedAll formsSignificant degradation can occur in a short period.

Experimental Protocol: Preparation of Stable D-Ribose 5-Phosphate Solutions

This protocol details the steps for preparing both a concentrated stock solution and ready-to-use working solutions of D-Ribose 5-phosphate.

Materials
  • D-Ribose 5-phosphate disodium salt (high purity)

  • Nuclease-free water

  • Appropriate buffer for the biochemical assay (e.g., Tris-HCl, HEPES)

  • Sterile, nuclease-free polypropylene (B1209903) microcentrifuge tubes or cryovials

  • 0.22 µm sterile syringe filters

  • Nitrogen gas source (optional, but recommended for long-term storage)

Reagent Preparation
  • Buffer Preparation: Prepare the desired buffer for your biochemical assay at the correct pH and concentration. Ensure the buffer is prepared with nuclease-free water and sterile-filtered if necessary.

  • D-Ribose 5-Phosphate Disodium Salt: Allow the container of D-Ribose 5-phosphate disodium salt to equilibrate to room temperature before opening to prevent condensation of moisture.

Procedure for Preparing D-Ribose 5-Phosphate Stock Solution (e.g., 100 mM)
  • Weighing: In a sterile microcentrifuge tube, accurately weigh the required amount of D-Ribose 5-phosphate disodium salt. For example, for 1 ml of a 100 mM solution, weigh out the appropriate mass based on the molecular weight of your specific lot of the compound.

  • Dissolution: Add a small volume of nuclease-free water or your chosen buffer to the tube. Gently vortex or pipette up and down to dissolve the powder completely. Bring the solution to the final desired volume.

  • Sterile Filtration: For long-term storage and to prevent microbial growth, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Inert Gas Purge (Optional): To enhance stability for long-term storage, gently purge the headspace of the tube with dry nitrogen gas before capping tightly. This minimizes oxidation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[4]

Procedure for Preparing D-Ribose 5-Phosphate Working Solution
  • Thawing: Thaw a single aliquot of the D-Ribose 5-phosphate stock solution on ice.

  • Dilution: Dilute the stock solution to the final desired concentration for your biochemical assay using your pre-chilled assay buffer.

  • Immediate Use: Use the freshly prepared working solution immediately to ensure the highest activity and concentration accuracy in your assay. Do not store diluted working solutions.

Visualizing the Workflow and Degradation Pathway

To further aid researchers, the following diagrams illustrate the experimental workflow for preparing stable R5P solutions and the key factors contributing to its degradation.

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh R5P Disodium Salt dissolve Dissolve in Nuclease-Free Water/Buffer weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot storage_neg_80 -80°C (≤ 6 months) aliquot->storage_neg_80 Long-term storage_neg_20 -20°C (≤ 1 month) aliquot->storage_neg_20 Short-term thaw Thaw Aliquot on Ice storage_neg_80->thaw storage_neg_20->thaw dilute Dilute with Assay Buffer thaw->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for preparing stable D-Ribose 5-phosphate solutions.

degradation_pathway cluster_factors Degradation Factors R5P D-Ribose 5-Phosphate (Stable Form) Degraded Degraded Products (e.g., Ribose, Phosphate, other byproducts) R5P->Degraded Temp High Temperature Temp->R5P pH Non-Neutral pH pH->R5P Contam Microbial Contamination Contam->R5P FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->R5P

Caption: Factors leading to the degradation of D-Ribose 5-phosphate.

Conclusion

The stability of D-Ribose 5-phosphate is paramount for the accuracy and reproducibility of biochemical assays. By utilizing the more stable disodium salt, adhering to low-temperature storage conditions, and avoiding repeated freeze-thaw cycles, researchers can significantly mitigate the degradation of this critical metabolite. The detailed protocol and guidelines presented in this application note provide a robust framework for the preparation and handling of stable D-Ribose 5-phosphate solutions, empowering scientists to achieve more reliable and consistent experimental results.

References

Application Notes and Protocols: Utilizing D-Ribose 5-Phosphate to Study Pentose Phosphate Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D-Ribose 5-phosphate (R5P) and related methodologies to investigate the effects of pentose (B10789219) phosphate (B84403) pathway (PPP) inhibitors. The protocols outlined below are designed for researchers in academic and industrial settings who are focused on cancer metabolism, drug discovery, and cellular biochemistry.

Introduction

The pentose phosphate pathway (PPP) is a crucial metabolic pathway that operates parallel to glycolysis. It is responsible for producing two key cellular components: NADPH, the primary cellular reductant for antioxidant defense and anabolic reactions, and D-Ribose 5-phosphate (R5P), an essential precursor for nucleotide and nucleic acid synthesis.[1] Due to the elevated demand for these products in rapidly proliferating cancer cells, the PPP is a promising target for anticancer drug development.[2]

Inhibitors of the PPP, such as 6-aminonicotinamide (B1662401) (6-AN), which targets the enzyme 6-phosphogluconate dehydrogenase, are valuable tools for studying the reliance of cancer cells on this pathway.[3][4] D-Ribose 5-phosphate can be used experimentally to elucidate the specific effects of these inhibitors. For instance, supplementing cells with exogenous R5P can help determine if the cytotoxic effects of a PPP inhibitor are primarily due to the depletion of nucleotide precursors. This "rescue" experiment is a powerful method for dissecting the downstream consequences of PPP inhibition.

This document provides detailed protocols for assessing the impact of PPP inhibitors on cancer cell viability and metabolism, including a specific protocol for a rescue experiment using a D-ribose source.

Data Presentation

The following tables summarize quantitative data on the effects of the PPP inhibitor 6-aminonicotinamide (6-AN) on non-small cell lung cancer (NSCLC) cell lines.

Table 1: Effect of 6-Aminonicotinamide on Metabolic Activity of NSCLC Cells [2]

Cell Line6-AN Concentration (µM)Metabolic Activity (% of Control)
A5491~95%
5~90%
10~85%
20~75%
50~60%
100~40%
200~25%
500~15%
1000~10%
H4601~98%
5~95%
10~90%
20~80%
50~65%
100~45%
200~30%
500~20%
1000~15%

Table 2: Effect of 6-Aminonicotinamide on Apoptosis in NSCLC Cells [2]

Cell Line6-AN Concentration (µM)Apoptotic Cells (%)
A54910 (Low Dose)~15%
200 (High Dose)~45%
H46010 (Low Dose)~20%
200 (High Dose)~55%

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of a PPP inhibitor on the viability of cultured cancer cells.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest (e.g., A549 or H460)

  • Complete culture medium

  • PPP inhibitor (e.g., 6-aminonicotinamide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • Inhibitor Treatment: Prepare serial dilutions of the PPP inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.[4]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[5]

  • Incubation with MTT: Incubate the plate for 1 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Intracellular NADP+/NADPH Ratio

This protocol describes a method to determine the cellular redox state by measuring the ratio of NADP+ to NADPH.

Materials:

  • Cultured cells treated with a PPP inhibitor

  • Ice-cold PBS

  • NADP+/NADPH Extraction Buffer (from a commercial kit)

  • 10 kDa MWCO spin filters

  • 0.2 M HCl and 0.2 M NaOH

  • NADP+/NADPH assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 x 10⁶ cells and wash with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in 100-500 µL of ice-cold NADP+/NADPH Extraction Buffer. Homogenize the cells on ice.[6]

  • Deproteinization: Centrifuge the lysate through a 10 kDa MWCO spin filter at 14,000 x g for 10-15 minutes at 4°C. The flow-through contains NADP+ and NADPH.[6]

  • Selective Degradation for Ratio Measurement:

    • For Total NADP+/NADPH: Use the deproteinized lysate directly.

    • For NADP+ Measurement: To an aliquot of the lysate, add an equal volume of 0.2 M HCl. Incubate at 60°C for 30 minutes. Cool on ice and neutralize with an equal volume of 0.2 M NaOH.[6]

    • For NADPH Measurement: To another aliquot, add an equal volume of 0.2 M NaOH. Incubate at 60°C for 30 minutes. Cool on ice and neutralize with an equal volume of 0.2 M HCl.[6]

  • Assay: Follow the instructions of the commercial NADP+/NADPH assay kit to measure the concentrations in each sample using a microplate reader.

  • Calculation: Determine the concentrations from the standard curve and calculate the NADP+/NADPH ratio.

Protocol 3: D-Ribose Rescue Experiment

This protocol is designed to determine if the cytotoxic effects of a PPP inhibitor can be reversed by providing an external source of a downstream product of the pathway. The addition of D-ribose can increase the survival of cells deficient in G6PD, a key enzyme in the PPP.[7]

Materials:

  • Cell Viability Assay materials (from Protocol 1)

  • PPP inhibitor

  • D-ribose solution (sterile-filtered)

Procedure:

  • Cell Seeding: Follow step 1 of the Cell Viability Assay protocol.

  • Co-treatment: Prepare media containing:

    • Vehicle control

    • PPP inhibitor at a cytotoxic concentration (e.g., the IC50 value)

    • D-ribose alone (at a concentration to be optimized, e.g., 1-10 mM)

    • PPP inhibitor + D-ribose

  • Treatment: Remove the old medium and add 100 µL of the respective treatment media to the wells.

  • Incubation and Analysis: Follow steps 3-8 of the Cell Viability Assay protocol.

  • Data Interpretation: An increase in cell viability in the "PPP inhibitor + D-ribose" group compared to the "PPP inhibitor" alone group suggests that the inhibitor's effects are at least partially due to the depletion of pentose sugars for nucleotide synthesis.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

PentosePhosphatePathway G6P Glucose-6-phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PD Glycolysis Glycolysis G6P->Glycolysis NADPH1 NADPH G6P->NADPH1 PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-phosphate PG->Ru5P 6PGD NADPH2 NADPH PG->NADPH2 R5P Ribose-5-phosphate Ru5P->R5P RPI X5P Xylulose-5-phosphate Ru5P->X5P RPE S7P Sedoheptulose-7-phosphate R5P->S7P TKT Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->S7P F6P Fructose-6-phosphate X5P->F6P E4P Erythrose-4-phosphate S7P->E4P TALDO E4P->F6P TKT F6P->G6P F6P->Glycolysis G3P Glyceraldehyde-3-phosphate G3P->E4P G3P->Glycolysis

Caption: The Pentose Phosphate Pathway and its connection to glycolysis.

ExperimentalWorkflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with PPP Inhibitor (e.g., 6-AN) seed->treat incubate Incubate for 48 hours treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability metabolism Measure NADP+/NADPH Ratio incubate->metabolism rescue Perform D-Ribose Rescue Experiment incubate->rescue analyze Analyze and Interpret Data viability->analyze metabolism->analyze rescue->analyze

Caption: Experimental workflow for studying PPP inhibitors.

LogicalRelationship ppp Pentose Phosphate Pathway r5p_prod D-Ribose 5-Phosphate Production ppp->r5p_prod nadph_prod NADPH Production ppp->nadph_prod inhibitor PPP Inhibitor (e.g., 6-AN) inhibitor->ppp Inhibits nucleotide Nucleotide Synthesis r5p_prod->nucleotide redox Redox Balance nadph_prod->redox proliferation Cell Proliferation and Survival nucleotide->proliferation Supports redox->proliferation Supports rescue_exp D-Ribose Rescue Experiment rescue_exp->nucleotide Restores

Caption: Logical relationship of D-Ribose 5-Phosphate in PPP inhibitor studies.

References

Troubleshooting & Optimization

Overcoming solubility issues of D-Ribose 5-phosphate disodium dihydrate in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Ribose 5-phosphate disodium (B8443419) dihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility issues in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of D-Ribose 5-phosphate disodium dihydrate?

A1: this compound is readily soluble in water. The solubility in water is approximately 50 mg/mL, forming a clear, colorless solution.[1][2] It is also soluble in Phosphate (B84403) Buffered Saline (PBS) at a concentration of 50 mg/mL.[3]

Q2: What is the recommended storage condition for this compound solutions?

A2: For long-term storage, it is recommended to store stock solutions of this compound at -20°C.[3] For short-term use, solutions can be kept at 4°C for a limited time. It is advisable to prepare fresh solutions for optimal experimental results.

Q3: Is this compound stable in solution?

A3: this compound is generally stable in aqueous solutions under normal conditions.[4] However, the stability can be influenced by factors such as pH and temperature. For sensitive experiments, it is best to use freshly prepared solutions. The free acid form of D-Ribose 5-phosphate is prone to instability, making the disodium salt the preferred form for most applications.[5]

Q4: What are the primary applications of this compound in research?

A4: D-Ribose 5-phosphate is a key intermediate in the pentose (B10789219) phosphate pathway (PPP).[1] It serves as a crucial precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA).[1][6] In research, it is commonly used in studies related to cellular metabolism, nucleotide biosynthesis, and as a substrate for enzymes involved in the PPP.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may occasionally encounter difficulties when dissolving this compound, particularly in buffer systems. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem 1: The compound is not dissolving completely in the buffer at the desired concentration.

Possible Causes and Solutions:

  • Concentration Exceeds Solubility Limit: The desired concentration may be higher than the solubility of the compound in the specific buffer and conditions.

    • Solution: Refer to the solubility data table below. If the target concentration is too high, consider preparing a more dilute solution.

  • Low Temperature: The temperature of the buffer may be too low, reducing the solubility.

    • Solution: Gently warm the solution to room temperature or up to 37°C. Avoid excessive heat, which could potentially degrade the compound.

  • Insufficient Mixing: The compound may not have been adequately mixed into the solvent.

    • Solution: Vortex the solution for 1-2 minutes. If particles persist, sonicate the solution in a water bath for 5-10 minutes.[3]

  • Buffer Composition: Certain buffer components at high concentrations can decrease the solubility of phosphorylated sugars.

    • Solution: If possible, try dissolving the compound in a small volume of sterile, nuclease-free water first to create a concentrated stock solution, and then dilute it to the final concentration in the desired buffer.

Problem 2: The solution appears cloudy or hazy after initial dissolution.

Possible Causes and Solutions:

  • Particulate Matter: The solid compound may contain microscopic particulates, or there may be contaminants in the buffer.

    • Solution: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and sterilize the solution.[3]

  • Precipitation: The compound may have initially dissolved but then precipitated out of solution due to changes in temperature or pH.

    • Solution: Re-warm the solution gently while stirring. Ensure the pH of the final solution is within the optimal range for the compound's stability.

  • Interaction with Buffer Components: In some cases, the phosphate group of the compound may interact with divalent cations in the buffer, leading to precipitation.

    • Solution: If your buffer contains high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), consider using a buffer with a lower concentration of these ions or preparing the stock solution in water first.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationAppearance
Water50 mg/mLClear, colorless[1][2]
Phosphate Buffered Saline (PBS)50 mg/mLClear, colorless[3]

Note: Solubility in other buffers such as Tris-HCl may vary. It is recommended to perform a small-scale solubility test before preparing a large volume.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound (100 mM in Water)

Materials:

  • This compound (MW: 310.1 g/mol for the dihydrate form)

  • Sterile, nuclease-free water

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter

Procedure:

  • Weigh the Compound: Accurately weigh out 31.01 mg of this compound.

  • Add Solvent: Add 1 mL of sterile, nuclease-free water to the tube containing the compound.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear and colorless.

  • Troubleshooting Dissolution: If the compound does not fully dissolve, gently warm the tube to room temperature and vortex again. If solids persist, sonicate the tube in a water bath for 5-10 minutes.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Signaling Pathway and Experimental Workflow Diagrams

Pentose Phosphate Pathway and Nucleotide Synthesis

The following diagram illustrates the central role of D-Ribose 5-phosphate in the Pentose Phosphate Pathway (PPP) and its subsequent utilization in nucleotide synthesis.

PentosePhosphatePathway Glucose6P Glucose-6-Phosphate Ribulose5P Ribulose-5-Phosphate Glucose6P->Ribulose5P Oxidative Phase (NADPH production) Glycolysis Glycolysis Glucose6P->Glycolysis Ribose5P D-Ribose 5-Phosphate Ribulose5P->Ribose5P Isomerization PRPP PRPP Ribose5P->PRPP PRPP Synthetase Nucleotides Nucleotides (ATP, GTP, etc.) Nucleic Acids (DNA, RNA) PRPP->Nucleotides de novo & Salvage Pathways

Caption: Role of D-Ribose 5-phosphate in the Pentose Phosphate Pathway.

Experimental Workflow for Preparing a Buffered Solution

This diagram outlines the logical steps for successfully preparing a buffered solution of this compound.

ExperimentalWorkflow Start Start: Weigh Compound AddBuffer Add desired buffer Start->AddBuffer Mix Vortex / Mix thoroughly AddBuffer->Mix Check Complete Dissolution? Mix->Check Warm Gentle Warming (RT - 37°C) Check->Warm No Filter Filter Sterilize (0.22 µm) Check->Filter Yes Warm->Mix Sonicate Sonicate (5-10 min) Warm->Sonicate Troubleshoot Troubleshoot Further (e.g., check buffer pH, prepare in water first) Warm->Troubleshoot Sonicate->Mix Store Store at -20°C Filter->Store

Caption: Workflow for dissolving D-Ribose 5-phosphate in buffer.

References

Stability of D-Ribose 5-phosphate under varying pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Ribose 5-phosphate (R5P) under various experimental conditions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with D-Ribose 5-phosphate.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of R5P stock solution due to improper storage.Store R5P as a dry powder at -20°C or below for long-term stability. For stock solutions, prepare fresh and use immediately. If short-term storage is necessary, aliquot and store at -80°C for up to six months or -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Instability of R5P in experimental buffer.Be aware of the pH and temperature of your buffers. R5P is highly unstable at neutral to alkaline pH, especially at elevated temperatures. Consider the half-life data in Table 1 to assess potential degradation during your experiment. If possible, conduct experiments at lower temperatures and slightly acidic pH.
Reaction with primary or secondary amines in the buffer or media (Maillard reaction).Avoid using buffers containing primary or secondary amines (e.g., Tris) if possible, especially for long incubations at room temperature or above. The Maillard reaction can lead to the formation of various degradation products.[1][2][3] Consider phosphate (B84403) or acetate (B1210297) buffers.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) Formation of degradation products.Under neutral or alkaline conditions, especially with amines, expect Maillard reaction products like Amadori products and α-dicarbonyl compounds.[1][2] Acidic conditions can lead to hydrolysis of the phosphate ester. Use a validated stability-indicating analytical method to separate and identify these products.
Isomerization of R5P.R5P can isomerize to Ribulose 5-phosphate (Ru5P). This is an equilibrium process that can be influenced by temperature and pH. Ensure your analytical method can distinguish between these isomers if necessary.
Loss of R5P concentration over time in a reaction mixture Inherent instability of R5P under the experimental conditions.Refer to the stability data in Table 1 to predict the rate of degradation. If the reaction allows, use a higher initial concentration of R5P to compensate for the expected loss. Run control experiments without other reactants to quantify the degradation rate of R5P alone.
Enzymatic degradation from contaminating enzymes in the sample.Ensure all components of the reaction mixture are free from contaminating enzymes like phosphatases that could cleave the phosphate group. Use high-purity reagents and sterile techniques.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for D-Ribose 5-phosphate?

For long-term storage, D-Ribose 5-phosphate should be stored as a solid (powder) at -20°C or colder in a tightly sealed container to protect it from moisture.[1] Stock solutions are best prepared fresh before use. If storage of a solution is unavoidable, it is recommended to store it in aliquots at -80°C for no longer than six months or at -20°C for up to one month.[1]

2. How stable is D-Ribose 5-phosphate in aqueous solutions at different pH values?

D-Ribose 5-phosphate is relatively unstable in aqueous solutions, and its degradation is highly dependent on both pH and temperature. It is most stable in acidic conditions and becomes progressively less stable as the pH increases towards neutral and alkaline. At elevated temperatures, the degradation is significantly accelerated. For detailed quantitative data, please refer to Table 1.

3. What are the main degradation pathways for D-Ribose 5-phosphate?

The primary degradation pathways for D-Ribose 5-phosphate include:

  • Hydrolysis: Cleavage of the phosphate ester bond, which can be catalyzed by acidic or basic conditions.

  • Maillard Reaction: A non-enzymatic browning reaction that occurs between the reducing sugar (R5P) and primary or secondary amines. This is a significant degradation route in the presence of amino acids, proteins, or amine-containing buffers (like Tris) and leads to a complex mixture of products, including Amadori products and α-dicarbonyl compounds.[1][2][3][4]

  • Isomerization: Reversible conversion to its ketose isomer, Ribulose 5-phosphate.

4. Can I use Tris buffer with D-Ribose 5-phosphate?

Caution is advised when using Tris buffer with D-Ribose 5-phosphate, especially for incubations longer than a few hours at room temperature or at elevated temperatures. Tris contains a primary amine that can react with R5P via the Maillard reaction, leading to its degradation and the formation of interfering byproducts.[1][2] If possible, alternative buffers such as phosphate or acetate should be considered.

5. How can I monitor the stability of D-Ribose 5-phosphate in my experiments?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most reliable way to monitor the stability of R5P. Such a method should be able to separate the intact R5P from its potential degradation products and isomers. A detailed protocol for a forced degradation study to develop such a method is provided in the "Experimental Protocols" section.

Quantitative Stability Data

The following table summarizes the half-life of D-Ribose 5-phosphate under various pH and temperature conditions, based on published data. This information is critical for designing experiments and interpreting results.

Table 1: Half-life of D-Ribose 5-phosphate at Various pH and Temperature Conditions

Temperature (°C)pHHalf-life
1007.073 minutes[5]
1007.47 minutes[5]
407.0~44 years (extrapolated)[5]
07.0~44 years (extrapolated)[5]

Note: The data from Larralde et al. (1995) indicates that R5P is significantly less stable than ribose itself at 100°C and pD 7.4, decomposing about 12 times faster.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of D-Ribose 5-phosphate

This protocol outlines the steps to perform a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Objective: To generate potential degradation products of D-Ribose 5-phosphate under various stress conditions (acidic, alkaline, oxidative, and thermal) and to use this information to develop a stability-indicating analytical method, such as HPLC.

2. Materials:

  • D-Ribose 5-phosphate disodium (B8443419) salt
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity water
  • HPLC system with UV or MS detector
  • pH meter
  • Thermostatic water bath or oven

3. Procedure:

4. Analysis:

Visualizations

degradation_pathway cluster_maillard Maillard Reaction Pathway R5P D-Ribose 5-phosphate Schiff_Base Schiff Base R5P->Schiff_Base Maillard Reaction Hydrolysis_Products Ribose + Inorganic Phosphate R5P->Hydrolysis_Products Acid/Base Hydrolysis Isomer Ribulose 5-phosphate R5P->Isomer Isomerization Amine Primary/Secondary Amine (e.g., Tris, Amino Acid) Amine->Schiff_Base Amadori Amadori Product Schiff_Base->Amadori Amadori Rearrangement Dicarbonyl α-Dicarbonyl Compounds Amadori->Dicarbonyl Advanced_Glycation Advanced Glycation End-products (AGEs) Dicarbonyl->Advanced_Glycation

Caption: Degradation pathways of D-Ribose 5-phosphate.

experimental_workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Alkaline Hydrolysis Base->Stressed_Samples Oxidation Oxidation (H₂O₂) Oxidation->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples R5P_stock R5P Stock Solution R5P_stock->Acid R5P_stock->Base R5P_stock->Oxidation R5P_stock->Thermal HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, Degradation %) HPLC_Analysis->Data_Analysis

References

Preventing the degradation of D-Ribose 5-phosphate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Ribose 5-phosphate (R5P). This resource provides troubleshooting guides and frequently asked questions to help you prevent the degradation of R5P during sample preparation, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is D-Ribose 5-phosphate (R5P) and why is it prone to degradation?

D-Ribose 5-phosphate (R5P) is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), serving as the primary precursor for the synthesis of nucleotides and nucleic acids.[1][2] Its structure, containing a reactive aldehyde group and a phosphate ester, makes it inherently unstable. The free form is particularly susceptible to degradation through several non-enzymatic and enzymatic pathways.[1][3] Key factors contributing to its instability include pH, temperature, and the presence of metal ions.[3][4]

Q2: What are the primary factors that cause R5P degradation during sample preparation?

The main causes of R5P degradation are:

  • pH: R5P is unstable at neutral and alkaline pH.[3][4] Acidic conditions are generally more favorable for its stability.

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation.[3] Samples should be kept on ice or frozen whenever possible.

  • Enzymatic Activity: Endogenous enzymes, such as phosphatases and isomerases, can rapidly catabolize R5P if not properly inactivated during sample collection and extraction.[5][6]

  • Metal Ions: Divalent metal ions, particularly ferrous ions (Fe(II)), can catalyze the non-enzymatic degradation of sugar phosphates like R5P.[4][7]

Q3: How can I effectively stop enzymatic activity when I collect my samples?

The most effective method is rapid metabolic quenching. This involves instantly freezing the biological sample to halt all enzymatic processes. For cell cultures or tissues, this is typically achieved by flash-freezing in liquid nitrogen.[8] Subsequent steps, such as cell lysis and extraction, should be performed using ice-cold buffers and solvents to maintain the low temperature.[8][9]

Q4: What is the optimal pH range for working with R5P samples?

While R5P is known to be unstable at neutral pH, strongly acidic conditions can also cause hydrolysis. Studies on the decomposition of ribose and its phosphate derivatives show significant instability at pH 7.0.[3] For extraction and storage, using a slightly acidic buffer (pH 4-6) is recommended. Extraction methods using cold trichloroacetic acid (TCA) have proven effective for phosphate esters.[8]

Q5: Are there any chemical stabilizers I can add to my samples?

While not a substitute for proper temperature and pH control, the inclusion of a chelating agent like EDTA in your extraction buffer can help sequester divalent metal ions that catalyze R5P degradation.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of R5P.

Problem: Low or undetectable R5P signal in my analytical run (HPLC, MS, etc.).

Potential Cause Recommended Solution
Ineffective Metabolic Quenching Enzymatic degradation occurred before or during extraction. Ensure samples are flash-frozen in liquid nitrogen immediately upon collection.[8] Perform all subsequent extraction steps on ice or at 4°C.
Suboptimal Temperature R5P degraded due to heat. Maintain samples at or below 4°C at all times.[9] If bead milling or sonication is used for lysis, perform it in short bursts with cooling intervals to prevent heat generation.[10]
Incorrect pH of Buffers Neutral or alkaline pH accelerated degradation. Use buffers in a slightly acidic range (pH 4-6). Consider using a cold acid extraction method, such as with trichloroacetic acid (TCA) or perchloric acid.[8]
Metal Ion Catalysis Divalent cations may be catalyzing degradation.[4] Add a chelating agent such as EDTA (0.5-1 mM) to your extraction buffer.
Sample Storage Issues R5P degraded during storage. For short-term storage (hours), keep extracts at 4°C. For long-term storage, freeze at -80°C immediately after extraction and processing.[11] Avoid repeated freeze-thaw cycles.

Problem: High variability in R5P levels between technical replicates.

Potential Cause Recommended Solution
Inconsistent Quenching Time The time between sample harvesting and freezing varies, leading to different levels of degradation. Standardize your quenching protocol to ensure it is rapid and consistent for all samples.
Precipitate Formation Precipitates formed during thawing or processing were not properly removed. Centrifuge samples at high speed (e.g., >13,000 x g) at 4°C to remove any precipitates before analysis.[9][11]
Sample Processing Delays Delays between thawing and analysis allowed for degradation. Process samples promptly after thawing and keep them on ice until they are loaded into the analysis instrument.

Quantitative Data Summary

The stability of R5P is highly dependent on environmental conditions. The following table summarizes the impact of temperature and pH on its half-life.

Table 1: Half-life of Ribose 5-phosphate at Various Temperatures Data extrapolated from studies on ribose and its derivatives.

TemperaturepHHalf-lifeReference
100°C7.47 minutes[3]
0°C7.0~44 years[3]
Note: This value is for ribose, but R5P decomposes approximately 12 times faster than ribose under similar conditions, suggesting its half-life would be significantly shorter.[3]

Visual Guides and Workflows

Key Factors in R5P Degradation

The following diagram illustrates the primary factors that lead to the degradation of D-Ribose 5-phosphate.

R5P D-Ribose 5-Phosphate (R5P) Degradation Degradation Products R5P->Degradation Degrades into Factors Degradation Factors Temp High Temperature (>4°C) Temp->Degradation pH Neutral / Alkaline pH pH->Degradation Enzymes Endogenous Enzymes Enzymes->Degradation Metals Metal Ions (e.g., Fe²⁺) Metals->Degradation Start 1. Sample Collection Quench 2. Rapid Metabolic Quenching (Liquid Nitrogen) Start->Quench Extract 3. Cold Extraction (-20°C to 4°C, acidic buffer + EDTA) Quench->Extract Clarify 4. Clarification (Centrifugation at 4°C) Extract->Clarify Store 5. Storage / Analysis (Analyze immediately or store at -80°C) Clarify->Store End Stable R5P Sample Store->End Start Problem: Low R5P Signal Q_Quench Was quenching immediate (<5s)? Start->Q_Quench R_Quench Cause: Enzymatic Degradation Solution: Flash-freeze in liquid N₂ Q_Quench->R_Quench No Q_Temp Were samples kept at ≤4°C throughout? Q_Quench->Q_Temp Yes R_Temp Cause: Thermal Degradation Solution: Use ice and pre-chilled reagents Q_Temp->R_Temp No Q_pH Was an acidic extraction buffer used? Q_Temp->Q_pH Yes R_pH Cause: pH-driven Degradation Solution: Use buffer pH 4-6 or TCA extraction Q_pH->R_pH No End Review analytical method and instrument parameters Q_pH->End Yes

References

Troubleshooting low yields in the enzymatic synthesis of D-Ribose 5-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields in the enzymatic synthesis of D-Ribose (B76849) 5-phosphate.

Troubleshooting Guide: Low Yields

Low yields in the enzymatic synthesis of D-Ribose 5-phosphate can stem from various factors, from suboptimal reaction conditions to compromised reagents. This guide addresses common problems in a question-and-answer format to help you identify and resolve the root cause of poor product formation.

Question: My reaction has a significantly lower yield than expected. What are the primary factors I should investigate?

Answer: Low yield is a common issue that can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction Conditions: The pH, temperature, and incubation time can dramatically affect enzyme activity and, consequently, the final product yield.

  • Inactive or Inhibited Enzyme: The ribokinase enzyme may have lost activity due to improper storage or handling, or it may be inhibited by contaminants or reaction products.

  • Poor Substrate Quality or Concentration: The purity and concentration of your substrates, D-Ribose and ATP, are critical for an efficient reaction.

  • Incorrect Reagent Concentrations: Inaccurate concentrations of essential components like MgCl₂ or the enzyme itself will lead to suboptimal synthesis.

To systematically troubleshoot this issue, it is recommended to follow a logical workflow to isolate the problematic variable.

G start Low D-Ribose 5-Phosphate Yield check_conditions Verify Reaction Conditions (pH, Temp, Time) start->check_conditions check_enzyme Assess Enzyme Activity check_conditions->check_enzyme Conditions OK optimize Optimize Reaction Parameters check_conditions->optimize Suboptimal check_substrates Evaluate Substrate Quality (D-Ribose, ATP) check_enzyme->check_substrates Enzyme Active replace_enzyme Replace Enzyme Stock check_enzyme->replace_enzyme Inactive check_reagents Confirm Reagent Concentrations (MgCl2, Enzyme) check_substrates->check_reagents Substrates OK purify_substrates Use Fresh/Purified Substrates check_substrates->purify_substrates Impure check_reagents->optimize Reagents OK prepare_reagents Prepare Fresh Reagents check_reagents->prepare_reagents Incorrect replace_enzyme->start Re-run Reaction purify_substrates->start Re-run Reaction prepare_reagents->start Re-run Reaction

A logical workflow for troubleshooting low yields.

Question: How can I determine if my ribokinase enzyme is active?

Answer: Verifying the activity of your ribokinase is a crucial step. A common method is a coupled-enzyme spectrophotometric assay.[1] This assay indirectly measures the production of ADP, which is stoichiometrically equivalent to the formation of D-Ribose 5-phosphate. The decrease in NADH absorbance at 340 nm is monitored over time.[1][2]

A detailed protocol for this assay is provided in the "Experimental Protocols" section below. If the activity is significantly lower than specified by the manufacturer, consider the following:

  • Storage: Has the enzyme been stored at the correct temperature (typically -20°C or below)?

  • Handling: Was the enzyme kept on ice at all times during experiment setup? Repeated freeze-thaw cycles can denature the enzyme.

  • Contamination: Are there any proteases or other contaminants in your reaction mixture?

If you suspect enzyme integrity issues, it is best to use a fresh vial of the enzyme.

Question: Could the quality of my D-Ribose or ATP be affecting the reaction?

Answer: Absolutely. The purity of both D-Ribose and ATP is critical.

  • D-Ribose: D-Ribose can exist in various isomeric forms, and impurities can inhibit the enzyme. Furthermore, D-Ribose has a strong non-enzymatic glycation ability, which could potentially modify and inactivate the enzyme.[3] It is advisable to use a high-purity source of D-Ribose.

  • ATP: ATP is susceptible to hydrolysis, especially if stored improperly or subjected to multiple freeze-thaw cycles. This degradation to ADP and AMP will reduce the concentration of the active phosphoryl group donor. ADP is also a product of the reaction and can cause product inhibition.[4]

Consider using fresh stocks of both D-Ribose and ATP to rule out any quality issues.

Question: What are the optimal reaction conditions for the synthesis?

Answer: The optimal conditions can vary slightly depending on the source of the ribokinase. However, general guidelines from various studies are summarized below. It is recommended to perform small-scale optimization experiments around these values if you continue to experience low yields.

ParameterRecommended RangeSource
pH 7.5 - 8.0[1][5]
Temperature 37 °C[5][6]
D-Ribose Concentration 2 mM - 5 mM[1][5]
ATP Concentration 2 mM - 5 mM[1][5][6]
MgCl₂ Concentration 2 mM - 10 mM[1][5][6]
KCl Concentration 50 mM - 150 mM[1][5][6]

Note: The human ribokinase has a higher KM for D-ribose (approx. 2 mM) compared to the E. coli enzyme (approx. 0.2 mM) and can exhibit substrate inhibition by ribose.[7]

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for the synthesis of D-Ribose 5-phosphate?

A1: The enzyme ribokinase (EC 2.7.1.15) catalyzes the transfer of a phosphate (B84403) group from ATP to D-ribose, producing D-Ribose 5-phosphate and ADP.[4][8] The reaction requires a divalent cation, typically Mg²⁺, as a cofactor.[9]

G sub1 D-Ribose enzyme Ribokinase (EC 2.7.1.15) sub1->enzyme sub2 ATP sub2->enzyme prod1 D-Ribose 5-phosphate enzyme->prod1 prod2 ADP enzyme->prod2 cofactor Mg²⁺ cofactor->enzyme

Enzymatic synthesis of D-Ribose 5-phosphate.

Q2: Can the reaction products, ADP and D-Ribose 5-phosphate, inhibit the enzyme?

A2: Yes, product inhibition is a common phenomenon in enzyme kinetics. In this reaction, ADP, one of the products, can compete with ATP for binding to the enzyme's active site, thereby inhibiting the reaction as its concentration increases.[4] While not explicitly stated for D-Ribose 5-phosphate in the provided context, it is a possibility to consider, especially at high concentrations.

Q3: How can I monitor the progress of my reaction?

A3: There are two primary methods for monitoring the reaction:

  • Spectrophotometric Assay: This is a continuous assay that couples the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[1][2] This method is excellent for determining initial reaction rates and enzyme activity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amounts of substrate (ATP) and product (ADP) over time.[5] This method provides a direct measurement of substrate conversion and product formation.

Q4: Are there any specific metal ions required for ribokinase activity?

A4: Yes, ribokinases require divalent cations, such as Mg²⁺, for their activity.[9] Some studies also indicate a dependency on monovalent cations like K⁺ for optimal function or regulation.[1][10] Ensure these ions are present at the recommended concentrations in your reaction buffer.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Ribokinase Activity

This protocol is adapted from established methods for measuring ribokinase activity.[1][6] It measures the rate of ADP formation by coupling it to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions, resulting in the oxidation of NADH.

Materials:

  • Tris-HCl or HEPES buffer (pH 7.5-7.8)

  • D-Ribose stock solution

  • ATP stock solution

  • Phosphoenolpyruvate (PEP) stock solution

  • KCl stock solution

  • MgCl₂ stock solution

  • NADH stock solution

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Ribokinase enzyme to be tested

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a 1 mL assay mixture in a cuvette with the following final concentrations:

    • 50 mM Tris-HCl buffer (pH 7.8)[1]

    • 5 mM D-Ribose[1]

    • 3 mM ATP[1]

    • 1 mM PEP[1]

    • 100 mM KCl[1]

    • 10 mM MgCl₂[1]

    • 0.2 mM NADH[1]

    • 2 Units of lactate dehydrogenase[1]

    • 2 Units of pyruvate kinase[1]

  • Incubate the mixture for 5 minutes at room temperature (or the desired reaction temperature, e.g., 37°C) to allow the temperature to equilibrate and to consume any contaminating ADP.[1]

  • Initiate the reaction by adding a small aliquot (e.g., 2 µL) of the ribokinase enzyme solution.[1]

  • Immediately begin monitoring the decrease in absorbance at 340 nm as a function of time.

  • Calculate the enzyme activity based on the rate of change in absorbance (ΔA/min) and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).[1]

Enzyme Activity Calculation: Units (µmol/min) = (ΔA/min * Total Reaction Volume (L)) / (ε * path length (cm)) Where ε = 6220 M⁻¹cm⁻¹ for NADH.[1]

G cluster_0 Ribokinase Reaction cluster_1 Coupled Assay Reactions D-Ribose D-Ribose D-Ribose 5-phosphate D-Ribose 5-phosphate D-Ribose->D-Ribose 5-phosphate Ribokinase ATP -> ADP ADP ADP Pyruvate Pyruvate ADP->Pyruvate Pyruvate Kinase PEP -> Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH -> NAD⁺ NADH -> NAD⁺ Monitor ΔA₃₄₀

Coupled assay for measuring ribokinase activity.

References

Strategies to improve the purity of commercially available D-Ribose 5-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the purity of commercially available D-Ribose 5-phosphate (R5P). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.

Troubleshooting Guides & FAQs

This section is designed to provide quick answers and solutions to common problems encountered during the purification of D-Ribose 5-phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial D-Ribose 5-phosphate?

A1: Commercial D-Ribose 5-phosphate can contain several impurities, including:

  • Inorganic phosphate (B84403): A common contaminant from synthesis or degradation.

  • Other sugar phosphates: Including isomers like Ribulose 5-phosphate and Xylulose 5-phosphate.

  • Unphosphorylated D-Ribose: Resulting from incomplete phosphorylation or hydrolysis.

  • Degradation products: Formed due to the instability of R5P, especially at non-neutral pH and elevated temperatures.

  • Salts and residual solvents: From the manufacturing and purification process.

Q2: What is the most effective method for purifying D-Ribose 5-phosphate?

A2: The most effective method often depends on the nature of the impurities and the desired final purity. Ion-exchange chromatography is a widely used and highly effective technique for separating R5P from other charged molecules like inorganic phosphate and other sugar phosphates.[1][2] For removal of non-charged impurities and salts, recrystallization can be very effective. A multi-step approach combining techniques like membrane filtration, ion-exchange chromatography, and crystallization often yields the highest purity product.

Q3: How can I monitor the purity of my D-Ribose 5-phosphate during purification?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for monitoring the purity of R5P.[3] Specific HPLC methods can separate R5P from its common impurities, allowing for quantitative assessment of purity at each stage of the purification process. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity.

Troubleshooting Common Issues

Issue 1: Low yield after ion-exchange chromatography.

  • Possible Cause 1: Suboptimal binding pH. If the pH of the sample and equilibration buffer is not optimal for the charge of R5P, it may not bind efficiently to the ion-exchange resin.

    • Solution: Ensure the pH of the buffer is at least one pH unit away from the isoelectric point (pI) of R5P to ensure it carries a net charge. For anion-exchange chromatography, a slightly basic pH is generally used.

  • Possible Cause 2: Premature elution. The ionic strength of the loading or wash buffer may be too high, causing the R5P to elute prematurely with the unbound fraction.

    • Solution: Use a low ionic strength buffer for sample loading and washing. Perform a stepwise or gradient elution with increasing salt concentration to ensure a controlled release of the bound R5P.

  • Possible Cause 3: Irreversible binding. In some cases, the product may bind too strongly to the resin.

    • Solution: Try a different type of ion-exchange resin (e.g., a weak ion exchanger instead of a strong one). You can also try eluting with a buffer of a different pH to alter the charge of the R5P and facilitate its release.

Issue 2: Co-elution of impurities during chromatography.

  • Possible Cause 1: Similar charge properties of impurities. Other sugar phosphates or charged molecules may have similar charge-to-mass ratios as R5P, leading to their co-elution.

    • Solution: Optimize the elution gradient. A shallower gradient can improve the resolution between closely eluting compounds. Alternatively, a different type of chromatography, such as hydrophilic interaction liquid chromatography (HILIC), may provide better separation of sugar phosphate isomers.

  • Possible Cause 2: Column overloading. Loading too much sample onto the column can lead to poor separation.

    • Solution: Reduce the amount of sample loaded onto the column. Refer to the manufacturer's guidelines for the specific column's capacity.

Issue 3: Product degradation during purification.

  • Possible Cause 1: Unfavorable pH. D-Ribose 5-phosphate is susceptible to degradation, particularly under acidic or strongly basic conditions.

    • Solution: Maintain a near-neutral pH (around 7.0-7.5) throughout the purification process whenever possible. Use appropriate buffers to control the pH.

  • Possible Cause 2: High temperatures. Elevated temperatures can accelerate the degradation of R5P.

    • Solution: Perform purification steps at low temperatures (e.g., 4°C) whenever feasible, especially during long incubation periods.

  • Possible Cause 3: Enzymatic degradation. If the starting material is from a biological source, it may contain phosphatases that can dephosphorylate R5P.

    • Solution: Include phosphatase inhibitors in your buffers if enzymatic degradation is suspected. Heat treatment of the initial extract (if the compound is heat-stable) can also inactivate enzymes.

Data Presentation

The following table summarizes the purity of D-Ribose 5-phosphate that can be achieved using different purification strategies.

Purification StrategyStarting MaterialKey Impurities RemovedAchievable Purity (%)Reference
Ion-Exchange ChromatographyCommercial Grade R5PInorganic phosphate, other sugar phosphates>95%[1]
RecrystallizationPartially purified R5PSalts, non-polar impurities>98%[4]
Membrane Filtration + Ion-Exchange + ChromatographyFermentation BrothProteins, salts, other sugars>99%[5]

Experimental Protocols

1. Purification of D-Ribose 5-Phosphate by Anion-Exchange Chromatography

This protocol is a general guideline for the purification of R5P using a strong anion-exchange resin.

  • Materials:

    • Strong anion-exchange resin (e.g., Q-Sepharose)

    • Chromatography column

    • Peristaltic pump and fraction collector

    • Buffer A: 20 mM Tris-HCl, pH 7.5

    • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5

    • Commercial D-Ribose 5-phosphate sample

    • Conductivity meter and pH meter

  • Procedure:

    • Column Packing: Pack the chromatography column with the anion-exchange resin according to the manufacturer's instructions.

    • Equilibration: Equilibrate the column with Buffer A until the pH and conductivity of the eluate are the same as the buffer. This may require 5-10 column volumes (CVs).

    • Sample Preparation: Dissolve the commercial R5P in Buffer A. Ensure the pH is adjusted to 7.5. Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 1 mL/min for a 10 mL column).

    • Washing: Wash the column with 2-3 CVs of Buffer A to remove any unbound impurities.

    • Elution: Elute the bound R5P using a linear gradient of 0-100% Buffer B over 10-20 CVs.

    • Fraction Collection: Collect fractions throughout the elution process. Monitor the absorbance at 260 nm (if there are any nucleotide impurities) and conductivity.

    • Purity Analysis: Analyze the fractions containing the R5P peak by HPLC to determine their purity.

    • Pooling and Desalting: Pool the purest fractions and desalt them using a desalting column or by dialysis against water.

    • Lyophilization: Lyophilize the desalted R5P solution to obtain a pure, solid product.

2. Recrystallization of D-Ribose 5-Phosphate

This protocol describes a general procedure for purifying R5P by recrystallization. The choice of solvent is critical and may require some optimization.

  • Materials:

    • Partially purified D-Ribose 5-phosphate

    • Recrystallization solvent (e.g., a mixture of ethanol (B145695) and water)

    • Heating mantle or water bath

    • Crystallization dish

    • Vacuum filtration apparatus

  • Procedure:

    • Solvent Selection: Choose a solvent or solvent system in which R5P is soluble at high temperatures but has low solubility at low temperatures. A common choice is a mixture of a good solvent (like water) and a poor solvent (like ethanol or acetone).

    • Dissolution: In a clean flask, add the partially purified R5P and a minimal amount of the hot solvent (or the good solvent component) to dissolve it completely. Gentle heating may be required.

    • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool down slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath or refrigerator can increase the yield.

    • Crystal Collection: Collect the formed crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold, poor solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Purification_Workflow Start Commercial D-Ribose 5-Phosphate (Crude) Dissolution Dissolution in Appropriate Buffer Start->Dissolution Filtration Membrane Filtration (Removal of Particulates) Dissolution->Filtration IonExchange Ion-Exchange Chromatography (Separation by Charge) Filtration->IonExchange PurityAnalysis1 Purity Analysis (HPLC) IonExchange->PurityAnalysis1 Pooling Pooling of Pure Fractions PurityAnalysis1->Pooling Desalting Desalting / Buffer Exchange Pooling->Desalting Recrystallization Recrystallization (Further Purification) Desalting->Recrystallization PurityAnalysis2 Final Purity Analysis (HPLC) Recrystallization->PurityAnalysis2 FinalProduct High-Purity D-Ribose 5-Phosphate PurityAnalysis2->FinalProduct

Caption: General workflow for the purification of D-Ribose 5-phosphate.

Troubleshooting_Logic Start Low Purity after Purification Step CheckMethod Review Purification Method Parameters Start->CheckMethod CheckDegradation Assess for Product Degradation Start->CheckDegradation OptimizeGradient Optimize Elution Gradient (Chromatography) CheckMethod->OptimizeGradient Chromatography ChangeResin Change Resin Type (Chromatography) CheckMethod->ChangeResin Chromatography OptimizeSolvent Optimize Solvent System (Recrystallization) CheckMethod->OptimizeSolvent Recrystallization ControlpH Control pH and Temperature CheckDegradation->ControlpH AddInhibitors Add Enzyme Inhibitors CheckDegradation->AddInhibitors Success Improved Purity OptimizeGradient->Success ChangeResin->Success OptimizeSolvent->Success ControlpH->Success AddInhibitors->Success

Caption: Troubleshooting logic for improving D-Ribose 5-phosphate purity.

References

Addressing challenges in the metabolic labeling of D-Ribose 5-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metabolic labeling of D-Ribose 5-phosphate (R5P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during isotopic tracer studies of the pentose (B10789219) phosphate (B84403) pathway (PPP).

Frequently Asked Questions (FAQs)

Q1: What is the role of D-Ribose 5-phosphate (R5P) and why is its metabolic labeling important?

A1: D-Ribose 5-phosphate is a critical intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route that runs parallel to glycolysis.[1][2] It serves as the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[1][3][4] The PPP is also a major source of NADPH, which is essential for reductive biosynthesis and antioxidant defense.[2] Metabolic labeling of R5P using stable isotopes like ¹³C allows researchers to trace the flow of carbon atoms through the PPP and related pathways. This provides quantitative insights into pathway activity (flux), which is crucial for understanding cellular metabolism in various physiological and pathological states, including cancer and metabolic disorders.[4][5]

Q2: Which isotopic tracer is best for labeling D-Ribose 5-phosphate?

A2: The choice of isotopic tracer depends on the specific research question.

  • [U-¹³C]-glucose (uniformly labeled glucose): This is a common choice for general labeling studies to assess the overall contribution of glucose to R5P synthesis.

  • Position-specific labeled glucose (e.g., [1,2-¹³C₂]glucose): These tracers are powerful tools to differentiate between the oxidative and non-oxidative branches of the PPP and to resolve complex metabolic cycling.[6] For instance, using [1,2-¹³C₂]glucose can help distinguish the contribution of glycolysis versus the PPP to pyruvate (B1213749) pools.[6]

Q3: What are the main challenges in the metabolic labeling and analysis of D-Ribose 5-phosphate?

A3: Researchers often face several challenges:

  • Chemical Instability: R5P is a phosphorylated sugar and can be unstable, particularly during sample extraction and preparation.[7]

  • Low Abundance: The intracellular concentration of R5P can be low, making detection and accurate quantification challenging.

  • Analytical Complexity: As a polar and non-volatile molecule, R5P requires specific analytical techniques. Direct analysis by gas chromatography-mass spectrometry (GC-MS) necessitates chemical derivatization to increase volatility.[8][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method.[10]

  • Isomer Separation: Separating R5P from its isomers, such as ribulose-5-phosphate and xylulose-5-phosphate, can be difficult and may require specialized chromatographic methods.[7]

Q4: Why is derivatization sometimes necessary for R5P analysis and what are the common methods?

A4: Derivatization is a chemical modification process required to make non-volatile compounds like sugar phosphates suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] The most common derivatization method for sugar phosphates involves a two-step process:

  • Oximation: This step reduces the number of isomers by reacting with the carbonyl group.[11]

  • Silylation (e.g., using MSTFA or BSTFA): This step replaces acidic protons with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low ¹³C Labeling Efficiency in R5P Inefficient glucose uptake by cells.Optimize cell culture conditions, ensuring glucose is not depleted from the medium.
Slow metabolic activity or low flux through the Pentose Phosphate Pathway.Increase incubation time with the labeled substrate to allow for sufficient label incorporation. Stimulate the pathway if possible and relevant to the experimental question.
Issues with the labeled substrate.Verify the concentration and isotopic enrichment of the labeled glucose in the medium.
Unexpected Isotopologue Distribution Metabolic pathway cycling (e.g., recycling of PPP intermediates back into glycolysis).[3]Use position-specific labeled tracers (e.g., [1,2-¹³C₂]glucose) to better resolve pathway activities. Employ advanced metabolic flux analysis software that can account for bidirectional reactions and pathway cycling.[13]
Contribution from other carbon sources.Ensure that the experimental medium is well-defined and that glucose is the primary carbon source. Consider the potential contribution of other substrates like glutamine.
Natural isotope abundance.Always correct raw mass spectrometry data for the natural abundance of ¹³C and other stable isotopes to avoid misinterpretation of low-level labeling.[6]
Poor Peak Shape or Low Signal Intensity in LC-MS Suboptimal chromatographic separation.Optimize the LC method. For polar metabolites like R5P, Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange chromatography are often effective.[1][10]
Ion suppression in the mass spectrometer.Ensure proper sample clean-up to remove interfering substances like salts.[14] Adjust chromatographic conditions to separate R5P from co-eluting, suppressing compounds.
Degradation of R5P during sample storage or preparation.Store extracts at -80°C.[15] Minimize freeze-thaw cycles. Perform sample preparation steps quickly and on ice.
Inconsistent or Irreproducible Quantification Inefficient or variable metabolite extraction.Use a validated extraction protocol. A common method involves quenching metabolism rapidly with a cold solvent like 80% methanol (B129727).[1][15] Ensure complete cell lysis and extraction.
Incomplete quenching of metabolic activity.Quenching must be rapid to get an accurate snapshot of the metabolome. For adherent cells, this can involve quickly aspirating media and adding ice-cold extraction solvent.[16] For suspension cultures, fast filtration followed by immediate quenching is recommended.[17]
Variations in sample handling.Maintain consistency in all sample preparation steps, including cell numbers, extraction volumes, and incubation times.

Experimental Protocols

Protocol: ¹³C-Labeling and Extraction of R5P from Adherent Mammalian Cells
  • Cell Seeding: Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free cell culture medium with the desired concentration of ¹³C-labeled glucose (e.g., [U-¹³C]-glucose).

  • Labeling:

    • Aspirate the growth medium.

    • Wash cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium and incubate for a time sufficient to approach isotopic steady state (this may need to be determined empirically).

  • Metabolism Quenching and Metabolite Extraction:

    • Place the 6-well plate on ice.

    • Quickly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol (LC-MS grade) to each well.[1]

    • Scrape the cells into the methanol and transfer the lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at maximum speed at 4°C for 10-15 minutes to pellet protein and cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until analysis.[15]

  • Sample Reconstitution: Before LC-MS analysis, reconstitute the dried extracts in a suitable solvent, typically the initial mobile phase of your chromatography method.

Data Presentation

Table 1: Example of Quantitative Data for PPP Metabolites in Different Cell States

MetaboliteCondition A (Relative Abundance)Condition B (Relative Abundance)Fold Change (B/A)p-value
Glucose-6-phosphate1.001.521.52<0.05
6-Phosphogluconate1.002.102.10<0.01
D-Ribose 5-phosphate 1.001.851.85<0.05
Sedoheptulose-7-phosphate1.001.201.20>0.05

This table is a template. Actual values should be derived from experimental data.

Visualizations

Pentose Phosphate Pathway

PentosePhosphatePathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD (Oxidative) PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P Isomerase X5P Xylulose-5-Phosphate Ru5P->X5P Epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Nucleotides Nucleotide Synthesis R5P->Nucleotides G3P Glyceraldehyde-3-Phosphate X5P->G3P E4P Erythrose-4-Phosphate S7P->E4P Glycolysis Glycolysis G3P->Glycolysis F6P Fructose-6-Phosphate E4P->F6P F6P->G6P F6P->Glycolysis ExperimentalWorkflow start Start: Cell Culture labeling Metabolic Labeling with ¹³C-Glucose start->labeling quenching Rapid Quenching of Metabolism labeling->quenching extraction Metabolite Extraction (e.g., 80% Methanol) quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_proc Data Processing: Peak Integration, Isotopologue Distribution Analysis analysis->data_proc correction Correction for Natural Isotope Abundance data_proc->correction flux_analysis Metabolic Flux Analysis correction->flux_analysis end End: Biological Interpretation flux_analysis->end

References

Technical Support Center: D-Ribose 5-Phosphate and Non-Enzymatic Glycation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with D-Ribose (B76849) 5-phosphate (R5P) in cell culture, with a focus on the phenomenon of non-enzymatic glycation.

Important Advisory: Contrary to minimizing glycation, current scientific evidence indicates that D-ribose and its derivatives, including D-Ribose 5-phosphate, are potent agents of non-enzymatic glycation, often far more reactive than glucose.[1][2][3][4][5] This guide, therefore, focuses on understanding, measuring, and managing the glycating effects of R5P in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is non-enzymatic glycation?

A1: Non-enzymatic glycation, also known as the Maillard reaction, is a chemical reaction between the carbonyl group of a reducing sugar (like D-ribose, D-glucose, or R5P) and the amino group of a protein, lipid, or nucleic acid, without the involvement of enzymes.[6][7] This reaction proceeds through a series of steps, initially forming a reversible Schiff base, which then rearranges to a more stable Amadori product.[4] Over time, these products undergo further reactions to form irreversible, heterogeneous compounds known as Advanced Glycation End-products (AGEs).[1][4][6]

Q2: Why is D-Ribose 5-phosphate a concern for glycation in cell culture?

A2: D-Ribose 5-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, possesses a highly reactive aldehyde group.[8][9][10] Due to its chemical structure, R5P has a glycation rate that can be approximately 100 times faster than that of glucose.[9] Its presence in cell culture, whether added exogenously or produced endogenously, can lead to significant and rapid glycation of proteins and other biomolecules, potentially confounding experimental results.[1][9]

Q3: How does R5P-induced glycation compare to glucose-induced glycation?

A3: D-ribose and its derivatives are significantly more potent glycating agents than D-glucose.[1][2][5] Studies have shown that D-ribose can produce a much higher yield of glycated proteins and AGEs in a shorter amount of time compared to equivalent concentrations of glucose.[1][5] For example, the yield of glycated human serum albumin with D-ribose was found to be at least two-fold higher than with D-glucose over a two-week incubation period.[5]

Q4: What are the potential downstream effects of R5P-induced glycation in cell culture?

A4: The accumulation of AGEs due to R5P-induced glycation can have several detrimental effects on cells, including:

  • Decreased Cell Viability: Increased AGE formation is associated with cytotoxicity and reduced cell viability.[1][2]

  • Protein Dysfunction: Glycation can alter the structure and function of proteins, leading to aggregation and loss of biological activity.[9][11] For instance, glycation of cytochrome c by R5P has been shown to decrease its electron transfer activity.[9]

  • Oxidative Stress: The formation of AGEs is linked to an increase in reactive oxygen species (ROS), leading to oxidative stress within the cells.[3]

  • Induction of Apoptosis: High levels of glycation can trigger programmed cell death.

Q5: How can I measure non-enzymatic glycation in my cell culture experiments?

A5: Several methods can be used to quantify glycation and AGE formation:

  • Fluorescence Spectroscopy: Many AGEs exhibit intrinsic fluorescence. You can measure the fluorescence of cell lysates or culture medium at specific excitation and emission wavelengths to get a general measure of AGE accumulation.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Commercially available ELISA kits can detect specific AGEs, such as carboxymethyl-lysine (CML) and pentosidine.[12]

  • Western Blotting: Specific antibodies can be used to probe for the presence of particular AGEs on proteins in cell lysates.

  • Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) can identify and quantify specific glycated amino acid residues on proteins, providing a highly detailed analysis.[5][12]

  • NBT (Nitroblue Tetrazolium) Assay: This colorimetric assay can be used to measure the formation of fructosamine, an early-stage glycation product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected Decrease in Cell Viability High levels of glycation and AGE formation due to the presence of D-Ribose 5-phosphate are cytotoxic.[1][2]• Reduce the concentration of R5P used in the experiment.• Decrease the incubation time.• Include a control with a less reactive sugar (e.g., glucose) at the same concentration for comparison.• Perform a dose-response and time-course experiment to determine the toxicity threshold of R5P for your specific cell line.
High Levels of Protein Aggregation or Modification D-Ribose 5-phosphate is a potent cross-linking agent that can lead to protein aggregation and the formation of high molecular weight complexes.[11]• Analyze protein samples using SDS-PAGE and Western blotting to check for high molecular weight bands or smears.• Consider using an inhibitor of glycation, such as aminoguanidine, as a control to confirm that the observed effects are due to glycation.[4] Note: Aminoguanidine can have off-target effects.• Optimize cell lysis buffers to ensure efficient solubilization of potentially aggregated proteins.
Inconsistent or Irreproducible Experimental Results The stability of R5P in cell culture media can vary, and the rate of glycation is dependent on factors like temperature, pH, and incubation time.• Prepare fresh solutions of R5P for each experiment.• Ensure tight control over experimental parameters (pH of the media, incubation temperature, and duration).• Include appropriate positive (e.g., D-ribose) and negative (e.g., non-reducing sugar or no sugar) controls in every experiment.
Difficulty Distinguishing Direct Metabolic Effects from Glycation Effects The biological effects of R5P as a metabolic intermediate in the pentose phosphate pathway can be masked or confounded by the cellular damage caused by its glycating activity.[13][14]• Use non-glycating analogs of R5P if available, though this is often not feasible.• Employ inhibitors of glycation (with appropriate controls for off-target effects) to try and separate the two phenomena.• Focus on short-term experiments to minimize the accumulation of AGEs and observe the more immediate metabolic effects.

Data Summary Tables

Table 1: Comparison of Glycating Potential of D-Ribose and D-Glucose

Parameter D-Ribose D-Glucose Reference
Relative Glycation Rate High (approx. 100x faster than glucose)Low[9]
AGE Formation Rapid and high yieldSlow and lower yield[1][5]
Effect on Cell Viability (at 10-50 mM) Significant decreaseMinimal to no change[1]
Glycated Lysine Residues on HSA High number of sitesLower number of sites[5]

Table 2: Typical Experimental Conditions for In Vitro Glycation Assays

Parameter Typical Range/Value Notes Reference
Protein Concentration (e.g., BSA, HSA) 10 mg/mLA commonly used concentration for in vitro studies.[4]
D-Ribose Concentration 10 mM - 250 mMConcentration can be varied to study dose-dependent effects.[1][4]
D-Ribose 5-Phosphate Concentration 10 mM - 50 mMUsed in studies to assess glycation of specific proteins like cytochrome c.[9]
Incubation Temperature 37 °CMimics physiological conditions.[4][9]
Incubation Time 2 hours to 4 weeksVaries depending on the desired stage of glycation to be studied (early vs. advanced).[4][9]
Buffer Phosphate Buffer (0.1 M, pH 7.4)Maintains physiological pH.[4]
Positive Control (Inhibitor) Aminoguanidine (1 mM)A standard inhibitor of AGE formation used for comparison.[4]

Experimental Protocols

Protocol 1: Quantification of Total AGEs by Fluorescence Spectroscopy

  • Sample Preparation:

    • Culture cells to the desired confluence with or without R5P for a specified time.

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4 °C.

    • Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.

  • Fluorescence Measurement:

    • Dilute all samples to the same protein concentration (e.g., 100 µg/mL) in PBS.

    • Transfer 200 µL of each diluted sample to a black 96-well microplate.

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

    • Use cell lysate from untreated cells as a baseline control.

  • Data Analysis:

    • Subtract the fluorescence of the blank (PBS) from all readings.

    • Express the results as relative fluorescence units (RFU) per milligram of protein.

Protocol 2: Assessment of Cell Viability using MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treatment:

    • Remove the old medium and add fresh medium containing various concentrations of R5P (e.g., 0, 5, 10, 25, 50 mM). Include a positive control for cell death (e.g., staurosporine) and a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Non_Enzymatic_Glycation_Pathway ReducingSugar Reducing Sugar (e.g., D-Ribose 5-Phosphate) SchiffBase Schiff Base (Reversible) ReducingSugar->SchiffBase + Protein Protein Protein (with free amino group) Protein->SchiffBase AmadoriProduct Amadori Product (Stable) SchiffBase->AmadoriProduct Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) (Irreversible) AmadoriProduct->AGEs Oxidation, Dehydration, Condensation

Caption: The non-enzymatic glycation (Maillard) reaction pathway.

Experimental_Workflow A Seed Cells in Culture Plates B Treat with varying concentrations of D-Ribose 5-Phosphate A->B C Incubate for defined time period B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Harvest Cells and Supernatant C->E F Prepare Cell Lysate E->F G Measure AGEs (Fluorescence, ELISA, Western Blot) F->G H Analyze Protein Aggregation (SDS-PAGE) F->H Troubleshooting_Tree Start Unexpected Result (e.g., low viability, aggregation) Q1 Is this the first time using R5P with this cell line? Start->Q1 A1_Yes Perform Dose-Response & Time-Course to establish a toxicity baseline. Q1->A1_Yes Yes A1_No Review experimental consistency. Were R5P solutions fresh? Was incubation time/temp correct? Q1->A1_No No Q2 Are you seeing high molecular weight smears on gels? A1_No->Q2 A2_Yes This suggests protein aggregation. Confirm with glycation inhibitor control. Consider shorter incubation times. Q2->A2_Yes Yes A2_No The issue may be cytotoxicity. Measure AGEs and markers of oxidative stress. Q2->A2_No No

References

Technical Support Center: Enhancing D-Ribose 5-Phosphate Uptake in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the cellular uptake of D-Ribose 5-phosphate (R5P).

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at increasing the intracellular concentration of R5P in cultured cells.

Issue 1: Low or Undetectable Uptake of Exogenous D-Ribose 5-Phosphate

Table 1: Troubleshooting Low R5P Uptake

Potential Cause Recommended Solution
Limited Transporter Availability Mammalian cells may lack specific plasma membrane transporters for phosphorylated sugars like R5P. The uptake of phosphorylated compounds is generally inefficient.
R5P Degradation R5P may be dephosphorylated by extracellular phosphatases prior to the uptake of the resulting D-ribose.
Suboptimal Assay Conditions Incubation time, temperature, or buffer composition may not be optimal for uptake.
Cell Health and Viability Poor cell health can lead to compromised membrane integrity and reduced metabolic activity, affecting active transport processes.

Frequently Asked Questions (FAQs)

Q1: Are there known plasma membrane transporters for D-Ribose 5-phosphate in mammalian cells?

Currently, specific plasma membrane transporters for the direct uptake of D-Ribose 5-phosphate in mammalian cells have not been well characterized. The general understanding is that phosphorylated sugars are not readily transported across the cell membrane. Cellular R5P is primarily synthesized endogenously through the pentose (B10789219) phosphate (B84403) pathway (PPP).[1]

Q2: What are alternative strategies to increase intracellular R5P levels if direct uptake is inefficient?

Instead of relying on direct R5P uptake, consider the following approaches:

  • Supplementation with D-ribose: D-ribose is more readily transported into cells and is then phosphorylated to R5P by ribokinase.[2]

  • Stimulation of the Pentose Phosphate Pathway (PPP): Modulating the activity of key PPP enzymes, such as glucose-6-phosphate dehydrogenase (G6PD), can increase the endogenous synthesis of R5P.[3]

Q3: How can I measure the intracellular concentration of D-Ribose 5-phosphate?

Intracellular R5P levels can be quantified using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method for the quantification of small metabolites.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Widely used for metabolomic analysis, including the measurement of phosphorylated intermediates.

Q4: What are the key considerations for designing a radiolabeled R5P uptake assay?

When designing an uptake assay with radiolabeled R5P (e.g., ¹⁴C-R5P or ³H-R5P), it is crucial to:

  • Include proper controls: Use a well-characterized cell line, and include negative controls (e.g., incubation at 4°C to inhibit active transport) and positive controls if a related, transportable compound is known.

  • Ensure thorough washing: Multiple, rapid washes with ice-cold buffer are necessary to remove non-internalized radiolabel.[5]

  • Normalize the data: Normalize uptake data to cell number or total protein content to account for variations in cell density.[5]

Experimental Protocols

Protocol 1: General Radiolabeled Substrate Uptake Assay (Adapted for R5P)

This protocol provides a general framework for measuring the uptake of a radiolabeled substrate. Note: This protocol is a general guideline and requires optimization for your specific cell line and experimental conditions.

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well or 96-well) and culture until they reach the desired confluency (typically 80-90%).

  • Cell Starvation (Optional): To reduce intracellular pools of related metabolites, you may starve the cells in a glucose-free and serum-free medium for a defined period (e.g., 1-2 hours) before the assay.[6]

  • Initiation of Uptake:

    • Aspirate the culture medium.

    • Wash the cells once with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Add the uptake buffer containing the radiolabeled R5P (e.g., [¹⁴C]R5P or [³H]R5P) at the desired concentration and specific activity.

  • Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes).

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the radioactive solution.

    • Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity.[5]

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Normalization: In parallel wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) and express the uptake data as counts per minute (CPM) per milligram of protein.[5]

Protocol 2: Measurement of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

This protocol measures the activity of G6PD, the rate-limiting enzyme of the pentose phosphate pathway, as an indirect indicator of the cell's capacity to produce R5P. The assay is based on the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

  • Cell Lysate Preparation:

    • Harvest cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

      • NADP+ solution

      • Glucose-6-phosphate (G6P) solution

    • Add a specific amount of cell lysate to initiate the reaction.

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 340 nm over time using a plate reader with kinetic measurement capabilities.

  • Calculation of Enzyme Activity: Calculate the rate of NADPH production using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). Express the G6PD activity as units per milligram of protein (1 unit = 1 µmol of NADPH produced per minute).

Visualizations

Experimental_Workflow_Radiolabeled_Uptake_Assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis seed Seed Cells culture Culture to Confluency seed->culture starve Starve Cells (Optional) culture->starve wash_pre Wash with Uptake Buffer starve->wash_pre add_radiolabel Add Radiolabeled R5P wash_pre->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate wash_post Wash with Cold PBS incubate->wash_post lyse Lyse Cells wash_post->lyse count Scintillation Counting lyse->count protein_assay Protein Assay lyse->protein_assay normalize Normalize Data count->normalize protein_assay->normalize

Caption: Workflow for a general radiolabeled substrate uptake assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No R5P Uptake cause1 Inefficient Transport start->cause1 cause2 R5P Degradation start->cause2 cause3 Suboptimal Assay start->cause3 cause4 Poor Cell Health start->cause4 sol1 Use D-ribose Supplement cause1->sol1 sol2 Stimulate PPP cause1->sol2 sol3 Use Phosphatase Inhibitors cause2->sol3 sol4 Optimize Assay Conditions cause3->sol4 sol5 Check Cell Viability cause4->sol5

Caption: Troubleshooting logic for low D-Ribose 5-phosphate uptake.

Pentose_Phosphate_Pathway glucose Glucose g6p Glucose-6-Phosphate glucose->g6p ppp Pentose Phosphate Pathway (Oxidative Phase) g6p->ppp r5p D-Ribose-5-Phosphate ppp->r5p nucleotides Nucleotide Synthesis r5p->nucleotides

Caption: Simplified diagram of the Pentose Phosphate Pathway leading to R5P synthesis.

References

Validation & Comparative

Comparative Analysis of D-Ribose 5-Phosphate and D-Ribose for Nucleotide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Efficacy of D-Ribose 5-Phosphate and D-Ribose in Nucleotide Synthesis.

This publication provides a detailed comparative analysis of D-Ribose 5-phosphate (R5P) and D-ribose as precursors for nucleotide synthesis. This guide is intended to inform researchers, scientists, and professionals in drug development about the metabolic pathways, efficiency, and experimental considerations when choosing between these two crucial biomolecules for their studies.

Introduction

Nucleotide synthesis is a fundamental cellular process essential for DNA replication, RNA transcription, and cellular energy metabolism. The availability of the pentose (B10789219) sugar, D-ribose, in its activated form is a critical determinant of the rate of nucleotide production. This guide explores the roles of two key precursors: D-Ribose 5-phosphate, the direct metabolic intermediate, and its unphosphorylated counterpart, D-ribose. Understanding the distinct metabolic routes and efficiencies of these molecules is paramount for designing experiments related to cell proliferation, metabolic disorders, and the development of therapeutics targeting nucleotide metabolism.

D-Ribose 5-phosphate is a direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), a molecule essential for both the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) biosynthesis[1][2]. R5P is endogenously produced primarily through the pentose phosphate (B84403) pathway (PPP)[1][2]. D-ribose, on the other hand, can be utilized for nucleotide synthesis after being phosphorylated to R5P by the enzyme ribokinase, a process that requires the expenditure of one molecule of ATP[3][4].

Metabolic Pathways and Comparative Efficiency

The metabolic pathways for the utilization of D-Ribose 5-phosphate and D-ribose in nucleotide synthesis are distinct, leading to significant differences in their efficiency as precursors.

D-Ribose 5-Phosphate (R5P): The Direct Precursor

As an intermediate of the pentose phosphate pathway, R5P is readily available in the cell for nucleotide synthesis. It is directly converted to PRPP by the enzyme PRPP synthetase. This single-step conversion makes R5P a highly efficient precursor for the synthesis of purine and pyrimidine nucleotides[1][2]. The availability of R5P is a key factor in determining the rate of de novo purine synthesis[5].

D-Ribose: The Indirect Precursor

When supplied exogenously, D-ribose can bypass the initial, rate-limiting steps of the pentose phosphate pathway[3][6][7]. However, to enter the nucleotide synthesis pathway, it must first be phosphorylated to D-Ribose 5-phosphate by the enzyme ribokinase. This phosphorylation step is an ATP-dependent process, consuming one molecule of ATP for every molecule of D-ribose converted[3][4]. This additional enzymatic step and the consumption of ATP make the utilization of D-ribose for nucleotide synthesis inherently less direct and energetically less favorable compared to the direct use of R5P.

Quantitative Data Summary

While direct comparative studies quantifying nucleotide synthesis rates from equimolar concentrations of D-ribose and D-Ribose 5-phosphate are not extensively available in the public domain, the established biochemical pathways allow for a clear qualitative and inferred quantitative comparison. The key differentiating factor is the ATP-dependent phosphorylation step required for D-ribose utilization.

ParameterD-Ribose 5-PhosphateD-Ribose
Entry Point into Nucleotide Synthesis Direct precursor to PRPPRequires phosphorylation to R5P, then converted to PRPP
Enzymatic Steps to PRPP 1 (PRPP Synthetase)2 (Ribokinase, PRPP Synthetase)
ATP Requirement for PRPP Synthesis 1 molecule of ATP (for PRPP synthetase)2 molecules of ATP (1 for ribokinase, 1 for PRPP synthetase)
Metabolic Efficiency HighLower (due to the additional phosphorylation step and higher ATP cost)
Regulation Availability is regulated by the Pentose Phosphate PathwayCan bypass PPP regulation, but phosphorylation is ATP-dependent

Experimental Protocols

The following are generalized protocols for the in vitro and cell-based measurement of nucleotide synthesis, which can be adapted to compare the efficacy of D-ribose and D-Ribose 5-phosphate as precursors.

Protocol 1: In Vitro Nucleotide Synthesis Assay

Objective: To measure the rate of nucleotide synthesis in a cell-free system using either D-ribose or D-Ribose 5-phosphate as the ribose source.

Materials:

  • Cell lysate (e.g., from HeLa cells or other rapidly dividing cell lines)

  • Reaction buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 10 mM MgCl2, 10 mM KCl)

  • ATP, GTP, UTP, CTP (as required for the specific nucleotide being synthesized)

  • Precursors for the nitrogenous base (e.g., glutamine, glycine, aspartate for de novo purine synthesis)

  • D-Ribose or D-Ribose 5-phosphate

  • Radiolabeled precursor (e.g., [¹⁴C]-glycine or [¹⁵N]-glutamine)

  • TCA (Trichloroacetic acid)

  • Scintillation counter or Mass Spectrometer

Procedure:

  • Prepare a reaction mixture containing the cell lysate, reaction buffer, ATP, and the necessary precursors for the nitrogenous base.

  • Divide the reaction mixture into two sets of tubes.

  • To one set, add a known concentration of D-Ribose 5-phosphate.

  • To the other set, add an equimolar concentration of D-ribose.

  • Initiate the reaction by adding the radiolabeled precursor.

  • Incubate the reactions at 37°C.

  • At various time points, stop the reaction by adding cold TCA.

  • Centrifuge to precipitate macromolecules.

  • Analyze the supernatant for the incorporation of the radiolabel into the nucleotide of interest using techniques such as HPLC coupled with a scintillation counter or LC-MS.

  • Calculate the rate of nucleotide synthesis for each condition.

Protocol 2: Cell-Based Nucleotide Synthesis Assay

Objective: To measure the rate of de novo nucleotide synthesis in cultured cells supplemented with either D-ribose or D-Ribose 5-phosphate.

Materials:

  • Cultured cells (e.g., A549, HeLa)

  • Cell culture medium (e.g., DMEM)

  • D-Ribose and D-Ribose 5-phosphate solutions

  • Stable isotope-labeled precursor (e.g., [¹⁵N]-glutamine or [¹³C]-adenine/guanine for salvage)

  • Cell lysis buffer

  • LC-MS/MS system

Procedure:

  • Culture cells to the desired confluency.

  • Replace the culture medium with a medium containing either D-ribose or D-Ribose 5-phosphate at the desired concentration. A control group with no supplementation should also be included.

  • Add the stable isotope-labeled precursor to the culture medium.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Harvest the cells and perform cell lysis.

  • Extract the intracellular metabolites.

  • Analyze the extracts using LC-MS/MS to quantify the levels of labeled and unlabeled nucleotides.

  • Calculate the fractional contribution of the supplemented precursor to the total nucleotide pool.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways for the utilization of D-Ribose 5-phosphate and D-ribose in nucleotide synthesis.

Nucleotide_Synthesis_Pathways cluster_d_ribose D-Ribose Pathway D-Ribose D-Ribose D-Ribose 5-Phosphate D-Ribose 5-Phosphate D-Ribose->D-Ribose 5-Phosphate Ribokinase (+ ATP -> ADP) PRPP PRPP Nucleotides Nucleotides PRPP->Nucleotides de novo & salvage pathways Glucose-6-Phosphate Glucose-6-Phosphate Glucose-6-Phosphate->D-Ribose 5-Phosphate (rate-limiting steps)

Caption: Metabolic pathways of D-Ribose and D-Ribose 5-Phosphate to nucleotide synthesis.

Experimental_Workflow Start Start Decision Decision Supplement with D-Ribose Supplement with D-Ribose Decision->Supplement with D-Ribose D-Ribose Condition Supplement with D-Ribose 5-Phosphate Supplement with D-Ribose 5-Phosphate Decision->Supplement with D-Ribose 5-Phosphate D-Ribose 5-Phosphate Condition Process Process LC-MS/MS Analysis LC-MS/MS Analysis Process->LC-MS/MS Analysis Output Output Quantify Nucleotide Synthesis Rate Quantify Nucleotide Synthesis Rate Output->Quantify Nucleotide Synthesis Rate Prepare Cell Culture or Cell-Free System Prepare Cell Culture or Cell-Free System Prepare Cell Culture or Cell-Free System->Decision Add Labeled Precursor Add Labeled Precursor Supplement with D-Ribose->Add Labeled Precursor Supplement with D-Ribose 5-Phosphate->Add Labeled Precursor Incubate Incubate Add Labeled Precursor->Incubate Stop Reaction & Extract Metabolites Stop Reaction & Extract Metabolites Incubate->Stop Reaction & Extract Metabolites Stop Reaction & Extract Metabolites->Process LC-MS/MS Analysis->Output

Caption: Experimental workflow for comparing D-Ribose and D-Ribose 5-Phosphate.

Conclusion

For nucleotide synthesis, D-Ribose 5-phosphate is the more direct and metabolically efficient precursor compared to D-ribose. Its direct entry into the PRPP synthesis pathway circumvents the ATP-consuming phosphorylation step required for D-ribose. While exogenous D-ribose supplementation can increase the intracellular pool of R5P, researchers should consider the energetic cost and the potential rate-limiting activity of ribokinase. The choice between these two precursors in experimental settings will depend on the specific research question, the cellular model, and the desired level of metabolic control. This guide provides the foundational knowledge and experimental frameworks to make informed decisions in the study of nucleotide metabolism.

References

Validating HPLC Methods for D-Ribose 5-Phosphate Analysis in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Ribose 5-phosphate (R5P) in biological samples is crucial for understanding its role in cellular metabolism, particularly the Pentose Phosphate Pathway (PPP). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for R5P analysis, presenting supporting experimental data and detailed protocols to aid in method selection and validation.

D-Ribose 5-phosphate is a key intermediate in the PPP, a fundamental metabolic pathway that runs parallel to glycolysis. The PPP is responsible for generating NADPH, which is essential for reductive biosynthesis and protecting cells from oxidative stress, and for producing the precursor for nucleotide and nucleic acid synthesis, R5P itself.[1] Therefore, the reliable measurement of R5P levels in biological matrices is vital for studying metabolic disorders, drug efficacy, and various disease states.

Comparison of Analytical Methods

While various techniques like mass spectrometry (MS) and enzymatic assays can be employed for the analysis of R5P and its derivatives, HPLC remains a widely used and robust method.[2] It offers a good balance of sensitivity, specificity, and cost-effectiveness. The primary HPLC-based approaches for analyzing highly polar and charged molecules like R5P include Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography.

FeatureHPLC with UV/Fluorescence DetectionHPLC with Mass Spectrometry (LC-MS)Enzymatic Assays
Principle Separation based on physicochemical properties (e.g., polarity, charge) followed by UV or fluorescence detection.[2]Separation of ions based on their mass-to-charge ratio, allowing for precise identification and quantification.[2]Utilizes specific enzymes that recognize and convert the target molecule, leading to a measurable signal (e.g., colorimetric, fluorescent).[2]
Sensitivity Moderate to high (picomole range).[2]Very high (femtomole to attomole range).[2]High, depending on the enzyme and detection method.[2]
Specificity Moderate; co-elution with similar compounds can occur. Derivatization can improve specificity.[2]Very high; provides structural information and can distinguish between isomers.[2]Very high; enzymes are highly specific to their substrates.[2]
Quantitative Accuracy Good; requires calibration with standards.[2]Excellent; isotope dilution strategies provide high accuracy.[2]Good; dependent on enzyme kinetics and standard curves.[2]
Sample Throughput Moderate; run times can be lengthy.[2]Moderate to high, depending on the sample preparation and LC-MS setup.[2]High; suitable for high-throughput screening in plate-based formats.[2]
Instrumentation Cost Moderate.[2]High.[2]Low to moderate.[2]
Expertise Required Moderate.[2]High.[2]Low to moderate.[2]

Performance of HPLC Methods for D-Ribose 5-Phosphate Analysis

The following table summarizes the validation parameters for different HPLC-based methods for the analysis of D-Ribose 5-phosphate and related sugar phosphates. Data has been compiled from various studies to provide a comparative overview.

ParameterMethod 1: Ion-Pair RPLC-UVMethod 2: HILIC-MS/MSMethod 3: Anion-Exchange-UV
Analyte D-Ribose 5-phosphateRibose/Ribulose-5-phosphateDeoxyribonucleoside triphosphates (as a proxy for sugar phosphates)
Linearity (Range) 0.5 - 100 µg/mL0.1 - 50 µM1 - 200 pmol
Correlation Coefficient (r²) > 0.999> 0.99> 0.998
Limit of Detection (LOD) ~0.1 µg/mL< 0.5 pmol (on column)[3]~0.2 pmol
Limit of Quantification (LOQ) ~0.5 µg/mLNot specified~0.7 pmol
Accuracy (% Recovery) 95.5% - 104%[4]Not specified92 - 105%
Precision (%RSD) < 1.5%[4]Not specified< 5%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are generalized protocols for sample preparation and the key HPLC methods.

Sample Preparation from Biological Tissues

A critical first step for accurate measurement is the proper extraction and quenching of metabolic activity to preserve the in vivo levels of the target analytes.[2]

  • Tissue Homogenization: Flash-freeze tissues in liquid nitrogen immediately after collection to halt metabolic processes.[2] Homogenize the frozen tissue in a suitable buffer, often containing acids like trichloroacetic acid (TCA) to precipitate proteins and macromolecules.[2]

  • Extraction: Centrifuge the homogenate, and collect the supernatant containing the small molecule analytes.[2]

  • Purification: Solid-phase extraction (SPE) or other chromatographic techniques may be employed to remove interfering substances and enrich the analyte of interest.[2]

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RPLC) with UV Detection

This method is suitable for separating charged analytes on a standard reversed-phase column by adding an ion-pairing reagent to the mobile phase.

  • Chromatographic System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of:

      • A: Aqueous buffer (e.g., 20 mM potassium phosphate) with an ion-pairing agent (e.g., 5 mM tetrabutylammonium (B224687) hydrogen sulfate), pH adjusted to a suitable value (e.g., 6.5).

      • B: Acetonitrile or Methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (since R5P has a weak chromophore, detection can be challenging; derivatization or a more sensitive detector is often preferred).

  • Quantification: The analyte concentration is determined by comparing the peak area to a standard curve generated from known concentrations of the analyte.[2]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS Detection

HILIC is well-suited for the retention and separation of highly polar compounds like sugar phosphates.

  • Chromatographic System:

    • Column: HILIC column with an amide or diol stationary phase.

    • Mobile Phase: A gradient of:

      • A: Acetonitrile.

      • B: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate), pH adjusted to a suitable value.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Detection: Tandem Mass Spectrometry (MS/MS) in negative ion mode, monitoring for specific precursor and product ion transitions for R5P.

  • Quantification: Stable isotope-labeled internal standards are often added to the sample at the beginning of the preparation process. The ratio of the analyte to the internal standard is used for quantification, which corrects for sample loss during preparation and matrix effects.[2]

Method 3: Anion-Exchange Chromatography with UV Detection

This technique separates molecules based on their net charge and is effective for anionic species like phosphate-containing compounds.

  • Chromatographic System:

    • Column: Strong anion-exchange (SAX) column.

    • Mobile Phase: A salt gradient (e.g., increasing concentration of sodium chloride or ammonium acetate (B1210297) in a buffered mobile phase) is used to elute the analytes.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV at 254 nm or 260 nm (more suitable for nucleotide-related compounds which are often analyzed alongside R5P).

  • Quantification: Analyte concentration is determined by comparing the peak area to a standard curve generated from known concentrations of the analyte.

Visualizing the Experimental Workflow and Biological Context

Diagrams illustrating key processes can aid in understanding the experimental workflows and the biological context of the analyte.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) BiologicalSample->Quenching Homogenization Homogenization & Protein Precipitation (e.g., TCA) Quenching->Homogenization Extraction Centrifugation & Supernatant Collection Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification HPLC HPLC System (Column, Mobile Phase) Purification->HPLC Detection Detection (UV, FLD, or MS) HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Standard Curve) Integration->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation

Caption: General experimental workflow for HPLC-based analysis of D-Ribose 5-phosphate.

G6P Glucose-6-Phosphate PG6 6-Phosphoglucono-δ-lactone G6P->PG6 G6PD (NADPH produced) PGL 6-Phosphogluconate PG6->PGL Ru5P Ribulose-5-Phosphate PGL->Ru5P 6PGD (NADPH produced) R5P D-Ribose 5-Phosphate Ru5P->R5P Ribose-5-phosphate isomerase Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Ribulose-5-phosphate epimerase Nucleotides Nucleotide & Nucleic Acid Synthesis R5P->Nucleotides Glycolysis Glycolysis Intermediates R5P->Glycolysis Xu5P->Glycolysis

Caption: Simplified Pentose Phosphate Pathway showing the generation of D-Ribose 5-phosphate.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of antibodies targeting D-Ribose 5-phosphate (R5P) with other structurally related pentose (B10789219) phosphates. Understanding the specificity of such antibodies is crucial for the development of targeted diagnostics and therapeutics, particularly in metabolic research and drug development. Due to the limited availability of specific antibodies against D-Ribose 5-phosphate and corresponding cross-reactivity data in the public domain, this guide combines theoretical analysis based on molecular structure with a standardized experimental protocol for empirical validation.

Structural Comparison of Pentose Phosphates

The degree of antibody cross-reactivity is fundamentally linked to the structural similarity between the target antigen and other molecules. D-Ribose 5-phosphate and its isomers, D-Ribulose 5-phosphate, D-Xylulose 5-phosphate, and D-Arabinose 5-phosphate, all share the same chemical formula (C₅H₁₁O₈P) but differ in the arrangement of their functional groups. These subtle structural differences are the primary determinants of antibody binding specificity.

D-Ribose 5-phosphate is an aldopentose, meaning it has an aldehyde group at one end. In contrast, D-Ribulose 5-phosphate and D-Xylulose 5-phosphate are ketopentoses, characterized by a ketone group. D-Arabinose 5-phosphate is another aldopentose, differing from D-Ribose 5-phosphate in the stereochemistry of the hydroxyl group at the C2 position. The shared phosphate (B84403) group at the C5 position is a common feature that an antibody could potentially recognize.

Figure 1. Structural comparison of key pentose phosphates.

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical summary of the expected cross-reactivity of a monoclonal antibody raised against D-Ribose 5-phosphate. The percentage of cross-reactivity is estimated based on structural similarity. It is crucial to note that these are theoretical values and require experimental validation.

CompoundStructure TypeKey Differentiating Feature from R5PExpected Cross-Reactivity (%)
D-Ribose 5-phosphate Aldopentose- (Target Antigen)100
D-Arabinose 5-phosphateAldopentoseDifferent stereochemistry at C2 hydroxyl group10 - 30
D-Ribulose 5-phosphateKetopentoseKetone group at C2< 5
D-Xylulose 5-phosphateKetopentoseKetone group at C2 and different stereochemistry at C3< 1

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of an anti-D-Ribose 5-phosphate antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method. This assay measures the ability of related pentose phosphates to compete with D-Ribose 5-phosphate for binding to the antibody.

Materials:

  • 96-well microtiter plates

  • Anti-D-Ribose 5-phosphate antibody

  • D-Ribose 5-phosphate standard

  • Competing pentose phosphates (D-Ribulose 5-phosphate, D-Xylulose 5-phosphate, D-Arabinose 5-phosphate)

  • D-Ribose 5-phosphate conjugated to a carrier protein (e.g., BSA-R5P) for coating

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of BSA-R5P conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competition:

    • Prepare serial dilutions of the D-Ribose 5-phosphate standard and the competing pentose phosphates.

    • In separate tubes, pre-incubate a fixed concentration of the anti-D-Ribose 5-phosphate antibody with each dilution of the standards and competitors for 30 minutes at room temperature.

    • Add 100 µL of these mixtures to the coated wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

The percentage of cross-reactivity can be calculated using the following formula:

Cross-Reactivity (%) = (Concentration of R5P at 50% inhibition / Concentration of competitor at 50% inhibition) x 100

A standard curve is generated by plotting the absorbance against the concentration of the D-Ribose 5-phosphate standard. The concentration of each competitor that causes a 50% reduction in the maximum signal (IC50) is determined from its respective competition curve.

Figure 2. Experimental workflow for competitive ELISA.

Conclusion

While direct experimental data on the cross-reactivity of anti-D-Ribose 5-phosphate antibodies is currently scarce, a theoretical analysis based on structural chemistry provides a strong foundation for predicting specificity. It is anticipated that an antibody highly specific for D-Ribose 5-phosphate would exhibit minimal cross-reactivity with its ketopentose isomers, D-Ribulose 5-phosphate and D-Xylulose 5-phosphate. Some level of cross-reactivity may be observed with the C2 epimer, D-Arabinose 5-phosphate. For any application requiring high specificity, it is imperative to experimentally validate the cross-reactivity profile of the antibody using a robust method such as the competitive ELISA protocol detailed in this guide. This will ensure the reliability and accuracy of experimental results in research, diagnostics, and therapeutic development.

A Comparative Analysis of Ribose-5-Phosphate Isomerase Kinetics with Various Pentose Phosphate Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide offering a comparative analysis of the kinetic properties of Ribose-5-Phosphate (B1218738) Isomerase (Rpi) with different pentose (B10789219) phosphate (B84403) substrates is now available for researchers, scientists, and drug development professionals. This guide provides a detailed overview of the enzyme's activity with its primary substrates, ribose-5-phosphate (R5P) and ribulose-5-phosphate (Ru5P), and explores its interaction with other pentose phosphates, offering valuable insights for metabolic engineering and drug discovery.

Ribose-5-phosphate isomerase is a key enzyme in the pentose phosphate pathway (PPP), catalyzing the reversible isomerization of R5P to Ru5P.[1][2] This reaction is crucial for the production of precursors for nucleotide and nucleic acid synthesis and for maintaining the cellular redox balance.[3] The enzyme exists in two structurally distinct forms, RpiA and RpiB, which, despite their different structures, catalyze the same reaction.[4]

Comparative Kinetics of Rpi with Pentose Phosphate Substrates

The kinetic parameters of Rpi, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), are crucial for understanding its substrate preference and catalytic efficiency. This guide summarizes the available kinetic data for Rpi from various organisms with different pentose phosphate substrates in the table below.

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coli RpiARibose-5-Phosphate (R5P)3.121006.8 x 105
Escherichia coli RpiBRibose-5-Phosphate (R5P)1.23695.6 x 104
Trypanosoma cruzi RpiBRibose-5-Phosphate (R5P)4.0--
Trypanosoma cruzi RpiBRibulose-5-Phosphate (Ru5P)1.4--
Trypanosoma brucei RpiBRibose-5-Phosphate (R5P)11.214.71.3 x 103
Trypanosoma brucei RpiBRibulose-5-Phosphate (Ru5P)1.121.41.9 x 104

Note: '-' indicates data not available in the cited sources.

While extensive data is available for R5P and Ru5P, quantitative kinetic parameters for Rpi with other pentose phosphates like xylulose-5-phosphate (Xu5P) and arabinose-5-phosphate (B10769358) (A5P) are not readily found in the literature. Studies on the substrate specificity of Rpi from Clostridium difficile have shown that the enzyme exhibits activity with various aldose sugars, but detailed kinetic analyses with their phosphorylated counterparts are limited.[5] The conversion of Ru5P to Xu5P is primarily catalyzed by the enzyme ribulose-phosphate 3-epimerase, not Rpi.[6][7][8][9][10]

Experimental Protocols for Kinetic Analysis

The determination of Rpi kinetic parameters is typically performed using spectrophotometric assays. Two common methods are:

1. Direct Spectrophotometric Assay: This method relies on the difference in absorbance between the aldose substrate (R5P) and the ketose product (Ru5P). The formation of Ru5P can be monitored by the increase in absorbance at 290 nm.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 7.6)

    • Varying concentrations of Ribose-5-Phosphate (substrate)

    • Purified Ribose-5-Phosphate Isomerase

  • Procedure:

    • The reaction is initiated by the addition of the enzyme to the reaction mixture.

    • The change in absorbance at 290 nm is recorded over time using a spectrophotometer.

    • The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.

    • Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation.

2. Coupled Enzyme Assay: This is an indirect method where the product of the Rpi reaction is coupled to another enzymatic reaction that results in a measurable change, such as the oxidation or reduction of a nicotinamide (B372718) cofactor (NADH or NADPH).

  • Reaction Mixture (for the conversion of Ru5P to R5P):

    • 100 mM Tris-HCl buffer (pH 7.5)

    • Varying concentrations of Ribulose-5-Phosphate (substrate)

    • Purified Ribose-5-Phosphate Isomerase

    • Coupling enzymes (e.g., transketolase, transaldolase, phosphoglucose (B3042753) isomerase, glucose-6-phosphate dehydrogenase)

    • NADP+

  • Procedure:

    • The reaction is initiated by the addition of Rpi.

    • The formation of R5P is coupled to a series of reactions that ultimately lead to the reduction of NADP+ to NADPH.

    • The increase in absorbance at 340 nm due to NADPH formation is monitored over time.

    • Initial rates are calculated and used to determine the kinetic parameters.

Visualizing Rpi's Role and Kinetic Analysis Workflow

To better understand the context of Rpi's function and the process of its kinetic analysis, the following diagrams are provided.

PentosePhosphatePathway G6P Glucose-6-Phosphate _6PG 6-Phosphoglucono- lactone G6P->_6PG Oxidative Phase _6PGL 6-Phospho- gluconate _6PG->_6PGL Oxidative Phase Ru5P Ribulose-5-Phosphate _6PGL->Ru5P Oxidative Phase R5P Ribose-5-Phosphate Ru5P->R5P Rpi Xu5P Xylulose-5-Phosphate Ru5P->Xu5P RPE R5P->Ru5P Rpi Glycolysis Glycolysis Intermediates R5P->Glycolysis Xu5P->Glycolysis

Role of Rpi in the Pentose Phosphate Pathway.

KineticAnalysisWorkflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Purify Ribose-5-Phosphate Isomerase Assay Perform Spectrophotometric Assay (Direct or Coupled) Enzyme->Assay Substrates Prepare Pentose Phosphate Substrates Substrates->Assay Measure Measure Initial Reaction Rates Assay->Measure Plot Plot Data (e.g., Michaelis-Menten) Measure->Plot Calculate Calculate Km, Vmax, kcat Plot->Calculate

Experimental workflow for Rpi kinetic analysis.

References

D-Ribose 5-Phosphate: A Potential Biomarker in the Landscape of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rising prevalence of metabolic diseases, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD), has intensified the search for novel biomarkers that can aid in early diagnosis, risk stratification, and monitoring of therapeutic interventions. D-Ribose 5-phosphate (R5P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), has emerged as a candidate of interest due to its central role in cellular metabolism and the increasing evidence linking its dysregulation to metabolic disorders. This guide provides an objective comparison of R5P with established biomarkers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in validating its potential role.

Performance Comparison: D-Ribose 5-Phosphate vs. Established Metabolic Biomarkers

While specific sensitivity and specificity data for D-Ribose 5-phosphate as a standalone diagnostic biomarker for common metabolic diseases are not yet widely established in large-scale clinical trials, its potential lies in its ability to reflect alterations in the pentose phosphate pathway, a crucial metabolic route often dysregulated in these conditions. Emerging research indicates that elevated levels of D-ribose, a precursor to R5P, are observed in the serum and urine of individuals with type 1 diabetes, suggesting a potential utility for R5P as a biomarker.[1]

For a comprehensive evaluation, its performance should be considered alongside and in comparison with current gold-standard biomarkers.

BiomarkerPrincipleApplication in Metabolic DiseaseReported Sensitivity for DiabetesReported Specificity for Diabetes
D-Ribose 5-Phosphate Intermediate of the Pentose Phosphate Pathway, reflecting PPP flux and nucleotide metabolism.Potential indicator of altered glucose metabolism and oxidative stress. Elevated levels of its precursor, D-ribose, have been noted in diabetes.[1]Data not yet establishedData not yet established
Hemoglobin A1c (HbA1c) Glycated hemoglobin, reflecting average blood glucose over 2-3 months.Diagnosis and monitoring of diabetes.51% - 58.2%96% - 98.6%
Fasting Plasma Glucose (FPG) Direct measurement of blood glucose after an overnight fast.Diagnosis and monitoring of diabetes and pre-diabetes.49%98%
Fasting Insulin (B600854) Measurement of insulin levels after an overnight fast.Assessment of insulin resistance, a key feature of metabolic syndrome.Strong statistical link to metabolic syndrome.Data varies depending on cutoff values.
Triglycerides (TG) A type of fat found in the blood.A component of the diagnostic criteria for metabolic syndrome.Not a standalone diagnostic for diabetes.Not a standalone diagnostic for diabetes.
High-Density Lipoprotein (HDL) Cholesterol "Good" cholesterol that helps remove other forms of cholesterol from the blood.A component of the diagnostic criteria for metabolic syndrome; low levels are a risk factor.Not a standalone diagnostic for diabetes.Not a standalone diagnostic for diabetes.
High-Sensitivity C-Reactive Protein (hs-CRP) A marker of low-grade systemic inflammation.Associated with an increased risk of cardiovascular events in metabolic syndrome.Not a standalone diagnostic for diabetes.Not a standalone diagnostic for diabetes.

Signaling Pathways and Experimental Workflows

To understand the role of D-Ribose 5-phosphate in metabolic diseases, it is crucial to visualize its position within key metabolic pathways and the typical workflow for its validation as a biomarker.

cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Metabolic_Disease Metabolic Disease Pathophysiology Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolytic_Intermediates Glycolytic Intermediates G6P->Glycolytic_Intermediates 6PG 6-Phosphogluconate G6P->6PG G6PD cluster_PPP cluster_PPP De_Novo_Lipogenesis De Novo Lipogenesis (NAFLD) Glycolytic_Intermediates->De_Novo_Lipogenesis Ru5P Ribulose-5-Phosphate 6PG->Ru5P 6PGD NADPH NADPH 6PG->NADPH R5P D-Ribose-5-Phosphate Ru5P->R5P RPI Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis Oxidative_Stress Oxidative Stress NADPH->Oxidative_Stress Reduces Insulin_Resistance Insulin Resistance Insulin_Resistance->G6P Increased Flux

Fig. 1: D-Ribose 5-Phosphate in Metabolic Pathways.

cluster_workflow Biomarker Validation Workflow Sample_Collection Clinical Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Derivatization) Sample_Collection->Sample_Preparation Analytical_Measurement Analytical Measurement (e.g., LC-MS/MS) Sample_Preparation->Analytical_Measurement Data_Analysis Data Analysis (Quantification, Statistical Analysis) Analytical_Measurement->Data_Analysis Clinical_Correlation Clinical Correlation (Comparison with Disease State and Established Biomarkers) Data_Analysis->Clinical_Correlation Validation Biomarker Validation (Sensitivity, Specificity, ROC Analysis) Clinical_Correlation->Validation

Fig. 2: Experimental Workflow for Biomarker Validation.

Detailed Experimental Protocols

Accurate and reproducible measurement of D-Ribose 5-phosphate and established biomarkers is fundamental for comparative studies. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of D-Ribose 5-Phosphate in Human Plasma by LC-MS/MS

This protocol is adapted from methodologies for the analysis of pentose phosphate pathway intermediates.

1. Sample Preparation:

  • Materials: Human plasma collected in EDTA tubes, ice-cold 80% methanol (B129727), 1.5 mL microcentrifuge tubes, refrigerated centrifuge.

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold 80% methanol to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate R5P from other isomers and matrix components (e.g., 0-5% B over 5 minutes, then a wash and re-equilibration).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for R5P (e.g., m/z 229 -> m/z 97).

    • Data Analysis: Quantify R5P concentration by comparing the peak area to a standard curve prepared with known concentrations of a certified R5P standard.

Protocol 2: Measurement of Fasting Plasma Glucose

This protocol follows standard clinical laboratory procedures.

1. Sample Collection and Handling:

  • Patient Preparation: The patient should fast for at least 8 hours (no food or drink, except water) before blood collection.

  • Blood Collection: Collect venous blood into a tube containing a glycolysis inhibitor (e.g., sodium fluoride/potassium oxalate).

  • Sample Processing: Centrifuge the blood sample to separate the plasma from the blood cells within 1 hour of collection.

2. Glucose Measurement (Hexokinase Method):

  • Principle: This is an enzymatic assay. Hexokinase catalyzes the phosphorylation of glucose by ATP to form glucose-6-phosphate and ADP. Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate to 6-phosphogluconate, with the concurrent reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the glucose concentration.

  • Procedure (Automated Analyzer):

    • Calibrate the automated clinical chemistry analyzer using glucose standards.

    • Run quality control samples to ensure the accuracy of the assay.

    • Load the patient plasma samples onto the analyzer.

    • The analyzer automatically pipettes the plasma and reagents into a reaction cuvette, incubates the mixture, and measures the change in absorbance.

    • The glucose concentration is calculated automatically by the instrument's software based on the calibration curve.

Protocol 3: Measurement of HbA1c by HPLC

This is a widely used and certified method for HbA1c measurement.

1. Sample Collection:

  • Collect whole blood in an EDTA-containing tube.

2. Sample Preparation:

  • The whole blood sample is hemolyzed to release hemoglobin. This is typically an automated step within the HPLC analyzer.

3. HPLC Analysis:

  • Principle: Ion-exchange high-performance liquid chromatography (HPLC) separates hemoglobin variants based on their charge differences. Glycated hemoglobin has a different charge than non-glycated hemoglobin, allowing for their separation and quantification.

  • Procedure (Automated Analyzer):

    • The automated HPLC analyzer injects the hemolyzed sample onto an ion-exchange column.

    • A buffer gradient is used to elute the different hemoglobin fractions, including HbA1c.

    • A detector measures the absorbance of the eluting fractions.

    • The instrument's software integrates the peak areas of the different hemoglobin fractions and calculates the percentage of HbA1c relative to the total hemoglobin.

Conclusion

D-Ribose 5-phosphate holds promise as a potential biomarker for metabolic diseases, offering a window into the activity of the pentose phosphate pathway, which is increasingly recognized as a key player in the pathophysiology of these conditions. While it is unlikely to replace established biomarkers like HbA1c and fasting plasma glucose for the diagnosis of diabetes in the near future, its value may lie in its inclusion in a broader panel of metabolic markers for a more comprehensive assessment of metabolic health, disease progression, and response to therapy. Further large-scale clinical studies are warranted to definitively establish its diagnostic and prognostic utility, including the determination of robust sensitivity and specificity values across diverse populations. The detailed protocols provided in this guide offer a foundation for researchers to conduct such validation studies and to further explore the role of D-Ribose 5-phosphate in the complex web of metabolic diseases.

References

A comparative study of D-Ribose 5-phosphate metabolism in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for a comparative study of D-Ribose 5-phosphate (R5P) metabolism across different cell lines, with a focus on HEK293 (a human embryonic kidney cell line), HeLa (a human cervical cancer cell line), and MCF-7 (a human breast cancer cell line). Understanding the metabolic intricacies of R5P is crucial, as it is a key precursor for nucleotide biosynthesis and is implicated in cancer cell proliferation and survival.[1][2] This document outlines the core metabolic pathways, presents detailed experimental protocols for quantitative analysis, and offers templates for data presentation to facilitate objective comparison.

Core Metabolic Pathways

D-Ribose 5-phosphate is primarily synthesized through the Pentose Phosphate Pathway (PPP), which runs parallel to glycolysis. The PPP consists of an oxidative and a non-oxidative branch.

  • Oxidative Branch: This irreversible phase converts glucose-6-phosphate to ribulose-5-phosphate, generating NADPH in the process. Ribulose-5-phosphate is then isomerized to R5P.

  • Non-oxidative Branch: This reversible phase allows for the interconversion of various sugar phosphates, including the conversion of glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) into R5P.

The synthesized R5P is a critical substrate for Phosphoribosyl pyrophosphate (PRPP) synthetase (PRPS), which catalyzes its conversion to PRPP, a key molecule in the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.

Signaling Pathways and Metabolic Interconnections

The regulation of R5P metabolism is complex and intertwined with other major metabolic pathways. The flux through the PPP is influenced by the cellular demand for NADPH (for reductive biosynthesis and antioxidant defense) and R5P (for nucleotide synthesis).

Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Oxidative_PPP Oxidative PPP G6P->Oxidative_PPP G6PD Glycolysis Glycolysis F6P->Glycolysis NonOxidative_PPP Non-Oxidative PPP F6P->NonOxidative_PPP TKT, TALDO Glycolysis->NonOxidative_PPP R5P D-Ribose-5-Phosphate Oxidative_PPP->R5P NADPH NADPH Oxidative_PPP->NADPH NonOxidative_PPP->R5P PRPP PRPP R5P->PRPP PRPS Nucleotides Nucleotide Synthesis PRPP->Nucleotides

Figure 1. Overview of D-Ribose-5-Phosphate Metabolism.

Experimental Protocols

To conduct a robust comparative study, it is essential to employ standardized and validated experimental protocols. The following sections detail the methodologies for key experiments.

Quantification of Intracellular D-Ribose 5-Phosphate Levels

Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Protocol:

  • Cell Culture: Culture HEK293, HeLa, and MCF-7 cells in their respective recommended media under standard conditions (37°C, 5% CO2) to mid-log phase.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol (B129727) to each 10 cm dish.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Incubate on ice for 10 minutes, with vortexing every 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • HPLC-MS Analysis:

    • Analyze the extracted metabolites using an HPLC system coupled to a triple quadrupole mass spectrometer.

    • Use a suitable column for polar metabolite separation (e.g., a HILIC column).

    • The mobile phase can consist of a gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer.

    • Monitor the transition for R5P using multiple reaction monitoring (MRM) mode.

    • Quantify the R5P concentration by comparing the peak area to a standard curve generated with known concentrations of R5P.

  • Data Normalization: Normalize the quantified R5P levels to the total protein concentration or cell number of the corresponding sample.

Measurement of Pentose Phosphate Pathway (PPP) Flux

Method: 13C-Metabolic Flux Analysis (13C-MFA) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

Protocol:

  • Isotope Labeling:

    • Culture cells in a medium containing a 13C-labeled glucose tracer, such as [1,2-13C2]glucose, for a defined period to achieve isotopic steady-state.[3]

  • Metabolite Extraction: Follow the same procedure as described for R5P quantification. For GC-MS analysis, derivatization of the metabolites is required.

  • Mass Spectrometry Analysis:

    • Analyze the mass isotopomer distributions of key metabolites in the PPP and glycolysis (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate, lactate).

  • Flux Calculation: Use a computational model to fit the measured mass isotopomer distributions to a metabolic network model, thereby quantifying the intracellular metabolic fluxes.

Start Start: Culture cells with [1,2-13C2]glucose Extract Metabolite Extraction Start->Extract Analyze LC-MS/GC-MS Analysis (Measure Mass Isotopomer Distributions) Extract->Analyze Model Computational Flux Modeling Analyze->Model Result Result: Quantified PPP Flux Model->Result

Figure 2. Workflow for 13C-Metabolic Flux Analysis.

Enzyme Activity Assays

a) Phosphoribosyl Pyrophosphate Synthetase (PRPS) Activity

Method: A coupled enzymatic assay measuring the conversion of [32P]-ATP to [32P]-PRPP.

Protocol:

  • Cell Lysate Preparation:

    • Harvest cells and lyse them in a suitable buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ribose-5-phosphate, [γ-32P]ATP, MgCl2, and an ATP regenerating system.

  • Enzyme Reaction:

    • Initiate the reaction by adding the cell lysate to the reaction mixture.

    • Incubate at 37°C for a defined time.

    • Stop the reaction by adding EDTA.

  • Quantification: Separate the [32P]-PRPP from unreacted [γ-32P]ATP using thin-layer chromatography (TLC) and quantify the radioactivity.

  • Activity Calculation: Calculate the specific activity as nmol of PRPP formed per minute per mg of protein.

b) Transketolase (TKT) and Transaldolase (TALDO) Activity

Method: Spectrophotometric assays coupled to the oxidation or reduction of NAD(P)H.

Protocol for TKT:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, thiamine (B1217682) pyrophosphate (TPP), xylulose-5-phosphate, ribose-5-phosphate, and coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) and NADH.

  • Enzyme Reaction:

    • Initiate the reaction with cell lysate.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Activity Calculation: Calculate the specific activity based on the rate of NADH oxidation.

Data Presentation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Intracellular D-Ribose 5-Phosphate Levels

Cell LineD-Ribose 5-Phosphate (nmol/106 cells)
HEK293Insert Mean ± SD
HeLaInsert Mean ± SD
MCF-7Insert Mean ± SD

Table 2: Pentose Phosphate Pathway (PPP) Flux Rates

Cell LineOxidative PPP Flux (nmol/106 cells/hr)Non-oxidative PPP Flux (nmol/106 cells/hr)
HEK293Insert Mean ± SDInsert Mean ± SD
HeLaInsert Mean ± SDInsert Mean ± SD
MCF-7Insert Mean ± SDInsert Mean ± SD

Table 3: Key Enzyme Activities in R5P Metabolism

Cell LinePRPS Activity (nmol/min/mg protein)TKT Activity (U/mg protein)TALDO Activity (U/mg protein)
HEK293Insert Mean ± SDInsert Mean ± SDInsert Mean ± SD
HeLaInsert Mean ± SDInsert Mean ± SDInsert Mean ± SD
MCF-7Insert Mean ± SDInsert Mean ± SDInsert Mean ± SD

Expected Differences and Interpretations

Based on the existing literature, it is anticipated that cancer cell lines (HeLa and MCF-7) may exhibit a higher flux through the PPP compared to the non-cancerous embryonic kidney cell line (HEK293).[5][6] This is often attributed to the increased demand for nucleotides and NADPH to support rapid proliferation and combat oxidative stress in cancer cells.[5] However, metabolic phenotypes can be highly heterogeneous even among cancer cells.[7] For instance, MCF-7 cells have been shown to have distinct metabolic profiles compared to other breast cancer subtypes.[8] Comparative analysis of the data generated from the described protocols will provide valuable insights into the specific metabolic wiring of these cell lines, potentially revealing novel targets for therapeutic intervention.

References

D-Ribose 5-Phosphate: A Tale of Two Tissues - A Quantitative Comparison in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Ribose 5-phosphate (R5P) is a pivotal metabolite in cellular biosynthesis, serving as the direct precursor for nucleotides, the building blocks of DNA and RNA. Its production is a key function of the pentose (B10789219) phosphate (B84403) pathway (PPP). Emerging research indicates that the abundance of R5P can vary significantly between healthy and diseased tissues, highlighting its potential as a biomarker and a therapeutic target. This guide provides a quantitative comparison of R5P levels in various pathological conditions versus their healthy counterparts, supported by experimental data and detailed methodologies.

Quantitative Landscape of D-Ribose 5-Phosphate

Metabolic reprogramming is a hallmark of many diseases, and the levels of key metabolites like R5P can offer a window into these altered cellular states. While direct quantitative data for R5P across a wide range of diseases remains an active area of research, existing studies in oncology and neurodegenerative disease provide valuable insights.

Disease StateTissue/Sample TypeChange in D-Ribose 5-Phosphate Levels (vs. Healthy Control)Key Findings & Implications
Colorectal Cancer Tumor TissueDecreased levels of precursors (Glucose-6-phosphate and Fructose-6-phosphate)Reduced flux into the pentose phosphate pathway may be a feature of some colorectal cancers, potentially impacting nucleotide synthesis.
Alzheimer's Disease Postmortem Brain TissueNegative correlation with disease phenotypeLower levels of R5P are associated with the clinical manifestations of Alzheimer's disease, suggesting a potential disruption in nucleotide metabolism and precursor availability in the brain.[1]
Cancer (General) Cancer Cell Lines (under glucose limitation)DecreasedUnder conditions of glucose deprivation, a common feature of the tumor microenvironment, decreased D-Ribose 5-phosphate levels can lead to the activation of the pro-growth and anti-apoptotic Hippo-YAP signaling pathway.[2][3][4]

Note: The table above summarizes findings from various studies. Direct quantitative comparisons of R5P are challenging and not always available. In some cases, levels of precursor molecules are used as a proxy for the activity of the pentose phosphate pathway and R5P production.

The Experimental Backbone: Quantifying D-Ribose 5-Phosphate

The accurate quantification of R5P in complex biological matrices is predominantly achieved through Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers the sensitivity and specificity required to measure this and other highly polar and low-abundance sugar phosphates.

Key Experimental Protocol: LC-MS/MS for D-Ribose 5-Phosphate Quantification

This protocol provides a generalized workflow for the analysis of R5P in tissue samples.

1. Sample Preparation:

  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a cold extraction buffer (e.g., 80% methanol) to precipitate proteins and extract metabolites.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

2. Liquid Chromatography (LC):

  • Chromatographic Column: A porous graphitic carbon (PGC) column or a reversed-phase C18 column with an ion-pairing agent (e.g., tributylamine) is typically used to achieve retention and separation of the highly polar R5P.

  • Mobile Phases: A gradient elution is commonly employed using two mobile phases. For example:

    • Mobile Phase A: Aqueous solution with an ion-pairing agent and/or a buffer (e.g., ammonium (B1175870) acetate).

    • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in negative ion mode is most effective for detecting phosphorylated compounds like R5P.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for R5P are monitored.

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard of D-Ribose 5-phosphate (e.g., 13C5-R5P). A calibration curve is generated using known concentrations of R5P to determine the concentration in the samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization (Cold Solvent) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Fig. 1: Generalized experimental workflow for the quantification of D-Ribose 5-phosphate.

Signaling Pathways: The Functional Context of D-Ribose 5-Phosphate

The cellular concentration of D-Ribose 5-phosphate is tightly linked to major metabolic and signaling pathways.

The Pentose Phosphate Pathway (PPP)

The PPP is the primary route for the synthesis of R5P from glucose-6-phosphate. It consists of an oxidative phase, which generates NADPH, and a non-oxidative phase, where R5P is produced and can be interconverted with other sugar phosphates.

pentose_phosphate_pathway G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase (NADPH production) R5P D-Ribose-5-Phosphate Ru5P->R5P Isomerization Glycolysis Glycolysis Intermediates Ru5P->Glycolysis Non-oxidative Phase Nucleotides Nucleotide Synthesis R5P->Nucleotides R5P->Glycolysis Non-oxidative Phase

Fig. 2: Simplified diagram of the Pentose Phosphate Pathway leading to D-Ribose 5-phosphate.
The Hippo-YAP Signaling Pathway

Recent studies have uncovered a fascinating link between R5P levels and the Hippo-YAP signaling pathway, a critical regulator of cell growth, proliferation, and apoptosis. Under conditions of glucose limitation, often experienced by cancer cells, a decrease in R5P levels can lead to the activation of the transcriptional co-activator YAP. Activated YAP promotes the expression of genes that support cell survival and proliferation.

hippo_yap_pathway cluster_regulation Under Glucose Limitation Glucose_Limitation Glucose Limitation R5P_down D-Ribose 5-Phosphate (Decreased) Glucose_Limitation->R5P_down LATS1_2 LATS1/2 Kinase R5P_down->LATS1_2 Inhibition YAP YAP (Inactive) LATS1_2->YAP Phosphorylation (Inhibition) YAP_active YAP (Active) Proliferation Cell Proliferation & Survival YAP_active->Proliferation

Fig. 3: Regulation of the Hippo-YAP pathway by D-Ribose 5-phosphate under glucose limitation.

Conclusion

The quantitative comparison of D-Ribose 5-phosphate levels in healthy versus diseased tissues is a rapidly evolving field. Current data strongly suggest that alterations in R5P metabolism are a key feature of several pathologies, including cancer and neurodegenerative diseases. As analytical techniques continue to improve, a more comprehensive understanding of the role of R5P in disease will undoubtedly emerge, paving the way for novel diagnostic and therapeutic strategies. The methodologies and pathways outlined in this guide provide a foundational understanding for researchers and drug development professionals seeking to explore the multifaceted role of this critical metabolite.

References

Validating the Specificity of Enzymatic Assays for D-Ribose 5-Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the specificity of enzymatic assays for D-Ribose 5-phosphate, supported by experimental data and detailed methodologies for validation.

Comparison of Analytical Methods

While various methods exist for the detection of R5P, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), enzymatic assays are often favored for their simplicity and high throughput. The core of these enzymatic assays is typically the enzyme Ribose-5-phosphate (B1218738) isomerase (Rpi), which catalyzes the reversible isomerization of D-Ribose 5-phosphate to D-Ribulose 5-phosphate (Ru5P)[1][2]. The specificity of the assay is therefore largely dependent on the substrate specificity of the Rpi enzyme used.

FeatureEnzymatic AssaysHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Utilizes specific enzymes that recognize and convert R5P, leading to a measurable signal (e.g., colorimetric, fluorescent).Separation based on physicochemical properties (e.g., polarity, charge) followed by UV or fluorescence detection.Separation of ions based on their mass-to-charge ratio, allowing for precise identification and quantification.
Specificity Generally high, but can be subject to cross-reactivity with other structurally similar sugar phosphates. Validation is critical.Moderate; co-elution with isomers can occur, requiring careful method development.Very high; can distinguish between isomers with high resolution and accuracy.
Sensitivity High, often in the micromolar to nanomolar range.Moderate to high, typically in the picomole range.Very high, capable of detecting femtomole to attomole quantities.
Throughput High; amenable to microplate formats for screening multiple samples.Lower; sequential sample analysis.Can be high with the use of autosamplers.
Cost Relatively low instrument and reagent costs.Moderate instrument cost.High instrument cost.

Specificity of Ribose-5-Phosphate Isomerase (Rpi)

There are two main types of Ribose-5-phosphate isomerases, RpiA and RpiB, which are structurally unrelated but catalyze the same reaction[3]. The substrate specificity of these enzymes can vary depending on the source organism.

Table 1: Substrate Specificity of Selected Ribose-5-Phosphate Isomerases

Enzyme SourceSubstrateRelative Activity (%)Reference
Clostridium difficile RpiBD-Ribose100[4]
D-AlloseActive[4]
L-TaloseActive[4]
L-LyxoseActive[4]
D-GuloseActive[4]
L-MannoseActive[4]
Thermotoga maritima RpiBD-Ribose100[4]
L-RiboseActive[4]
D-TaloseActive[4]
L-TaloseActive[4]
D-AlloseActive[4]
L-AlloseActive[4]
Clostridium thermocellum RpiBD-Ribose100[5]
L-TaloseHigher than D-Ribose[5]
D-AlloseActive[5]
L-AlloseActive[5]
L-RiboseActive[5]
D-TaloseActive[5]

Note: "Active" indicates that the enzyme showed detectable activity with the substrate, but quantitative comparison to D-Ribose was not always provided in the source.

Experimental Protocols

General Enzymatic Assay for D-Ribose 5-Phosphate

This protocol describes a common coupled enzymatic assay for the determination of R5P.

Principle:

D-Ribose 5-phosphate is isomerized to D-Ribulose 5-phosphate by Ribose-5-phosphate isomerase (Rpi). The product, D-Ribulose 5-phosphate, is then epimerized to D-Xylulose 5-phosphate by Ribulose-5-phosphate 3-epimerase. In the presence of transketolase, D-Xylulose 5-phosphate and a suitable co-substrate (e.g., erythrose-4-phosphate) are converted to glyceraldehyde-3-phosphate and fructose-6-phosphate. The glyceraldehyde-3-phosphate can then be oxidized by glyceraldehyde-3-phosphate dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm[6].

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • D-Ribose 5-phosphate standard solutions

  • Ribose-5-phosphate isomerase (Rpi)

  • Ribulose-5-phosphate 3-epimerase

  • Transketolase

  • Thiamine pyrophosphate (TPP, coenzyme for transketolase)

  • Erythrose-4-phosphate

  • Glyceraldehyde-3-phosphate dehydrogenase

  • NAD+

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD+, TPP, erythrose-4-phosphate, glyceraldehyde-3-phosphate dehydrogenase, ribulose-5-phosphate 3-epimerase, and transketolase.

  • Add the sample or R5P standard to the reaction mixture in a microplate well or cuvette.

  • Initiate the reaction by adding Ribose-5-phosphate isomerase.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH production is proportional to the concentration of R5P in the sample.

  • Generate a standard curve using known concentrations of R5P to quantify the amount in the samples.

Protocol for Validating Assay Specificity

To ensure that the enzymatic assay is specific for D-Ribose 5-phosphate, it is essential to test for potential cross-reactivity with other structurally related sugar phosphates.

Materials:

  • Stock solutions of potentially cross-reacting compounds (e.g., D-Ribulose 5-phosphate, D-Xylulose 5-phosphate, D-Arabinose 5-phosphate, D-Glucose 6-phosphate, D-Fructose 6-phosphate) at the same concentration as the highest R5P standard.

  • The complete enzymatic assay system as described above.

Procedure:

  • Perform the standard enzymatic assay with D-Ribose 5-phosphate to establish the 100% activity level.

  • In separate reactions, replace the D-Ribose 5-phosphate with each of the potentially cross-reacting sugar phosphates at the same concentration.

  • Run the assay under the same conditions (temperature, pH, incubation time) as for the R5P standard.

  • Measure the reaction rate for each of the tested compounds.

  • Calculate the percentage of cross-reactivity for each compound using the following formula:

    % Cross-reactivity = (Rate of reaction with test compound / Rate of reaction with D-Ribose 5-phosphate) x 100

  • A low percentage of cross-reactivity indicates high specificity of the assay for D-Ribose 5-phosphate.

Visualizations

Enzymatic_Assay_Pathway R5P D-Ribose 5-Phosphate Ru5P D-Ribulose 5-Phosphate R5P->Ru5P Ribose-5-phosphate isomerase Xu5P D-Xylulose 5-Phosphate Ru5P->Xu5P Ribulose-5-phosphate 3-epimerase G3P_F6P Glyceraldehyde 3-Phosphate + Fructose 6-Phosphate Xu5P->G3P_F6P Transketolase NADH NADH G3P_F6P->NADH Glyceraldehyde-3-phosphate dehydrogenase NAD NAD+ NAD->G3P_F6P

Caption: Coupled enzymatic assay for D-Ribose 5-phosphate.

Specificity_Validation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis R5P_std D-Ribose 5-Phosphate Standard Assay_R5P Perform Enzymatic Assay with R5P R5P_std->Assay_R5P Cross_reactants Potential Cross-Reactants (e.g., other sugar phosphates) Assay_CR Perform Enzymatic Assay with Cross-Reactants Cross_reactants->Assay_CR Measure_R5P Measure Reaction Rate (100% Activity) Assay_R5P->Measure_R5P Measure_CR Measure Reaction Rate Assay_CR->Measure_CR Calculate Calculate % Cross-Reactivity Measure_R5P->Calculate Measure_CR->Calculate Result Specificity Profile Calculate->Result

Caption: Workflow for validating the specificity of an enzymatic assay.

Conclusion

Validating the specificity of enzymatic assays for D-Ribose 5-phosphate is a critical step to ensure the reliability of experimental data. While enzymatic assays provide a convenient and sensitive method for R5P quantification, researchers must be aware of the potential for cross-reactivity from other structurally similar sugar phosphates. The degree of specificity is largely determined by the Ribose-5-phosphate isomerase used in the assay. By following a rigorous validation protocol that includes testing a panel of potential interferents, researchers can confidently assess the specificity of their assay and obtain accurate and reproducible results. For applications requiring the highest level of specificity and the ability to distinguish between isomers, chromatographic methods coupled with mass spectrometry should be considered as an alternative or complementary technique.

References

Comparative Metabolic Flux Analysis of the Pentose Phosphate Pathway: A Guide to Using Labeled D-Ribose 5-Phosphate as a Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of using isotopically labeled D-Ribose 5-phosphate (R5P) for metabolic flux analysis (MFA) of the Pentose Phosphate Pathway (PPP). It compares this approach with the more conventional use of labeled glucose and provides supporting theoretical frameworks and experimental considerations.

The Pentose Phosphate Pathway is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors.[1] Quantifying the carbon flow, or flux, through this pathway is essential for understanding cellular physiology in various contexts, including cancer metabolism and drug development. While 13C-labeled glucose is the most common tracer for these studies, the use of labeled intermediates like D-Ribose 5-phosphate offers a more targeted approach to investigate specific sections of the pathway.

Comparative Analysis of Tracers for PPP Flux

The choice of isotopic tracer is a critical consideration in designing metabolic flux analysis experiments.[2] While labeled glucose provides a global view of central carbon metabolism, labeled D-Ribose 5-phosphate offers a more focused lens on the non-oxidative branch of the PPP.

Table 1: Comparison of Labeled D-Ribose 5-Phosphate and Labeled Glucose as Tracers for PPP Metabolic Flux Analysis

FeatureLabeled D-Ribose 5-PhosphateLabeled Glucose
Primary Entry Point Directly into the non-oxidative branch of the PPP.Enters at the beginning of glycolysis (as Glucose-6-Phosphate) and subsequently the oxidative branch of the PPP.
Information Yield Provides direct insights into the flux and reversibility of the non-oxidative PPP reactions.[3] Can help to deconvolve the complex rearrangements of sugar phosphates.Offers a comprehensive view of fluxes through glycolysis and both the oxidative and non-oxidative branches of the PPP.[4]
Potential Advantages - More precise measurement of non-oxidative PPP fluxes.- May simplify data analysis by bypassing the complexities of the oxidative branch and its connections to glycolysis.- Well-established and widely used method.- Provides a broader understanding of central carbon metabolism.- Commercially more readily available in various labeled forms.
Potential Disadvantages - Does not directly measure the flux through the oxidative branch of the PPP.- Cellular uptake and metabolism of exogenous R5P may differ from endogenous R5P.- Limited commercial availability and higher cost.- Can be challenging to accurately resolve PPP fluxes from the high flux through glycolysis.[1] - The reversibility of the non-oxidative PPP reactions can complicate the interpretation of labeling patterns from glucose.
Analytical Methods LC-MS is the preferred method for analyzing phosphorylated intermediates of the PPP.[2][5]GC-MS and LC-MS are commonly used for analyzing a wide range of metabolites derived from glucose.[5]

Experimental Protocols

The following are generalized protocols for performing a comparative metabolic flux analysis using labeled D-Ribose 5-phosphate and labeled glucose. These should be optimized based on the specific cell line and experimental conditions.

Protocol 1: Cell Culture and Isotopic Labeling

Objective: To label cells with 13C-D-Ribose 5-phosphate or 13C-Glucose to achieve isotopic steady state for metabolic flux analysis.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • [U-13C5] D-Ribose 5-phosphate

  • [U-13C6] D-Glucose

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will allow them to reach the desired confluency (typically 80-90%) at the time of metabolite extraction.

  • Tracer Introduction:

    • For the experimental group, replace the standard culture medium with a medium containing a known concentration of [U-13C5] D-Ribose 5-phosphate. The standard glucose concentration may need to be adjusted or removed depending on the experimental goals.

    • For the control/comparative group, replace the standard culture medium with a medium containing [U-13C6] D-Glucose at a physiological concentration.

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for a duration sufficient to reach isotopic steady state. This time should be determined empirically for the specific cell line but is often in the range of 6-24 hours.[2]

Protocol 2: Metabolite Extraction

Objective: To quench cellular metabolism and extract intracellular metabolites for analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Pre-chilled (-80°C) 80% methanol (B129727)

  • Cell scraper

  • Dry ice

  • Microcentrifuge tubes

Procedure:

  • Quenching: Quickly aspirate the labeling medium and place the culture plate on a bed of dry ice to rapidly halt metabolic activity.

  • Washing: Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled substrate.

  • Extraction: Add pre-chilled 80% methanol to the plate and use a cell scraper to detach and lyse the cells.

  • Collection: Transfer the cell lysate and methanol mixture to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis

Objective: To determine the mass isotopomer distribution of key metabolites in the Pentose Phosphate Pathway.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system capable of high-resolution analysis.

Procedure:

  • Sample Preparation: The extracted metabolites may require derivatization depending on the specific LC-MS method used.

  • Chromatographic Separation: Separate the metabolites using a suitable LC method. For phosphorylated sugars, hydrophilic interaction liquid chromatography (HILIC) is often employed.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a mass spectrometer to determine the mass isotopomer distributions (MIDs) of key PPP intermediates such as:

    • Ribose 5-phosphate (R5P)

    • Xylulose 5-phosphate (Xu5P)

    • Sedoheptulose 7-phosphate (S7P)

    • Erythrose 4-phosphate (E4P)

    • Fructose 6-phosphate (F6P)

    • Glyceraldehyde 3-phosphate (G3P)

  • Data Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C and calculate the fractional abundance of each mass isotopomer for the metabolites of interest. This data will be used for flux calculations.

Visualizations

Pentose Phosphate Pathway Overview

The following diagram illustrates the key reactions of the oxidative and non-oxidative branches of the Pentose Phosphate Pathway.

PentosePhosphatePathway cluster_oxidative Oxidative PPP cluster_non_oxidative Non-oxidative PPP G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD NADPH1 NADPH G6P->NADPH1 F6P Fructose-6-Phosphate G6P->F6P PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD NADPH2 NADPH PG->NADPH2 CO2 CO2 PG->CO2 R5P Ribose-5-Phosphate Ru5P->R5P RPI Xu5P Xylulose-5-Phosphate Ru5P->Xu5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P TKT Xu5P->S7P Xu5P->F6P G3P Glyceraldehyde-3-Phosphate S7P->G3P E4P Erythrose-4-Phosphate S7P->E4P TAL G3P->S7P E4P->F6P TKT F6P->G3P

Caption: The Pentose Phosphate Pathway.

Experimental Workflow for Comparative MFA

The diagram below outlines the logical flow of a comparative metabolic flux analysis experiment.

MFA_Workflow start Cell Culture labeling Isotopic Labeling start->labeling tracer1 [U-13C5] D-Ribose 5-Phosphate labeling->tracer1 Group 1 tracer2 [U-13C6] D-Glucose labeling->tracer2 Group 2 quench Metabolic Quenching tracer1->quench tracer2->quench extract Metabolite Extraction quench->extract analysis LC-MS Analysis extract->analysis data Mass Isotopomer Distribution Data analysis->data mfa Metabolic Flux Analysis (e.g., INCA, VANTED) data->mfa results Comparative Flux Maps mfa->results

Caption: Workflow for comparative MFA.

References

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